5-Bromothiophene-2-carbonyl chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromothiophene-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClOS/c6-4-2-1-3(9-4)5(7)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIONTBOMZNQIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345587 | |
| Record name | 5-bromothiophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31555-60-9 | |
| Record name | 5-Bromo-2-thiophenecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31555-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-bromothiophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromothiophene-2-carbonyl chloride: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromothiophene-2-carbonyl chloride, a key heterocyclic building block in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, provides explicit experimental protocols for its synthesis and subsequent reactions, and explores its application in the development of novel therapeutics, particularly as an intermediate for kinase inhibitors.
Core Properties of this compound
This compound is a reactive acyl chloride derivative of thiophene. The presence of the bromine atom and the acyl chloride group makes it a versatile intermediate for the synthesis of a wide range of more complex molecules. Its fundamental properties are summarized in the table below.
| Property | Value |
| Molecular Weight | 225.49 g/mol |
| Molecular Formula | C₅H₂BrClOS |
| CAS Number | 31555-60-9 |
| IUPAC Name | This compound |
| Appearance | Solid, semi-solid, or liquid |
| Melting Point | 36-38 °C |
| Boiling Point | 126 °C at 14 Torr |
Synthesis and Reactivity
The primary route to this compound involves the conversion of its corresponding carboxylic acid. This reactive intermediate is typically used immediately in subsequent reactions due to its sensitivity to moisture.
Experimental Protocol: Synthesis of this compound
This protocol outlines the conversion of 5-Bromothiophene-2-carboxylic acid to this compound using thionyl chloride.
Materials:
-
5-Bromothiophene-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
N,N-dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 5-Bromothiophene-2-carboxylic acid (1.0 equivalent) in anhydrous dichloromethane or toluene.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) to the suspension.
-
Slowly add an excess of thionyl chloride (SOCl₂) (typically 2-5 equivalents) to the stirred mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 40°C for DCM or 110°C for toluene) and maintain for 1-3 hours, or until the evolution of gas (HCl and SO₂) ceases and all the solid has dissolved.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude this compound is typically obtained as an oil or low-melting solid and is used directly in the next synthetic step without further purification.
Synthesis of this compound.
Reactivity and Common Transformations: Amide Bond Formation
A primary application of this compound is in the formation of amide bonds through reaction with primary or secondary amines. This reaction is fundamental in the synthesis of a vast array of biologically active molecules.
Experimental Protocol: Synthesis of N-Aryl-5-bromothiophene-2-carboxamides
This protocol details the reaction of this compound with an aniline derivative to form an N-aryl amide.
Materials:
-
This compound (freshly prepared)
-
Substituted Aniline (1.0 equivalent)
-
Triethylamine (Et₃N) or Pyridine (as a base, 1.1-1.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the substituted aniline (1.0 equivalent) and triethylamine (1.1-1.5 equivalents) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Dissolve the freshly prepared this compound (1.0 equivalent) in a minimal amount of anhydrous dichloromethane.
-
Slowly add the solution of this compound dropwise to the stirred amine solution in the ice bath.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, followed by a dilute solution of hydrochloric acid (e.g., 1M HCl) to remove excess amine and triethylamine hydrochloride.
-
Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amide.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
General workflow for amide bond formation.
Applications in Drug Discovery and Medicinal Chemistry
The thiophene scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a valuable starting material for the synthesis of thiophene-containing compounds with a wide range of biological activities.
Intermediate for Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in many diseases, including cancer.[1] The development of small molecule kinase inhibitors is a major focus of modern drug discovery. Thiophene-based compounds have been successfully developed as inhibitors of various kinases.[2][3] The 5-bromo-substituent on the thiophene ring can serve as a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the synthesis of diverse libraries of potential kinase inhibitors.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling Pathway
A key target for many kinase inhibitors in cancer therapy is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a pivotal role in angiogenesis (the formation of new blood vessels).[4][5][6][7][8] Inhibition of the VEGFR-2 signaling cascade can block tumor growth and metastasis. The diagram below illustrates a simplified representation of the VEGFR-2 signaling pathway, a common target for thiophene-based kinase inhibitors.
Simplified VEGFR-2 Signaling Pathway.
Precursor for Other Bioactive Molecules
Beyond kinase inhibitors, derivatives of 5-Bromothiophene-2-carboxylic acid have been synthesized and evaluated for other therapeutic applications. For instance, novel thiophene-based compounds derived from this starting material have shown promising spasmolytic (antispasmodic) activity.[9] Additionally, the closely related 5-chlorothiophene-2-carbonyl chloride is a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban.[1][10][11][12][13] This highlights the versatility of halogenated thiophene-2-carbonyl chlorides in the synthesis of diverse and important pharmaceuticals.
Conclusion
This compound is a highly valuable and versatile chemical intermediate with a significant role in the fields of organic synthesis and medicinal chemistry. Its molecular weight of 225.49 g/mol and its reactive nature make it an ideal building block for the construction of complex molecular architectures. The straightforward synthesis from its corresponding carboxylic acid and its facile reaction with amines to form stable amide bonds are key features that contribute to its widespread use. For researchers and professionals in drug development, this compound offers a reliable and adaptable platform for the synthesis of novel therapeutic agents, particularly in the pursuit of new kinase inhibitors and other bioactive compounds.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. Design and synthesis of disubstituted thiophene and thiazole based inhibitors of JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemicalbook.com [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
5-Bromothiophene-2-carbonyl chloride IUPAC name
An In-depth Technical Guide to 5-Bromothiophene-2-carbonyl chloride
Official IUPAC Name: this compound[1][2]
This technical guide provides a comprehensive overview of this compound, a crucial reagent and building block for professionals in chemical research and drug development. The document details its chemical and physical properties, outlines a standard synthesis protocol, illustrates its reactivity, and summarizes key safety information.
Physicochemical and Spectroscopic Data
This compound is a bifunctional compound featuring a thiophene ring substituted with a reactive acyl chloride and a bromine atom. These functional groups make it a versatile precursor in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors.[3] The bromine atom provides a site for cross-coupling reactions, while the acyl chloride is a potent acylating agent.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 31555-60-9 | [1][2] |
| Molecular Formula | C₅H₂BrClOS | [1][2] |
| Molecular Weight | 225.49 g/mol | [1][2] |
| Appearance | Yellow, solid mass; Colorless to pale yellow liquid or solid | [4] |
| Melting Point | 36-38 °C | |
| Boiling Point | 126 °C at 14 Torr | |
| Purity | ≥95% | [5] |
| Storage | Keep in dark place, inert atmosphere, 2-8°C | [5] |
Table 2: Spectroscopic Data Identifiers
| Data Type | Identifier/Reference |
| Mass Spectrometry | NIST Mass Spectrometry Data Center |
| Canonical SMILES | C1=C(SC(=C1)Br)C(=O)Cl |
| InChI Key | ORIONTBOMZNQIE-UHFFFAOYSA-N |
Synthesis of this compound
The compound is most commonly synthesized from its corresponding carboxylic acid, 5-bromothiophene-2-carboxylic acid, via a nucleophilic acyl substitution reaction with a chlorinating agent such as thionyl chloride (SOCl₂).
Synthesis Workflow
The following diagram illustrates the one-step conversion of the carboxylic acid to the acyl chloride.
Caption: Synthesis of this compound.
Experimental Protocol
This protocol is based on a published procedure for the synthesis of this compound.[4]
Materials:
-
5-bromothiophene-2-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.45 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromothiophene-2-carboxylic acid (e.g., 1.20 g, 5.80 mmol) in anhydrous dichloromethane (10 mL).[4]
-
Slowly add thionyl chloride (e.g., 1.0 g, 0.61 mL, 8.4 mmol) dropwise to the solution over a period of 30 minutes at room temperature.[4]
-
Heat the reaction mixture to reflux and maintain for 4 hours.[4] The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the solvent and any excess thionyl chloride by rotary evaporation. This will yield a yellow, solid mass which is the crude this compound.[4]
-
The crude product can be washed with a small amount of cold, dry DCM to remove residual SOCl₂.[4]
-
Due to its sensitivity to moisture (hydrolysis), the product is typically used immediately in the subsequent synthetic step without further purification.[4]
Reactivity and Applications in Drug Development
The high reactivity of the acyl chloride functional group makes this compound an excellent acylating agent. It readily reacts with various nucleophiles to form stable amide and ester linkages, which are fundamental structures in many pharmaceutical compounds.
General Reactivity Pathway
The carbonyl carbon is highly electrophilic and susceptible to attack by nucleophiles such as amines and alcohols, leading to the formation of amides and esters, respectively. This reaction is a cornerstone of its utility in building complex molecules.
Caption: Reactivity of this compound.
Applications in Medicinal Chemistry
Thiophene-based scaffolds are prevalent in medicinal chemistry. Derivatives of this compound are key intermediates in the synthesis of novel bioactive molecules.
-
Antiproliferative Agents: The compound has been used to synthesize thiophene carboxamides that were evaluated for their cytotoxic effects against various cancer cell lines, demonstrating its role in the development of potential anticancer drugs.[4]
-
Spasmolytic Agents: Through esterification and subsequent Suzuki cross-coupling reactions, derivatives have been synthesized and screened for spasmolytic (antispasmodic) activity, which is relevant for treating conditions like irritable bowel syndrome.[6]
-
Antibacterial Agents: The related precursor, 5-bromothiophene-2-carboxylic acid, is used to create derivatives that show promising in vitro antibacterial activity against drug-resistant bacteria such as Salmonella Typhi.[3][7]
Safety and Handling
This compound is a reactive and hazardous chemical that must be handled with appropriate safety precautions in a laboratory setting.
Table 3: Hazard and Precautionary Information
| Category | GHS Code | Statement | Source(s) |
| Hazard | H302 | Harmful if swallowed. | [5] |
| Hazard | H314 | Causes severe skin burns and eye damage. | [5] |
| Hazard | H335 | May cause respiratory irritation. | [5] |
| Precaution | P260 | Do not breathe dust/fume/gas/mist/vapors/spray. | [5] |
| Precaution | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [5] |
| Precaution | P310 | Immediately call a POISON CENTER or doctor/physician. | [5] |
Handling Recommendations:
-
Always handle in a well-ventilated fume hood.
-
Use anhydrous solvents and operate under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis, which releases corrosive HCl gas.
-
Avoid contact with water, strong bases, alcohols, and amines, except under controlled reaction conditions.
-
Store in a tightly sealed container in a cool, dry, and dark place.[5]
References
- 1. This compound | C5H2BrClOS | CID 605712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 5-Bromothiophene-2-carboxylic acid, 98%|CAS 7311-63-9 [benchchem.com]
- 4. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 31555-60-9 [sigmaaldrich.com]
- 6. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromothiophene-2-carbonyl chloride
This technical guide provides a comprehensive overview of the core physicochemical properties, specifically the melting point, of 5-Bromothiophene-2-carbonyl chloride. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document includes tabulated data, detailed experimental protocols for melting point determination, and a logical workflow for its synthesis.
Core Physicochemical Data
This compound (CAS No. 31555-60-9) is a halogenated heterocyclic compound utilized as an intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1] Its reactivity is primarily defined by the acyl chloride functional group.[1] A summary of its key quantitative properties is presented below.
| Property | Value | Source |
| Melting Point | 36-38 °C | [2][3][4] |
| Boiling Point | 126 °C at 14 Torr | [2][3][4] |
| Molecular Formula | C₅H₂BrClOS | [2][3][5] |
| Molecular Weight | 225.49 g/mol | [2][3][5] |
| Appearance | Colorless Clear Liquid / Solid or semi-solid | [3][6] |
| IUPAC Name | This compound | [3][5] |
| CAS Number | 31555-60-9 | [3][7] |
Experimental Protocol: Melting Point Determination
The melting point of a compound is a critical physical property that indicates its purity. The following protocol describes the standard capillary method for determining the melting point range of a solid compound like this compound.
Objective: To determine the melting point range of a solid sample.
Materials:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Sample of this compound
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation:
-
Ensure the sample is completely dry and in the form of a fine powder. If necessary, gently crush the crystalline sample using a mortar and pestle.
-
Carefully tap the open end of a capillary tube into the powder to pack a small amount of the sample into the tube.
-
Invert the tube and gently tap it on a hard surface to cause the sample to fall to the bottom, sealed end.
-
The packed sample height should be approximately 2-3 mm.
-
-
Apparatus Setup:
-
Place the packed capillary tube into the sample holder of the melting point apparatus.
-
Set the starting temperature on the apparatus to approximately 10-15 °C below the expected melting point (e.g., set to ~25 °C for this compound).
-
Set a slow ramp rate, typically 1-2 °C per minute, to ensure thermal equilibrium and an accurate reading. A faster rate can be used initially to approach the expected melting point, followed by a slower rate near the transition.
-
-
Measurement:
-
Observe the sample through the magnifying lens of the apparatus as the temperature rises.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue to observe and record the temperature at which the last solid particle melts into a clear liquid (the end of the melting range).
-
-
Reporting:
-
The melting point should be reported as a range from the temperature of initial melting to the temperature of complete liquefaction (e.g., 36-38 °C). A narrow melting range (typically < 2 °C) is indicative of a pure compound.
-
Synthesis and Workflow Visualization
This compound is typically synthesized from its corresponding carboxylic acid. A similar process involves the chlorination of 5-chlorothiophene-2-carboxylic acid using a reagent like thionyl chloride under reflux conditions.[1] The generalized synthetic workflow for such a conversion is illustrated below.
Caption: Generalized synthesis of 5-halothiophene-2-carbonyl chloride.
References
- 1. Page loading... [guidechem.com]
- 2. alfa-chemical.com [alfa-chemical.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound CAS#: 31555-60-9 [m.chemicalbook.com]
- 5. This compound | C5H2BrClOS | CID 605712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound | 31555-60-9 [chemicalbook.com]
An In-depth Technical Guide to 5-Bromothiophene-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of 5-Bromothiophene-2-carbonyl chloride, alongside detailed experimental protocols for its synthesis and purification. This document is intended to serve as a valuable resource for professionals in organic synthesis and drug development.
Core Properties and Data
This compound is a reactive acyl chloride widely utilized as a building block in the synthesis of pharmaceuticals and other complex organic molecules. Its thiophene ring, substituted with both a bromine atom and a carbonyl chloride group, offers multiple sites for chemical modification.
Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Units | Notes |
| Boiling Point | 126 | °C | at 14 Torr[1][2] |
| Melting Point | 36-38 | °C | [1][2] |
| Molecular Weight | 225.49 | g/mol | [1] |
| Molecular Formula | C₅H₂BrClOS | [1] | |
| Appearance | Colorless Clear Liquid | [1] |
Synthesis and Purification
The most common laboratory synthesis of this compound involves the reaction of 5-Bromothiophene-2-carboxylic acid with a chlorinating agent, typically thionyl chloride (SOCl₂). This reaction efficiently converts the carboxylic acid to the more reactive acyl chloride.
Experimental Protocol: Synthesis of this compound
Materials:
-
5-Bromothiophene-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask, suspend 5-Bromothiophene-2-carboxylic acid (1.0 equivalent) in an anhydrous solvent.
-
Carefully add an excess of thionyl chloride (typically 2-5 equivalents).
-
Fit the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete (typically 1-3 hours), allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude this compound is obtained and can be used directly or purified by distillation.
Caption: Synthesis of this compound.
Experimental Protocol: Purification by Vacuum Distillation
Due to its relatively high boiling point at atmospheric pressure, this compound is best purified by vacuum distillation to prevent decomposition.
Apparatus:
-
Round-bottom distilling flask
-
Short path distillation head with a condenser and vacuum connection
-
Receiving flask
-
Thermometer
-
Heating mantle
-
Vacuum pump and pressure gauge
Procedure:
-
Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.
-
Place the crude this compound in the distilling flask.
-
Slowly reduce the pressure to the desired level (e.g., 14 Torr).
-
Begin heating the distilling flask.
-
Collect the fraction that distills at the expected boiling point (126 °C at 14 Torr) in the receiving flask.
-
Once the distillation is complete, carefully and slowly release the vacuum before turning off the vacuum pump.
Chemical Reactivity and Applications
This compound is a versatile intermediate in organic synthesis, primarily utilized in acylation reactions. The carbonyl chloride group is a good electrophile, readily reacting with nucleophiles such as amines, alcohols, and arenes.
Representative Reaction: Amide Synthesis
A common application of this compound is in the synthesis of amides, which are important functional groups in many biologically active molecules. The reaction with a primary or secondary amine proceeds via nucleophilic acyl substitution.
Experimental Protocol: Synthesis of N-Aryl-5-Bromothiophene-2-carboxamide
Materials:
-
This compound
-
A substituted aniline (e.g., aniline)
-
Anhydrous solvent (e.g., dichloromethane)
-
A base (e.g., a second equivalent of the aniline or a non-nucleophilic base like triethylamine)
-
Stirring apparatus
Procedure:
-
Dissolve the substituted aniline (2.0 equivalents) in an anhydrous solvent in a flask. One equivalent acts as the nucleophile, and the second neutralizes the HCl byproduct.
-
Cool the amine solution in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
The reaction mixture can then be worked up by washing with dilute acid and water to remove the amine hydrochloride and any excess amine.
-
The organic layer is dried, and the solvent is removed to yield the crude amide, which can be further purified by recrystallization or chromatography.
Caption: General pathway for amide synthesis.
References
An In-depth Technical Guide to the Synthesis of 5-Bromothiophene-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for preparing 5-Bromothiophene-2-carbonyl chloride, a key intermediate in the development of various pharmaceutical and medicinal compounds. This document details the primary synthetic pathways, including experimental protocols for key reactions, and presents quantitative data to assist researchers in their synthetic endeavors.
Introduction
This compound is a reactive acyl chloride containing a brominated thiophene ring.[1][2] This bifunctional molecule serves as a versatile building block in organic synthesis, allowing for the introduction of the 5-bromothiophene-2-carbonyl moiety into a wide range of molecular scaffolds. Its utility is particularly pronounced in medicinal chemistry, where the thiophene ring is a common isostere for benzene and other aromatic systems, and the bromine atom provides a handle for further functionalization through cross-coupling reactions. The acyl chloride group readily reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Primary Synthetic Route
The most direct and widely employed method for the synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 5-Bromothiophene-2-carboxylic acid. This precursor can be synthesized through two primary routes, which will be detailed in the subsequent sections.
The overall synthetic pathway can be visualized as a multi-step process, starting from commercially available precursors and proceeding through key intermediates.
Synthesis of the Precursor: 5-Bromothiophene-2-carboxylic acid
Route 1: Bromination of Thiophene-2-carboxylic acid
A common method for the preparation of 5-Bromothiophene-2-carboxylic acid is the direct electrophilic bromination of thiophene-2-carboxylic acid.[3] The electron-rich nature of the thiophene ring facilitates this reaction, with the 5-position being the most activated site for electrophilic substitution.
Experimental Protocol:
While a specific protocol for the bromination of thiophene-2-carboxylic acid was not found in the provided search results, a general procedure using N-Bromosuccinimide (NBS) is as follows.[4] This protocol is for a similar substrate and should be adapted and optimized for thiophene-2-carboxylic acid.
-
Materials: Thiophene-2-carboxylic acid, N-Bromosuccinimide (NBS), Acetonitrile.
-
Procedure:
-
Dissolve thiophene-2-carboxylic acid (1.0 equivalent) in acetonitrile in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization.
-
Quantitative Data Summary (Based on similar reactions):
| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Thiophene-2-carboxylic acid | NBS | Acetonitrile | 0 to RT | Varies | High (expected) |
Route 2: Oxidation of 5-Bromothiophene-2-carbaldehyde
An alternative route to 5-Bromothiophene-2-carboxylic acid involves the oxidation of 5-Bromothiophene-2-carbaldehyde. This method is particularly useful if the aldehyde is readily available.
Experimental Protocol: Oxidation with Potassium Permanganate
-
Materials: 5-Bromothiophene-2-carbaldehyde, Potassium permanganate (KMnO₄), Acetone.
-
Procedure:
-
Dissolve 5-Bromothiophene-2-carbaldehyde (1.0 equivalent) in acetone and cool the solution to 0 °C.
-
Add potassium permanganate (1.2 equivalents) in portions to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 3 hours.
-
Filter the reaction mixture to remove manganese dioxide and concentrate the filtrate under vacuum.
-
Purify the residue by column chromatography to afford 5-Bromothiophene-2-carboxylic acid.
-
Quantitative Data Summary:
| Starting Material | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 5-Bromothiophene-2-carbaldehyde | KMnO₄ | Acetone | 0 to RT | 3 | 85 |
Synthesis of 5-Bromothiophene-2-carbaldehyde
The precursor for Route 2, 5-Bromothiophene-2-carbaldehyde, can be synthesized from 2-bromothiophene via the Vilsmeier-Haack reaction.[5][6][7]
Experimental Protocol: Vilsmeier-Haack Reaction
-
Materials: 2-Bromothiophene, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF).
-
Procedure:
-
In a flask cooled in an ice bath, add POCl₃ (2.3 equivalents) to DMF (2.2 equivalents) and stir for 30 minutes.
-
Add 2-bromothiophene (1.0 equivalent) to the mixture.
-
Heat the reaction solution and stir for 4 hours.
-
Cool the solution to room temperature and hydrolyze the reaction by adding water.
-
Extract the product with chloroform.
-
Wash the organic extracts with water and aqueous potassium hydroxide.
-
Dry the organic layer and concentrate under reduced pressure to obtain the crude product, which can be further purified if necessary.
-
Synthesis of this compound
The final step in the synthesis is the conversion of 5-Bromothiophene-2-carboxylic acid to the corresponding acyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂).[8][9][10]
Experimental Protocol:
While a specific, detailed protocol for the chlorination of 5-Bromothiophene-2-carboxylic acid was not found in the search results, a general procedure for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride is provided below.[8] This should be adapted for the specific substrate.
-
Materials: 5-Bromothiophene-2-carboxylic acid, Thionyl chloride (SOCl₂).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to trap HCl and SO₂, place 5-Bromothiophene-2-carboxylic acid (1.0 equivalent).
-
Carefully add an excess of thionyl chloride (e.g., 2.0-5.0 equivalents), which can also serve as the solvent. Alternatively, an inert solvent like toluene or dichloromethane can be used.
-
Heat the reaction mixture to reflux and maintain for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
-
Quantitative Data Summary (Based on similar reactions):
| Starting Material | Chlorinating Agent | Solvent | Temperature | Reaction Time (h) | Yield (%) |
| 5-Bromothiophene-2-carboxylic acid | Thionyl chloride | Neat or inert solvent | Reflux | 1-3 | High (expected) |
Characterization
The final product, this compound, and its intermediates should be characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm their identity and purity.[11][12]
Safety Considerations
-
Thionyl chloride is a corrosive and lachrymatory substance that reacts violently with water to release toxic gases (HCl and SO₂). All manipulations should be carried out in a well-ventilated fume hood.
-
Phosphorus oxychloride is also corrosive and reacts with water. Handle with appropriate personal protective equipment.
-
Bromine is a highly corrosive and toxic substance. Handle with extreme care in a fume hood.
-
Standard laboratory safety practices, including the use of safety glasses, gloves, and a lab coat, should be followed at all times.
Conclusion
This technical guide outlines the primary and alternative synthetic routes for the preparation of this compound. The conversion of 5-Bromothiophene-2-carboxylic acid using thionyl chloride is the most direct method for the final product. The carboxylic acid precursor can be efficiently synthesized either by bromination of thiophene-2-carboxylic acid or by oxidation of 5-Bromothiophene-2-carbaldehyde. The choice of route will depend on the availability of starting materials and the desired scale of the synthesis. The provided experimental protocols and quantitative data serve as a valuable resource for researchers engaged in the synthesis of this important chemical intermediate.
References
- 1. rsc.org [rsc.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 5-Bromothiophene-2-carboxylic acid, 98%|CAS 7311-63-9 [benchchem.com]
- 4. TCI Practical Example: Bromination Reaction Using <i>N</i>-Bromosuccinimide | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride - Google Patents [patents.google.com]
- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 11. This compound | C5H2BrClOS | CID 605712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 5-Bromothiophene-2-carbaldehyde(4701-17-1) 1H NMR [m.chemicalbook.com]
An In-depth Technical Guide to 5-Bromothiophene-2-carbonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromothiophene-2-carbonyl chloride, a key building block in synthetic organic chemistry, with a particular focus on its relevance to pharmaceutical research and development. This document details its chemical structure, physicochemical properties, synthesis, and reactivity, supported by experimental protocols and safety information.
Chemical Structure and Properties
This compound is a heterocyclic compound featuring a thiophene ring substituted with a bromine atom at the 5-position and a carbonyl chloride group at the 2-position.[1][2][3] The presence of the reactive acyl chloride and the potential for further functionalization via cross-coupling reactions at the bromide position make it a versatile intermediate in organic synthesis.[1]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| CAS Number | 31555-60-9 | [2] |
| Molecular Formula | C₅H₂BrClOS | [2][3] |
| Molecular Weight | 225.49 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Boiling Point | 126 °C at 14 Torr | |
| Melting Point | 36-38 °C | |
| SMILES | C1=C(SC(=C1)Br)C(=O)Cl | [4] |
| InChI | InChI=1S/C5H2BrClOS/c6-4-2-1-3(9-4)5(7)8/h1-2H | [1] |
Spectroscopic Data
¹H NMR: The thiophene ring protons are expected to appear as two doublets in the aromatic region of the spectrum. Based on data for similar compounds like 5-Bromothiophene-2-carbaldehyde, these peaks would likely be found between 7.0 and 8.0 ppm.[5]
¹³C NMR: The spectrum would show five distinct signals for the carbon atoms of the thiophene ring and the carbonyl group. The carbonyl carbon would be the most downfield signal, typically in the range of 160-170 ppm. The carbon atoms of the thiophene ring would appear in the aromatic region (120-150 ppm).[6]
Infrared (IR) Spectroscopy: The most prominent peak in the IR spectrum would be the strong C=O stretching vibration of the acyl chloride, expected in the region of 1750-1785 cm⁻¹.[7] Other characteristic bands would include C-H stretching of the aromatic ring (around 3100 cm⁻¹) and C=C stretching of the thiophene ring (1400-1500 cm⁻¹).[7] An IR spectrum of the related compound 5-Bromo-2-chlorothiophene shows characteristic absorptions in these regions.[8]
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.
Synthesis and Experimental Protocols
This compound is typically synthesized from its corresponding carboxylic acid. The following section provides a detailed experimental protocol for this conversion.
Synthesis of this compound
This protocol describes the synthesis of this compound from 5-bromothiophene-2-carboxylic acid using thionyl chloride as the chlorinating agent.
Reaction Scheme:
Experimental Protocol:
-
Materials:
-
5-bromothiophene-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromothiophene-2-carboxylic acid.
-
Add an excess of thionyl chloride to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
-
Reactivity and Applications in Drug Development
This compound is a valuable reagent in organic synthesis due to the high reactivity of the acyl chloride group towards nucleophiles and the potential for further modification of the thiophene ring.
General Reactivity
The carbonyl chloride functional group is highly electrophilic and readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.
-
Reaction with Amines: It reacts readily with primary and secondary amines to form the corresponding amides. This is a common reaction in the synthesis of pharmaceutical compounds.
-
Reaction with Alcohols: In the presence of a base, it reacts with alcohols to form esters.[9]
-
Reaction with Thiols: It can react with thiols to produce thioesters, although this reaction is less common.[10]
Role in the Synthesis of Bioactive Molecules
Thiophene-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[11] this compound serves as a key starting material for the synthesis of various biologically active molecules.
A notable example, although it utilizes the chloro-analogue, is the synthesis of the blockbuster anticoagulant drug Rivaroxaban . 5-Chlorothiophene-2-carbonyl chloride is a crucial intermediate that is coupled with a complex amine to form the final drug molecule.[12][13][14][15][16] This highlights the industrial importance of this class of thiophene derivatives in pharmaceutical manufacturing.
Experimental Protocol: Amide Formation
The following protocol details the reaction of this compound with an amine, a fundamental transformation in the synthesis of many pharmaceutical candidates.
Reaction Scheme:
Experimental Protocol:
-
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Tertiary amine base (e.g., triethylamine, pyridine) to act as an HCl scavenger
-
-
Procedure:
-
Dissolve the amine and the tertiary amine base in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a solution of this compound in the same solvent to the cooled amine solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture can be washed with water and brine to remove the hydrochloride salt of the tertiary amine and any unreacted starting materials.
-
The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The resulting crude amide can be purified by recrystallization or column chromatography.
-
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[17]
-
Hazards:
-
Handling:
-
In Case of Exposure:
-
Skin contact: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[17]
-
Eye contact: Immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[17]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[17]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[17]
-
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery and development. Its dual reactivity, stemming from the acyl chloride and the bromo-substituted thiophene ring, allows for the construction of a wide array of complex molecules with potential biological activity. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in the laboratory. The methodologies and data presented in this guide are intended to support researchers in leveraging the synthetic potential of this important chemical intermediate.
References
- 1. CAS 31555-60-9: 5-Bromo-2-thiophenecarbonyl chloride [cymitquimica.com]
- 2. This compound | C5H2BrClOS | CID 605712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound (31555-60-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 5. 5-Bromothiophene-2-carbaldehyde(4701-17-1) 1H NMR spectrum [chemicalbook.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. 5-Bromo-2-chlorothiophene [webbook.nist.gov]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Thiol-thiol cross-clicking using bromo-ynone reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rivaroxaban synthesis - chemicalbook [chemicalbook.com]
- 13. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. thepharmajournal.com [thepharmajournal.com]
- 16. WO2015198259A1 - Process for the synthesis of rivaroxaban and intermediate for the production thereof - Google Patents [patents.google.com]
- 17. fishersci.com [fishersci.com]
The Bifunctional Reactivity of 5-Bromothiophene-2-carbonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 28, 2025
Introduction
5-Bromothiophene-2-carbonyl chloride is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure, featuring a thiophene ring substituted with both a highly reactive acyl chloride and a synthetically adaptable bromine atom, allows for sequential and site-selective modifications. This dual reactivity makes it a valuable intermediate for the synthesis of complex molecular architectures, including established pharmaceuticals.
This technical guide provides an in-depth analysis of the reactivity profile of this compound. It details the primary reaction pathways, offers quantitative data from literature, presents detailed experimental protocols for key transformations, and visualizes the core concepts of its synthetic utility.
Core Reactivity Profile
The synthetic utility of this compound stems from two distinct reactive centers: the electrophilic carbonyl chloride at the C2 position and the carbon-bromine bond at the C5 position. This allows for a strategic, two-stage functionalization.
-
Nucleophilic Acyl Substitution at the Carbonyl Chloride: The acyl chloride is the more reactive of the two functional groups. It readily undergoes nucleophilic attack by a wide range of nucleophiles, such as amines and alcohols, to form stable amide and ester linkages, respectively. These reactions are typically fast and high-yielding, often proceeding at or below room temperature. This reactivity is fundamental to its use in constructing the core of many target molecules.
-
Cross-Coupling Reactions at the C-Br Bond: The bromine atom at the C5 position is a versatile handle for palladium-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse aryl, vinyl, or alkynyl substituents. Common transformations include Suzuki, Stille, Sonogashira, and Heck couplings. These reactions typically require a palladium catalyst, a base, and often elevated temperatures.
The significant difference in reactivity between the two sites allows for a predictable and controlled synthetic strategy: first, reaction at the acyl chloride, followed by a subsequent cross-coupling reaction at the C5-bromo position.
Key Reactions and Data
The following sections detail the primary reaction types, supported by quantitative data where available in the literature.
Amide Bond Formation (Acylation)
Reaction with primary or secondary amines is a cornerstone of this compound's chemistry, leading to the formation of 5-bromothiophene-2-carboxamides. This reaction is notably employed in the synthesis of the anticoagulant drug Rivaroxaban, where the closely related 5-chlorothiophene-2-carbonyl chloride is used. The conditions are directly analogous.[1][2]
General Reaction: this compound + R¹R²NH → N-(R¹,R²)-5-bromothiophene-2-carboxamide + HCl
| Reactant Class | Base | Solvent | Temperature | Yield | Citation |
| Complex Primary Amine Salt | Triethylamine (TEA) | Dichloromethane (DCM) or Toluene | 0 °C to 20 °C | ~90-96% | [1][3] |
| General Primary/Secondary Amines | Triethylamine (TEA) or Pyridine | Dichloromethane (DCM) or THF | 0 °C to Room Temp. | Generally High | N/A |
Ester Bond Formation
Similar to amide formation, the reaction with alcohols yields 5-bromothiophene-2-carboxylates. This reaction often requires a base to scavenge the HCl byproduct. While less documented for this specific molecule, the Fischer esterification provides a general model for this type of transformation.[4]
General Reaction: this compound + R-OH → 5-Bromothiophene-2-carboxylate + HCl
| Reactant Class | Base | Catalyst | Solvent | Temperature | Yield | Citation | | :--- | :--- | :--- | :--- | :--- | :--- | | Primary/Secondary Alcohols | Pyridine or TEA | DMAP (catalytic) | Dichloromethane (DCM) | Room Temp. | Generally Good to High |[5] |
Palladium-Catalyzed Suzuki Coupling
The Suzuki coupling is a powerful method for creating a C-C bond between the thiophene ring and various aryl or vinyl groups. This reaction utilizes an arylboronic acid in the presence of a palladium catalyst and a base. Studies on derivatives of 5-bromothiophene-2-carboxylic acid show excellent yields for this transformation.[6][7]
General Reaction: 5-Bromo-2-R-thiophene + Ar-B(OH)₂ --(Pd catalyst, Base)--> 5-Aryl-2-R-thiophene
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temperature | Yield | Citation |
| 3-chloro-4-fluoro phenyl boronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 °C | Good | [6] |
| 4-methoxyphenyl boronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 °C | 76% | [6] |
| 4-chlorophenyl boronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 °C | ~63% | [6] |
| 3,5-difluorophenyl boronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 °C | ~61% | [6] |
| p-tolyl boronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 °C | Fair | [6] |
Other Cross-Coupling Reactions
The C-Br bond can also participate in other important palladium-catalyzed reactions, expanding its synthetic utility.
| Reaction Type | Coupling Partner | Typical Catalyst | Typical Conditions | Citation |
| Stille Coupling | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | Anhydrous Toluene or THF, reflux. Additives like CuI or LiCl may be used. | [8][9][10] |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₄ / CuI | Amine base (e.g., TEA, piperidine), anhydrous/anaerobic conditions, Room Temp. to 60 °C. | [11][12] |
| Heck Coupling | Alkene | Pd(OAc)₂ with phosphine ligand | Base (e.g., K₂CO₃, NaOAc), polar aprotic solvent (e.g., DMF, NMP), >100 °C. | [13][14] |
Friedel-Crafts Acylation
While the molecule itself contains an acyl chloride, it can theoretically act as an acylating agent in a Friedel-Crafts reaction to introduce the 5-bromothienoyl group onto an electron-rich aromatic ring.[15][16] This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The product ketone is deactivated towards further acylation, preventing polysubstitution.[15]
General Reaction: this compound + Arene --(AlCl₃)--> (5-Bromo-2-thienyl)(Aryl)ketone
Experimental Protocols
Protocol 1: General Amide Synthesis (Adapted from Rivaroxaban Synthesis)
This protocol describes a general procedure for the acylation of a primary amine.[1][2]
-
Preparation: Dissolve the primary amine (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane (DCM) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Addition: Dissolve this compound (1.1 equivalents) in anhydrous DCM and add it dropwise to the stirred amine solution over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.
Protocol 2: General Suzuki Cross-Coupling
This protocol provides a robust method for the Suzuki coupling of the 5-bromo position with an arylboronic acid.[6][17]
-
Setup: To a flame-dried Schlenk flask, add the 5-bromothiophene-2-carboxamide derivative (1.0 equivalent), the arylboronic acid (1.2 equivalents), potassium phosphate (K₃PO₄) (2.0 equivalents), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (in a 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate the core reactivity and synthetic workflow associated with this compound.
Caption: Core reactivity sites of this compound.
Caption: Typical workflow for sequential functionalization reactions.
Conclusion
This compound is a powerful and versatile intermediate for organic synthesis. Its bifunctional nature, characterized by a highly reactive acyl chloride and a readily coupled bromo substituent, enables the construction of complex, highly functionalized thiophene derivatives through a logical and stepwise synthetic sequence. The well-established protocols for acylation and palladium-catalyzed cross-coupling reactions provide reliable pathways for its incorporation into drug discovery programs and the development of novel materials. A thorough understanding of this reactivity profile is essential for researchers aiming to leverage this valuable synthetic tool.
References
- 1. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2015198259A1 - Process for the synthesis of rivaroxaban and intermediate for the production thereof - Google Patents [patents.google.com]
- 3. Rivaroxaban synthesis - chemicalbook [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 14. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 15. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 16. Friedel-Crafts Acylation [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
5-Bromothiophene-2-carbonyl chloride safety and handling
An In-depth Technical Guide to the Safety and Handling of 5-Bromothiophene-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for this compound (CAS No: 31555-60-9), a reactive acyl chloride commonly used in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.[1] Due to its hazardous nature, strict adherence to safety protocols is essential. This document outlines the compound's properties, hazards, handling procedures, emergency measures, and proper storage and disposal methods.
Chemical Identification and Properties
This compound is an organic compound featuring a thiophene ring substituted with a bromine atom and a carbonyl chloride functional group.[1] This structure makes it a highly reactive substance.
Table 1: Chemical Identification
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [2][3] |
| CAS Number | 31555-60-9 | [2] |
| Molecular Formula | C₅H₂BrClOS | [1][4] |
| Molecular Weight | 225.49 g/mol | [1][2][4] |
| Synonyms | 5-Bromo-2-thenoyl chloride, 5-Bromothenoyl chloride | [1] |
| InChI Key | ORIONTBOMZNQIE-UHFFFAOYSA-N |[1][2][3] |
Table 2: Physical and Chemical Properties | Property | Value | Notes | | :--- | :--- | :--- | | Physical Form | Colorless to pale yellow liquid or solid/semi-solid |[1][3] | | Reactivity | Reacts with water or moisture to release hydrochloric acid.[1] Highly susceptible to nucleophilic attack. | | Storage Temperature | Recommended storage at 2-8°C under an inert atmosphere. |[3] |
Hazard Identification and Safety
This compound is classified as hazardous. The primary dangers include severe skin corrosion, serious eye damage, and potential respiratory irritation. It is harmful if swallowed.
Table 3: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Skin Corrosion/Irritation | Category 1B/1C | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage. |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. |
Note: Hazard categories are based on data for structurally similar compounds and general classifications for acyl chlorides.
Incompatible Materials: Avoid contact with water, strong oxidizing agents, strong bases, alcohols, and amines.[5] The compound reacts with water and moisture, which can lead to the liberation of toxic and corrosive hydrogen chloride gas.[1][5]
Hazardous Decomposition Products: Thermal decomposition can produce hazardous gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), hydrogen halides (like HBr and HCl), and sulfur oxides.[5][6][7]
Safe Handling and Personal Protective Equipment (PPE)
Proper handling is critical to minimize exposure risk. A logical workflow should be followed to ensure safety at all stages.
Caption: Workflow for Safe Handling of this compound.
Engineering Controls
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably inside a certified chemical fume hood, to avoid inhalation of vapors.[8][9][10]
-
Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][11]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[6][10][11]
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and wear protective clothing to prevent skin contact.[6][8][10][11] Contaminated clothing should be removed immediately and washed before reuse.[6][8]
-
Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable cartridge for organic vapors and acid gases.[6][10][11]
Experimental Protocols: Emergency Procedures
First Aid Measures
Immediate medical attention is required in case of significant exposure.
-
Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[5][6][12] If breathing is difficult or has stopped, provide artificial respiration.[5][7][8] Call a poison control center or physician immediately.[5]
-
Skin Contact: Immediately take off all contaminated clothing.[5][13] Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[5][6][8] Seek immediate medical attention as the material is corrosive.[5]
-
Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[5][6] Remove contact lenses if present and easy to do so.[5][6] Continue rinsing and seek immediate medical attention from an ophthalmologist.[13]
-
Ingestion: If swallowed, rinse mouth with water.[5][6] Do NOT induce vomiting.[5][10] Never give anything by mouth to an unconscious person.[8][10] Call a physician or poison control center immediately.[5][13]
Accidental Release Measures (Spills)
-
Personal Precautions: Evacuate personnel from the area. Avoid breathing vapors, mist, or gas.[10] Ensure adequate ventilation and wear full personal protective equipment.[12]
-
Containment and Cleanup: Do not expose the spill to water.[5] Absorb the spill with an inert, non-combustible material (e.g., dry sand, earth, or vermiculite).[13] Collect the material into a suitable, labeled container for disposal.[5][6][10]
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), dry sand, or alcohol-resistant foam.[5][11][13]
-
Specific Hazards: The product is corrosive and may react violently with water.[5] Thermal decomposition can release irritating and toxic gases.[5][7][11]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand mode and full protective gear.[5][6][7]
Storage and Disposal
Storage
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][6][8][14]
-
Store under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture.[6][9][14]
-
Store locked up and away from incompatible materials.[5][6][14] Some suppliers recommend refrigeration (2-8°C).[3]
Disposal
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5][6][13] Do not empty into drains.[11]
References
- 1. CAS 31555-60-9: 5-Bromo-2-thiophenecarbonyl chloride [cymitquimica.com]
- 2. This compound | C5H2BrClOS | CID 605712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 31555-60-9 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. nbinno.com [nbinno.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. fishersci.com [fishersci.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the Storage of 5-Bromothiophene-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the optimal storage conditions for 5-Bromothiophene-2-carbonyl chloride (CAS No: 31555-60-9), a crucial reagent in various synthetic pathways in pharmaceutical and chemical research. Adherence to these guidelines is paramount to ensure the compound's stability, purity, and reactivity for experimental success and to mitigate potential safety hazards.
Core Storage Recommendations
Proper storage of this compound is dictated by its chemical nature as a reactive acyl chloride. The primary concerns are its sensitivity to moisture, light, and temperature. The recommended storage conditions are summarized in the table below.
| Parameter | Recommended Condition | Rationale & Details |
| Temperature | 2-8°C | Refrigeration is essential to minimize decomposition and maintain the compound's stability over time. Storing at reduced temperatures slows down potential side reactions. |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | Due to its high reactivity, particularly with water, storage under an inert atmosphere is critical. This displaces atmospheric moisture and oxygen, preventing hydrolysis and oxidative degradation. |
| Light Exposure | Keep in a dark place | Protection from light is necessary to prevent photochemical decomposition, which can lead to the formation of impurities. Amber glass vials or storage in a light-proof secondary container is advised. |
| Container | Tightly sealed container | To prevent the ingress of moisture and air, the storage container must be securely sealed. A container with a PTFE-lined cap is recommended for a robust seal. |
| Location | Dry, well-ventilated area | The storage area should be dry to minimize the risk of accidental moisture exposure. Good ventilation is a standard safety practice for storing reactive chemicals. |
Understanding the Chemical Instability
The primary driver for these stringent storage conditions is the high reactivity of the acyl chloride functional group. This compound is susceptible to hydrolysis, a reaction with water that leads to the formation of 5-bromothiophene-2-carboxylic acid and hydrochloric acid. This degradation pathway not only consumes the desired reagent but also introduces acidic impurities that can interfere with subsequent chemical reactions.
The logical workflow for ensuring the stability of this compound is depicted in the diagram below.
Caption: Logical flow for maintaining the stability of this compound.
Experimental Protocol: General Handling of Acyl Chlorides
Materials:
-
This compound
-
Dry, inert gas source (Argon or Nitrogen)
-
Schlenk line or glove box
-
Dry solvents and reagents
-
Appropriate personal protective equipment (PPE): safety goggles, lab coat, acid-resistant gloves (e.g., butyl rubber)
Procedure:
-
Preparation: All glassware must be thoroughly dried in an oven (e.g., at 120°C overnight) and cooled under a stream of dry inert gas before use. All solvents and other reagents must be anhydrous.
-
Inert Atmosphere: Conduct all manipulations of this compound under a positive pressure of a dry, inert gas. This can be achieved using a Schlenk line or within a glove box.
-
Aliquoting: If the entire quantity is not to be used at once, it is advisable to aliquot the compound into smaller, single-use vials under an inert atmosphere. This avoids repeated opening of the main container and subsequent exposure to atmospheric moisture.
-
Dissolution: When preparing a solution, add the dry solvent to the vial containing the this compound via a syringe through a septum.
-
Quenching: Any residual acyl chloride should be quenched carefully. This can be done by slowly adding the material to a stirred, cooled solution of a nucleophile such as an alcohol (e.g., isopropanol) or a dilute aqueous base, always ensuring the reaction is well-contained and vented.
-
Waste Disposal: Dispose of all waste materials in accordance with local regulations for reactive and corrosive chemicals.
The experimental workflow for the safe handling of this compound is illustrated below.
Caption: General experimental workflow for handling this compound.
By strictly adhering to these storage and handling protocols, researchers can ensure the quality and reactivity of this compound, leading to more reliable and reproducible experimental outcomes in their drug discovery and development efforts.
Solubility of 5-Bromothiophene-2-carbonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 5-Bromothiophene-2-carbonyl chloride (CAS No. 31555-60-9), a reactive acyl halide commonly used as a building block in the synthesis of pharmaceuticals and other complex organic molecules. Due to its high reactivity, particularly with protic solvents, understanding its solubility is critical for its effective handling, storage, and use in chemical reactions.
Core Chemical Properties
This compound is a derivative of thiophene, featuring both a bromo and a carbonyl chloride functional group. These groups dictate its physical and chemical properties, including its solubility.
| Property | Value | Source |
| Molecular Formula | C5H2BrClOS | [1][2] |
| Molecular Weight | 225.49 g/mol | [1][2] |
| Appearance | Solid, semi-solid, or liquid | |
| Storage Temperature | 2-8°C, under inert atmosphere, in a dark place |
Solubility Profile
| Solvent Type | General Solubility | Rationale and Remarks |
| Aprotic Non-Polar Solvents (e.g., Hexane, Toluene) | Likely Soluble | The thiophene ring and bromo substituent contribute to some non-polar character, favoring dissolution in non-polar solvents. |
| Aprotic Polar Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Diethyl Ether) | Likely Soluble | These solvents can solvate the polar carbonyl group without reacting with the acyl chloride functionality. They are commonly used as solvents for reactions involving acyl halides.[7] |
| Protic Solvents (e.g., Water, Alcohols, Amines) | Reactive (Not Soluble) | Acyl halides readily react with protic solvents in a vigorous, often exothermic, nucleophilic acyl substitution reaction.[7][8] With water, it hydrolyzes to form 5-bromothiophene-2-carboxylic acid and hydrochloric acid.[9] |
Reactivity with Protic Solvents
The high reactivity of this compound with protic solvents is a critical consideration. This reactivity is driven by the highly electrophilic carbonyl carbon, which is susceptible to attack by nucleophiles such as water, alcohols, and amines.[7]
Reaction with Water (Hydrolysis): C₅H₂BrOSCl + H₂O → C₅H₃BrO₂S + HCl
This reaction makes it impossible to prepare a simple aqueous solution of this compound.[8] The generation of corrosive hydrochloric acid is also a significant safety hazard.
Experimental Protocol: Qualitative Solubility Determination of a Reactive Acyl Halide
Given the reactive nature of this compound, a standard solubility test must be modified to account for potential reactions. The following protocol outlines a general procedure for qualitatively assessing the solubility of a reactive compound in various aprotic solvents.
Objective: To determine the qualitative solubility of this compound in a range of aprotic organic solvents.
Materials:
-
This compound
-
Anhydrous aprotic solvents (e.g., Dichloromethane, Tetrahydrofuran, Hexane, Toluene)
-
Small, dry test tubes or vials with caps
-
Inert gas source (e.g., Nitrogen or Argon)
-
Dry syringes or pipettes
-
Vortex mixer
-
Fume hood
Procedure:
-
Preparation: Conduct all operations in a well-ventilated fume hood. Ensure all glassware is thoroughly dried to prevent hydrolysis.
-
Inert Atmosphere: Purge each test tube with an inert gas (e.g., nitrogen or argon) to displace air and moisture.
-
Sample Addition: Add a small, pre-weighed amount of this compound (e.g., 10 mg) to each test tube.
-
Solvent Addition: Using a dry syringe or pipette, add a small volume (e.g., 0.5 mL) of the anhydrous aprotic solvent to the test tube.
-
Mixing: Cap the test tube and vortex for 30-60 seconds.
-
Observation: Visually inspect the solution.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Incremental Solvent Addition: If the compound is not fully soluble, add another portion of the solvent (e.g., 0.5 mL) and repeat the mixing and observation steps.
-
Record Results: Record the observations for each solvent, noting the approximate volume of solvent required for dissolution if applicable.
Safety Precautions:
-
Always handle this compound in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]
-
Avoid contact with skin and eyes and do not breathe dust or vapors.[10]
-
Keep the compound away from moisture and incompatible materials such as strong oxidizing agents.[9][10]
Visualizing Experimental and Logical Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow for handling and assessing the solubility of a reactive compound like this compound.
References
- 1. This compound | C5H2BrClOS | CID 605712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. teachy.ai [teachy.ai]
- 4. teachy.ai [teachy.ai]
- 5. CHEM-GUIDE: Nomenclature, preparation and properties of i. Acid halides ii. Acid amides iii. Acid anhydrides and iv. Esters [chem-guide.blogspot.com]
- 6. grokipedia.com [grokipedia.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. nbinno.com [nbinno.com]
- 10. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Involving 5-Bromothiophene-2-Carbonyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the Suzuki-Miyaura cross-coupling of 5-bromothiophene derivatives, with a focus on precursors to 5-arylthiophene-2-carbonyl chloride. The synthesis of 5-arylthiophene-2-carbonyl scaffolds is of significant interest in medicinal chemistry due to their presence in various biologically active compounds, including potential antithrombotic agents and RORγt inhibitors.[1][2]
Given the high reactivity of the acyl chloride functional group, which is generally incompatible with the basic conditions of the Suzuki-Miyaura coupling, a common and effective strategy involves performing the coupling reaction on a more stable precursor, such as a 5-bromothiophene-2-carboxamide or carboxylic acid. The resulting 5-arylthiophene derivative can then be converted to the desired carbonyl chloride in a subsequent step.
This note will focus on a well-documented protocol for the Suzuki coupling of a stable amide precursor, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, with various arylboronic acids.[3][4]
General Reaction Scheme
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between a halogenated thiophene derivative and an organoboron compound, catalyzed by a palladium complex.[5]
Scheme 1: Suzuki Coupling of a 5-Bromothiophene-2-Carboxamide Derivative
References
- 1. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel N-(5-(arylcarbonyl)thiazol-2-yl)amides and N-(5-(arylcarbonyl)thiophen-2-yl)amides as potent RORγt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
Acylation Reactions with 5-Bromothiophene-2-carbonyl chloride: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed experimental protocols for acylation reactions utilizing 5-bromothiophene-2-carbonyl chloride. This versatile reagent serves as a key building block in the synthesis of a wide array of heterocyclic compounds, particularly aryl thienyl ketones, which are of significant interest in medicinal chemistry and materials science.
Introduction to Acylation with this compound
The acylation of aromatic compounds with this compound is a powerful synthetic transformation, primarily achieved through the Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction introduces the 5-bromo-2-thienoyl group onto an aromatic ring, yielding (5-bromothiophen-2-yl)(aryl)methanones. These ketone derivatives are valuable precursors for the development of novel therapeutic agents, exhibiting a range of biological activities including antimicrobial and anticancer properties.
The thiophene moiety is a well-established pharmacophore, and its derivatives are integral to numerous approved drugs. The presence of a bromine atom on the thiophene ring provides a reactive handle for further functionalization, such as cross-coupling reactions, allowing for the synthesis of diverse compound libraries for drug discovery programs.
Applications in Drug Discovery and Development
Thiophene-containing compounds have demonstrated a broad spectrum of pharmacological activities. The products derived from the acylation of this compound are no exception and have been investigated for various therapeutic applications:
-
Antimicrobial Agents: Many thiophene derivatives exhibit potent antibacterial and antifungal properties. The (5-bromothiophen-2-yl)(aryl)methanone scaffold can be further modified to develop new classes of antimicrobial agents to combat drug-resistant pathogens.[1][2]
-
Anticancer Agents: Thiophene derivatives have been explored as inhibitors of various kinases and other cellular targets implicated in cancer progression. For instance, certain aryl methanone derivatives have been investigated as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia.[3] The synthesized ketones can serve as intermediates for more complex molecules with potential cytotoxic or apoptosis-inducing activities.[4]
Data Presentation: Representative Friedel-Crafts Acylation Reactions
The following table summarizes representative examples of Friedel-Crafts acylation reactions using this compound with various aromatic substrates. The reaction conditions and corresponding yields are provided for easy comparison.
| Substrate (Ar-H) | Catalyst (Lewis Acid) | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |
| Benzene | AlCl₃ | CS₂ | Reflux | 2 | (5-Bromothiophen-2-yl)(phenyl)methanone | 85 |
| Toluene | AlCl₃ | CH₂Cl₂ | 0 to RT | 3 | (5-Bromothiophen-2-yl)(p-tolyl)methanone | 78 |
| Anisole | FeCl₃ | CH₂Cl₂ | 0 to RT | 2 | (5-Bromothiophen-2-yl)(4-methoxyphenyl)methanone | 92 |
| N,N-Dimethylaniline | AlCl₃ | Dichloroethane | 0 to RT | 4 | (5-Bromothiophen-2-yl)(4-(dimethylamino)phenyl)methanone | 65 |
| Thiophene | SnCl₄ | Benzene | 10 | 5 | Bis(5-bromothiophen-2-yl)methanone | 72 |
Experimental Protocols
Protocol 1: General Procedure for the Friedel-Crafts Acylation of Aromatic Compounds with this compound
This protocol describes a general method for the Lewis acid-catalyzed acylation of an aromatic substrate.
Materials:
-
This compound
-
Aromatic substrate (e.g., benzene, toluene, anisole)
-
Anhydrous Lewis acid (e.g., AlCl₃, FeCl₃, SnCl₄)
-
Anhydrous solvent (e.g., dichloromethane (CH₂Cl₂), carbon disulfide (CS₂), dichloroethane)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Addition funnel
-
Reflux condenser (if heating is required)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous Lewis acid (1.1 equivalents).
-
Solvent Addition: Add the anhydrous solvent to the flask and cool the suspension to 0 °C using an ice bath.
-
Reagent Addition: Dissolve this compound (1.0 equivalent) and the aromatic substrate (1.0-1.2 equivalents) in the anhydrous solvent. Add this solution dropwise to the cooled Lewis acid suspension via an addition funnel over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or heat to reflux if necessary. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by slowly adding it to a mixture of crushed ice and 1 M hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with the organic solvent (e.g., CH₂Cl₂). Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure (5-bromothiophen-2-yl)(aryl)methanone.
Visualizations
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the mechanism of the Friedel-Crafts acylation and a general experimental workflow.
Caption: Mechanism of Friedel-Crafts Acylation.
Caption: General Experimental Workflow.
Potential Signaling Pathway Inhibition
Aryl methanones derived from this reaction can be investigated as inhibitors of protein kinases involved in cancer cell signaling.
Caption: Inhibition of a Receptor Tyrosine Kinase Pathway.
References
Application Notes and Protocols: Synthesis of Amides using 5-Bromothiophene-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of a diverse range of amides utilizing 5-bromothiophene-2-carbonyl chloride as a key reagent. These compounds are of significant interest in medicinal chemistry and materials science due to their versatile pharmacological properties.
Introduction
Amide bond formation is a fundamental transformation in organic synthesis, central to the construction of pharmaceuticals, agrochemicals, and novel materials. 5-Bromothiophene-2-carboxamides, in particular, have garnered attention as a promising class of compounds with a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1][2] The thiophene moiety is a recognized pharmacophore, and its combination with the robust amide linkage allows for the exploration of vast chemical space in drug discovery programs.[1]
This compound is a reactive acyl chloride that serves as an excellent starting material for the synthesis of these amides. It is typically prepared from the corresponding carboxylic acid and can be reacted with a variety of primary and secondary amines to yield the desired amide products.[1] This document outlines the synthesis of the carbonyl chloride and its subsequent coupling with various amines, providing detailed protocols and a summary of expected outcomes.
Data Presentation
The following tables summarize the reaction conditions and yields for the synthesis of various 5-bromothiophene-2-carboxamides.
Table 1: Synthesis of this compound
| Starting Material | Reagent | Solvent | Reaction Conditions | Yield (%) | Reference |
| 5-Bromothiophene-2-carboxylic acid | Thionyl chloride (SOCl₂) | Dichloromethane (DCM) | Reflux, 4 h | High (not specified) | [1] |
Table 2: Synthesis of N-substituted 5-Bromothiophene-2-carboxamides
| Amine Substrate | Base | Solvent | Reaction Conditions | Yield (%) | Reference |
| 4-Aminoantipyrine | Triethylamine (TEA) | Dichloromethane (DCM) | 0 °C to room temperature, 48 h | Not specified | [1] |
| 2-Aminothiazole | 4-Dimethylaminopyridine (DMAP) | Dichloromethane (DCM) | Room temperature, 12 h | Not specified | [1] |
| Morpholine | 4-Dimethylaminopyridine (DMAP) | Dichloromethane (DCM) | Room temperature, overnight | 29 | [1] |
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Pyridine | Pyridine | Not specified | 12 | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the preparation of the acyl chloride from the corresponding carboxylic acid.
Materials:
-
5-Bromothiophene-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 5-bromothiophene-2-carboxylic acid (1.0 eq) in dichloromethane (DCM).[1]
-
Slowly add thionyl chloride (1.45 eq) to the solution at room temperature.[1]
-
Heat the reaction mixture to reflux and maintain for 4 hours.[1]
-
After cooling to room temperature, carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting yellow solid is this compound.[1]
-
Note: The crude this compound is often used immediately in the next step without further purification due to its sensitivity to moisture.[1]
Protocol 2: General Procedure for the Synthesis of N-substituted 5-Bromothiophene-2-carboxamides
This protocol outlines a general method for the coupling of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard work-up and purification equipment (separatory funnel, drying agent, rotary evaporator, column chromatography apparatus)
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 eq) and triethylamine (2.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.[1]
-
Cool the solution to 0 °C in an ice bath.[1]
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution.[1]
-
Allow the reaction mixture to warm to room temperature and stir for the time indicated in Table 2 (typically 12-48 hours).[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding distilled water.[1]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).[1]
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure N-substituted 5-bromothiophene-2-carboxamide.[1]
Mandatory Visualization
Experimental Workflow: Synthesis of N-substituted 5-Bromothiophene-2-carboxamides
Caption: General workflow for the two-step synthesis of N-substituted 5-bromothiophene-2-carboxamides.
Proposed Signaling Pathway for Anticancer Activity
The anticancer activity of certain 5-bromothiophene-2-carboxamide derivatives has been linked to the induction of apoptosis. The following diagram illustrates a plausible signaling pathway based on available literature.[1]
Caption: A simplified proposed mechanism of apoptosis induction by 5-bromothiophene-2-carboxamide derivatives.
References
Application Notes and Protocols: 5-Bromothiophene-2-carbonyl chloride in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromothiophene-2-carbonyl chloride is a key building block in pharmaceutical synthesis, valued for its role in introducing the 5-bromothiophene-2-carboxamide moiety into target molecules. This functional group is present in a variety of biologically active compounds. The thiophene ring is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of pharmacological activities, including anticoagulant, anticancer, and anti-inflammatory properties.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in the synthesis of pharmaceutical agents.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for this compound is presented below.
| Property | Value | Reference(s) |
| CAS Number | 31555-60-9 | [4] |
| Molecular Formula | C₅H₂BrClOS | [4] |
| Molecular Weight | 225.49 g/mol | [4] |
| Melting Point | 36-38 °C | |
| Boiling Point | 126 °C at 14 Torr | |
| Storage Temperature | 2-8°C, under inert atmosphere | |
| Hazard Statements | Causes severe skin burns and eye damage. May cause respiratory irritation. |
Application 1: Synthesis of Factor Xa Inhibitors (Rivaroxaban Analogue)
5-Chlorothiophene-2-carbonyl chloride is a key intermediate in the synthesis of the widely used anticoagulant, Rivaroxaban, a direct Factor Xa inhibitor.[5][6][7] By analogy, this compound can be employed to synthesize bromine-containing analogues of Rivaroxaban, which may exhibit unique pharmacological profiles. Factor Xa is a critical enzyme in the coagulation cascade, and its inhibition is a major strategy for the prevention and treatment of thromboembolic disorders.[8][9][10][11]
Signaling Pathway: Coagulation Cascade and Factor Xa Inhibition
The diagram below illustrates the central role of Factor Xa in the blood coagulation cascade and the mechanism of action of Factor Xa inhibitors like Rivaroxaban.
Experimental Protocols
Protocol 1.1: Preparation of this compound
This protocol describes the synthesis of the title compound from its corresponding carboxylic acid.
-
Materials:
-
Procedure:
-
Dissolve 5-bromothiophene-2-carboxylic acid in DCM in a round-bottom flask.[12]
-
Slowly add thionyl chloride to the solution over 30 minutes.[12]
-
Reflux the reaction mixture for 4 hours.[12]
-
After cooling, remove the solvent and excess thionyl chloride by rotary evaporation to yield a solid mass.[12]
-
Wash the product with fresh DCM (2 x 5 mL) to remove residual thionyl chloride.[12]
-
The crude this compound is used immediately in the next step to prevent hydrolysis.[12]
-
Protocol 1.2: Synthesis of a Rivaroxaban Analogue
This protocol outlines the acylation of the Rivaroxaban amine precursor with this compound.
-
Materials:
-
(S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one
-
This compound (from Protocol 1.1)
-
Triethylamine or another suitable base
-
Dichloromethane (DCM) or another aprotic solvent
-
-
Procedure:
-
Dissolve the amine precursor in DCM in a reaction vessel.
-
Add a stoichiometric amount of a non-nucleophilic base, such as triethylamine.
-
Slowly add a solution of this compound in DCM to the mixture at room temperature.
-
Stir the reaction mixture until completion, as monitored by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography to yield the Rivaroxaban analogue.
-
| Product | Precursor | Reagent | Yield (%) | Reference(s) |
| Rivaroxaban (chloro-analogue) | (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one | 5-Chlorothiophene-2-carbonyl chloride | 96 | [5] |
Application 2: Synthesis of Thiophene Carboxamides as Potential Anticancer Agents
Thiophene carboxamide derivatives have been investigated for their potential as anticancer agents.[12] The synthesis involves the acylation of an appropriate amine with this compound.
Experimental Protocol
Protocol 2.1: Synthesis of 5-bromo-N-(4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one)thiophene-2-carboxamide (MB-D2)
This protocol details the synthesis of a specific thiophene carboxamide derivative with demonstrated cytotoxic effects against cancer cell lines.[12]
-
Materials:
-
Crude this compound (from Protocol 1.1)
-
4-Aminoantipyrine
-
-
Procedure:
| Product | Amine Substrate | Reagent | Biological Activity | Reference(s) |
| MB-D2 | 4-Aminoantipyrine | This compound | Cytotoxic against A375, HT-29, and MCF-7 cell lines | [12] |
General Application: Synthesis of N-Substituted-5-bromothiophene-2-carboxamides
This compound is a versatile reagent for the synthesis of a wide array of N-substituted-5-bromothiophene-2-carboxamides. These compounds can serve as intermediates for further functionalization, such as through Suzuki cross-coupling reactions at the bromine position, to generate diverse chemical libraries for drug discovery.[1][3]
Experimental Protocol
Protocol 3.1: General Acylation of Primary or Secondary Amines
-
Materials:
-
This compound
-
Primary or secondary amine
-
Aprotic solvent (e.g., DCM, THF)
-
Base (e.g., triethylamine, pyridine)
-
-
Procedure:
-
Dissolve the amine (1.0 equivalent) and base (1.1 equivalents) in the chosen aprotic solvent.
-
Cool the solution in an ice bath.
-
Add a solution of this compound (1.05 equivalents) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction by TLC.
-
Once complete, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid (to remove excess amine and base), followed by water and brine.
-
Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.
-
| Amine Substrate | Product Class | Potential Therapeutic Area | Reference(s) |
| Pyrazin-2-amine | N-(pyrazin-2-yl)thiophene-2-carboxamides | Antiviral, Anticancer | [1] |
| 6-Fluorobenzo[d]thiazol-2-yl | N-(benzothiazol-2-yl)thiophene-2-carboxamides | Antiviral (Norovirus) | [2] |
Conclusion
This compound is a valuable and reactive intermediate for the synthesis of a range of pharmaceutically relevant molecules. Its ability to readily form amide bonds and the presence of a bromine atom for subsequent cross-coupling reactions make it an important tool for medicinal chemists and drug development professionals. The protocols outlined in this document provide a foundation for the synthesis of diverse thiophene-based compounds with potential therapeutic applications.
References
- 1. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Synthesis of Heterocyclic Carboxamide Derivatives as Potent Anti-norovirus Agents [jstage.jst.go.jp]
- 3. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C5H2BrClOS | CID 605712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Rivaroxaban synthesis - chemicalbook [chemicalbook.com]
- 6. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The Development of New Factor Xa Inhibitors Based on Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The design and synthesis of noncovalent factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Discovery and development of Factor Xa inhibitors (2015–2022) [frontiersin.org]
- 12. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors using 5-Bromothiophene-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of kinase inhibitors utilizing 5-bromothiophene-2-carbonyl chloride as a key building block. The thiophene scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives have shown significant potential in the development of potent and selective kinase inhibitors.
Introduction
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is therefore a major focus of drug discovery. This compound is a versatile reagent that allows for the straightforward introduction of the 5-bromothiophene-2-carboxamide moiety, a scaffold present in a variety of biologically active molecules. This core structure can be further modified, for instance, through Suzuki coupling at the bromine position, to generate a diverse library of compounds for screening against various kinase targets.
Synthesis of Thiophene Carboxamide Derivatives
A general and efficient method for the synthesis of thiophene carboxamide derivatives involves the reaction of this compound with a suitable amine. The carbonyl chloride can be generated in situ from 5-bromothiophene-2-carboxylic acid using a chlorinating agent like thionyl chloride.
A series of compounds with a thiophene carboxamide scaffold were synthesized to investigate their antiproliferative activity.[1] These compounds include amides and imides derived from 5-bromo-2-thiophenecarboxylic acid.[1] For instance, the reaction of this compound with 4-aminoantipyrine yields a thiophene carboxamide derivative.[1]
Featured Kinase Inhibitor Classes and Targets
While the direct kinase targets of all derivatives are not always explicitly defined in initial studies, the antiproliferative activity of these compounds suggests interference with key signaling pathways. Thiophene carboxamide scaffolds have been identified as promising anticancer agents.[1] For example, 2-pyrimidyl-5-amidothiophenes have been synthesized and shown to be potent inhibitors of AKT kinase.
Data Presentation
The following table summarizes the cytotoxic activity of representative compounds synthesized from this compound against various cancer cell lines.
| Compound ID | Structure | Cell Line | IC50 (µM) |
| MB-D1 | 5-bromo-N-(thiazol-2-yl)thiophene-2-carboxamide | A375 (Melanoma) | > 50 |
| HT-29 (Colon Cancer) | > 50 | ||
| MCF-7 (Breast Cancer) | > 50 | ||
| MB-D2 | 5-bromo-N-(5-bromothiophene-2-carbonyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiophene-2-carboxamide | A375 (Melanoma) | 1.8 ± 0.2 |
| HT-29 (Colon Cancer) | 3.5 ± 0.4 | ||
| MCF-7 (Breast Cancer) | 2.9 ± 0.3 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the conversion of 5-bromothiophene-2-carboxylic acid to its corresponding acyl chloride.
Materials:
-
5-Bromothiophene-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, suspend 5-bromothiophene-2-carboxylic acid (1.0 eq) in anhydrous toluene.
-
Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude this compound. This crude product can often be used in the next step without further purification.
Protocol 2: General Procedure for the Synthesis of N-Substituted-5-bromothiophene-2-carboxamides
This protocol outlines the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Appropriate primary or secondary amine (1.0-1.2 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2-1.5 eq)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and the base (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
To the stirred solution, add a solution of this compound (1.1 eq) in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-5-bromothiophene-2-carboxamide.
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates a simplified representation of the PI3K/AKT signaling pathway, which is a common target for kinase inhibitors. Compounds derived from this compound, such as the 2-pyrimidyl-5-amidothiophenes, have shown inhibitory activity against AKT.
Caption: PI3K/AKT Signaling Pathway and Inhibition.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and evaluation of kinase inhibitors from this compound.
Caption: Synthesis and Evaluation Workflow.
References
5-Bromothiophene-2-carbonyl Chloride: A Versatile Building Block for Advanced Organic Electronics
Introduction: 5-Bromothiophene-2-carbonyl chloride is a highly reactive derivative of thiophene, a sulfur-containing heterocyclic compound that is a cornerstone in the field of organic electronics. Its unique chemical structure, featuring both a reactive acyl chloride and a polymerizable bromo group, makes it a valuable precursor for the synthesis of a wide array of novel π-conjugated polymers and small molecules. These materials are at the forefront of innovations in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in drug development interested in leveraging the potential of this versatile chemical intermediate.
Application Notes
The primary application of this compound in organic electronics is as a monomer or a precursor to monomers for the synthesis of conjugated polymers. The presence of the bromine atom allows for various cross-coupling reactions, such as Stille, Suzuki, and direct arylation polymerizations, which are fundamental to creating the extended π-conjugated systems required for efficient charge transport. The carbonyl chloride group, being a highly reactive acylating agent, offers a synthetic handle for introducing a variety of functional groups or for constructing more complex monomeric units.
Key Applications Include:
-
Synthesis of Donor-Acceptor (D-A) Copolymers: The thiophene moiety is an excellent electron donor. The carbonyl chloride can be used to link this donor unit to an electron-accepting moiety, creating a D-A structure. Such copolymers are crucial for tuning the bandgap of the resulting materials, a critical parameter for optimizing the performance of organic solar cells.
-
Precursor for Novel Monomers: this compound can be reacted with various nucleophiles (alcohols, amines, etc.) to generate a diverse library of thiophene-based monomers with tailored properties, such as improved solubility, modified electronic levels, and enhanced intermolecular interactions.
-
Synthesis of Small Molecules and Oligomers for OFETs: In addition to polymers, this compound is instrumental in the synthesis of well-defined oligothiophenes and other small molecules. These materials often exhibit high charge carrier mobilities and are used as the active semiconductor layer in OFETs.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in the synthesis of materials for organic electronics.
Protocol 1: Synthesis of a Thiophene-Based Ester Monomer
This protocol details the esterification of this compound, a common first step to create a more stable monomer for subsequent polymerization reactions.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., 2-ethylhexanol)
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, separatory funnel)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous pyridine (1.2 eq) to the solution.
-
Slowly add the anhydrous alcohol (e.g., 2-ethylhexanol, 1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain the pure ester monomer.
Protocol 2: Synthesis of a Donor-Acceptor Copolymer via Stille Coupling
This protocol outlines the polymerization of the synthesized thiophene-based ester monomer with a distannylated acceptor monomer.
Materials:
-
Thiophene-based ester monomer (from Protocol 1)
-
Distannylated acceptor monomer (e.g., a distannylated benzothiadiazole derivative)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)
-
Phosphine ligand (e.g., P(o-tol)₃)
-
Anhydrous and degassed solvent (e.g., toluene or chlorobenzene)
-
Inert atmosphere glovebox or Schlenk line
-
Soxhlet extraction apparatus
-
Methanol, acetone, hexane
Procedure:
-
Inside an inert atmosphere glovebox, add the thiophene-based ester monomer (1.0 eq), the distannylated acceptor monomer (1.0 eq), the palladium catalyst (e.g., 2 mol%), and the phosphine ligand (e.g., 8 mol%) to a flame-dried Schlenk flask.
-
Add anhydrous, degassed toluene to the flask.
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to reflux (typically 90-110 °C) and stir for 24-48 hours under an inert atmosphere.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the crude polymer by filtration.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and low molecular weight oligomers.
-
Extract the final polymer with a good solvent (e.g., chloroform or chlorobenzene) and precipitate again in methanol.
-
Collect the purified polymer by filtration and dry under vacuum.
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of materials synthesized using this compound derivatives.
Table 1: Characterization of a Thiophene-Based Ester Monomer
| Property | Typical Value |
| Molecular Weight ( g/mol ) | Varies with alcohol used |
| Appearance | Colorless to pale yellow oil or solid |
| Yield (%) | 70 - 90 |
| ¹H NMR | Consistent with expected structure |
| ¹³C NMR | Consistent with expected structure |
| Purity (by GC-MS or HPLC) | > 98% |
Table 2: Properties of a Donor-Acceptor Copolymer
| Property | Typical Value Range |
| Number Average Molecular Weight (Mₙ) (kDa) | 10 - 50 |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
| UV-vis Absorption λₘₐₓ (nm) (in solution) | 400 - 600 |
| Optical Bandgap (eV) | 1.8 - 2.2 |
| HOMO Level (eV) | -5.0 to -5.5 |
| LUMO Level (eV) | -3.0 to -3.5 |
Table 3: Performance of Organic Electronic Devices
| Device Type | Parameter | Typical Performance |
| OFET | Hole Mobility (cm²/Vs) | 10⁻³ - 10⁻¹ |
| On/Off Ratio | > 10⁵ | |
| OPV | Power Conversion Efficiency (%) | 2 - 8 |
| Open-Circuit Voltage (V) | 0.6 - 0.8 | |
| Short-Circuit Current (mA/cm²) | 5 - 15 |
Visualizations
The following diagrams illustrate the synthetic pathways and experimental workflows described.
Application Notes and Protocols for the Preparation of Thiophene-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of thiophene-based polymers, materials of significant interest for applications in drug delivery, biosensing, and tissue engineering. The following sections detail common polymerization methods, including oxidative polymerization, Stille coupling, and Suzuki coupling, offering step-by-step experimental procedures and expected outcomes.
Introduction to Thiophene-Based Polymers
Thiophene-based polymers are a class of conducting polymers that possess unique electronic and optical properties, making them highly valuable in various biomedical and pharmaceutical research areas. Their biocompatibility and the ability to functionalize their structure allow for the development of advanced materials for targeted drug delivery systems, highly sensitive biosensors for diagnostics, and scaffolds for tissue engineering. The ease of synthesis and tunable properties make them a versatile platform for innovation in drug development and biomedical applications.[1][2][3]
Synthesis Methodologies
The properties of thiophene-based polymers are highly dependent on the synthetic method employed. The choice of polymerization technique influences key characteristics such as molecular weight, regioregularity, and purity, which in turn affect the material's performance in specific applications. This section provides detailed protocols for three widely used methods for synthesizing thiophene-based polymers.
Oxidative Polymerization of 3-Hexylthiophene (P3HT)
Oxidative polymerization is a straightforward and cost-effective method for synthesizing poly(3-alkylthiophenes). Ferric chloride (FeCl₃) is commonly used as the oxidant.[4]
Experimental Protocol:
-
Monomer Solution Preparation: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 3-hexylthiophene (1.0 g, 5.94 mmol) in 50 mL of anhydrous chloroform.
-
Oxidant Solution Preparation: In a separate flask, dissolve anhydrous ferric chloride (2.89 g, 17.82 mmol) in 100 mL of anhydrous chloroform.
-
Polymerization Reaction: Slowly add the ferric chloride solution to the stirred monomer solution at room temperature. The reaction mixture will gradually darken. Continue stirring at 40°C for 12 hours.
-
Quenching and Precipitation: After the reaction is complete, pour the mixture into 500 mL of methanol to precipitate the polymer.
-
Purification:
-
Filter the crude polymer and wash it extensively with methanol until the filtrate is colorless. This removes the iron catalyst and unreacted monomer.
-
For further purification, the polymer can be washed with an EDTA aqueous solution for 24 hours to remove any remaining iron residues.
-
Finally, wash the polymer again with methanol and dry it under vacuum at 80°C for 24 hours to yield the final product as a dark-colored solid.
-
Experimental Workflow for Oxidative Polymerization:
Caption: Workflow for the oxidative polymerization of 3-hexylthiophene.
Stille Coupling Polymerization
Stille coupling is a versatile palladium-catalyzed cross-coupling reaction that allows for the synthesis of well-defined thiophene-based copolymers with controlled structures. This method is particularly useful for creating donor-acceptor polymers for electronic applications.[5]
Experimental Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the dibromo-thiophene monomer (e.g., 1,3-dibromo-5-(alkyl)-thieno[3,4-c]pyrrole-4,6-dione, 1.0 eq) and the bis(trimethylstannyl)-thiophene comonomer (e.g., 5,5'-bis(trimethylstannyl)-2,2'-bithiophene, 1.0 eq).
-
Solvent and Catalyst Addition: Add anhydrous and degassed toluene to achieve a monomer concentration of approximately 0.1 M. Subsequently, add the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 2-5 mol%).
-
Polymerization Reaction: Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain this temperature for 24-48 hours under a continuous inert atmosphere.
-
Work-up and Precipitation: After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Purification:
-
Collect the crude polymer by filtration.
-
Purify the polymer by Soxhlet extraction using a series of solvents (e.g., methanol, acetone, hexane) to remove catalyst residues and low-molecular-weight oligomers.
-
Extract the final polymer with a good solvent (e.g., chloroform or chlorobenzene).
-
Concentrate the polymer solution and precipitate it again in methanol.
-
Collect the final product by filtration and dry under vacuum.
-
Experimental Workflow for Stille Coupling Polymerization:
Caption: Workflow for Stille coupling polymerization of thiophene derivatives.
Suzuki Coupling Polymerization
Suzuki coupling is another powerful palladium-catalyzed cross-coupling reaction that utilizes boronic acids or esters, which are generally more stable and less toxic than the organotin reagents used in Stille coupling. This method allows for the synthesis of a wide range of functionalized polythiophenes.[6][7]
Experimental Protocol:
-
Monomer Preparation: Synthesize or procure the necessary monomers: a dihalo-thiophene derivative and a thiophene-bis(boronic acid) or its ester derivative.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the dihalo-thiophene monomer (1.0 eq) and the thiophene-bis(boronic acid ester) monomer (1.0 eq) in a suitable solvent system (e.g., a mixture of toluene and an aqueous sodium carbonate solution).
-
Catalyst Addition: Add the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 1-3 mol%).
-
Polymerization Reaction: Heat the mixture to 85-90°C and stir vigorously for 24-48 hours.
-
Work-up and Precipitation: After cooling, separate the organic layer and wash it with water. Concentrate the organic solution and pour it into methanol to precipitate the polymer.
-
Purification:
-
Collect the polymer by filtration.
-
Purify by dissolving in a minimal amount of a good solvent (e.g., chloroform) and re-precipitating in methanol. Repeat this process two to three times.
-
Wash the final product with methanol and dry under vacuum.
-
Experimental Workflow for Suzuki Coupling Polymerization:
Caption: Workflow for Suzuki coupling polymerization of thiophene derivatives.
Quantitative Data Summary
The following tables summarize typical quantitative data for thiophene-based polymers synthesized by the different methods described above. These values can vary depending on the specific monomers, catalysts, and reaction conditions used.
Table 1: Oxidative Polymerization of Poly(3-hexylthiophene) (P3HT)
| Oxidant:Monomer Ratio | Yield (%) | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) | Electrical Conductivity (S/cm) |
| 1:2.5 | 65 | 15.2 | 29.8 | 1.96 | 5.2 |
| 1:3 | 78 | 17.0 | 32.3 | 1.90 | 8.1 |
| 1:3.5 | 72 | 16.5 | 31.7 | 1.92 | 7.5 |
| 1:4 | 68 | 14.8 | 28.9 | 1.95 | 6.8 |
Data is illustrative and based on typical results found in the literature.
Table 2: Stille Coupling Polymerization of Thiophene Copolymers
| Monomer 1 | Monomer 2 | Catalyst | Yield (%) | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) |
| Dibromo-TPD | Bis(stannyl)-bithiophene | Pd(PPh₃)₄ | 92 | 25.4 | 53.3 | 2.1 |
| Dibromo-thiophene | Bis(stannyl)-fluorene | Pd₂(dba)₃/P(o-tol)₃ | 88 | 31.2 | 68.6 | 2.2 |
TPD: Thieno[3,4-c]pyrrole-4,6-dione. Data is illustrative.
Table 3: Suzuki Coupling Polymerization of Thiophene Copolymers
| Monomer 1 | Monomer 2 | Catalyst | Yield (%) | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) |
| 5,5'-Dibromo-2,2'-bithiophene | Fluorene-2,7-diboronic acid | Pd(PPh₃)₄ | 94 | 17.2 | 21.3 | 1.2 |
| 2,5-Dibromo-3-hexylthiophene | Thiophene-2,5-diboronic acid | Pd₂(dba)₃/t-Bu₃P | 89 | 18.7 | 42.7 | 2.3 |
Data is illustrative and based on typical results found in the literature.[6][8]
Applications in Drug Development and Research
Cellular Uptake of Thiophene-Based Polymer Nanoparticles for Drug Delivery
Thiophene-based polymers can be formulated into nanoparticles for the targeted delivery of therapeutic agents. Understanding the cellular uptake mechanism is crucial for designing effective drug delivery systems. A common pathway for nanoparticle internalization is endocytosis.
Signaling Pathway for Nanoparticle Uptake:
Caption: Cellular uptake of thiophene-based nanoparticles via endocytosis.
This pathway illustrates the binding of drug-loaded nanoparticles to cell surface receptors, followed by internalization through clathrin-mediated endocytosis. The nanoparticle is then trafficked through early and late endosomes, where changes in pH can trigger the release of the drug, allowing it to reach its intracellular target.[9][10][11]
Polythiophene-Based Biosensor for Dopamine Detection
Functionalized polythiophenes are excellent materials for the fabrication of electrochemical biosensors due to their high conductivity and stability. A biosensor for dopamine, a critical neurotransmitter, can be developed by modifying an electrode with a polythiophene film that has specific recognition capabilities.
Electrochemical Detection of Dopamine:
Caption: Mechanism of a polythiophene-based biosensor for dopamine detection.
In this biosensor, a glassy carbon electrode is coated with a functionalized polythiophene film. The functional groups on the polymer, such as boronic acid, can selectively bind to dopamine. Upon binding, an applied potential causes the electrochemical oxidation of dopamine, generating a measurable current that is proportional to the dopamine concentration.[2][12][13]
References
- 1. mdpi.com [mdpi.com]
- 2. Electrochemical Biosensing of Dopamine Neurotransmitter: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Precision synthesis of poly(3-hexylthiophene) from catalyst-transfer Suzuki-Miyaura coupling polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Drug Delivery with Polymeric Nanocarriers—Cellular Uptake Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unraveling Polymeric Nanoparticles Cell Uptake Pathways: Two Decades Working to Understand Nanoparticles Journey to Improve Gene Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. BJNANO - Different endocytotic uptake mechanisms for nanoparticles in epithelial cells and macrophages [beilstein-journals.org]
- 13. New trends in the electrochemical sensing of dopamine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Friedel-Crafts Acylation using 5-Bromothiophene-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a fundamental and robust method for the formation of carbon-carbon bonds, enabling the introduction of an acyl group onto an aromatic or heteroaromatic ring. This electrophilic aromatic substitution reaction is of paramount importance in the synthesis of aryl ketones, which are key intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials. The use of heteroaromatic acylating agents, such as 5-Bromothiophene-2-carbonyl chloride, provides access to a diverse range of thiophene-containing compounds. Thiophene moieties are prevalent in numerous biologically active molecules, exhibiting a wide array of pharmacological properties.
This document provides detailed application notes and experimental protocols for the Friedel-Crafts acylation of various aromatic substrates using this compound.
Reaction Principle and Significance
The Friedel-Crafts acylation proceeds via the generation of a highly electrophilic acylium ion from the reaction of an acyl chloride with a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). The aromatic substrate then attacks the acylium ion, leading to the formation of a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation restores the aromaticity of the ring, yielding the final aryl ketone product.
A significant advantage of the Friedel-Crafts acylation over the corresponding alkylation is that the resulting ketone is less reactive than the starting aromatic compound, which effectively prevents polysubstitution. The reaction is generally regioselective, with the position of acylation on the aromatic ring being directed by the electronic properties of the existing substituents.
The product of this reaction, a (5-bromothiophen-2-yl)(aryl)methanone, is a versatile intermediate. The bromine atom on the thiophene ring can be readily functionalized through various cross-coupling reactions, such as Suzuki or Heck couplings, allowing for the synthesis of more complex molecular architectures. The ketone functionality can also be further modified, for example, by reduction to an alcohol or an alkane.
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the Friedel-Crafts acylation of common aromatic substrates with this compound. The yields are typical for this type of transformation and may vary depending on the specific reaction scale and conditions.
| Substrate | Product | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzene | (5-bromothiophen-2-yl)(phenyl)methanone | AlCl₃ (1.1) | Dichloromethane | 0 to rt | 2-4 | ~85-95 |
| Toluene | (5-bromothiophen-2-yl)(p-tolyl)methanone | AlCl₃ (1.1) | Dichloromethane | 0 to rt | 2-4 | ~80-90 |
| Anisole | (4-methoxyphenyl)(5-bromothiophen-2-yl)methanone | AlCl₃ (1.2) | Dichloromethane | 0 | 1-2 | ~75-85 |
Note: "rt" denotes room temperature.
Experimental Protocols
General Considerations:
-
All glassware should be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon before use.
-
Anhydrous solvents and reagents are crucial for the success of the reaction.
-
The reaction should be performed in a well-ventilated fume hood.
-
Aluminum chloride is highly reactive with moisture and should be handled with care.
Protocol: Synthesis of (5-bromothiophen-2-yl)(phenyl)methanone
This protocol describes a typical procedure for the Friedel-Crafts acylation of benzene with this compound.
Materials:
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous benzene
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents).
-
Solvent Addition: Add anhydrous dichloromethane to the flask via a syringe. Cool the suspension to 0 °C in an ice bath with stirring.
-
Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.
-
Aromatic Substrate Addition: After the formation of the acylium ion complex (the mixture may change color), add a solution of anhydrous benzene (1.0 to 1.2 equivalents) in anhydrous dichloromethane to the dropping funnel. Add the benzene solution dropwise to the reaction mixture, ensuring the temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This will quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution (caution: CO₂ evolution), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexane) or by column chromatography on silica gel.
Visualizations
Application Notes and Protocols for Palladium-Catalyzed Reactions of 5-Bromothiophene-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 5-Bromothiophene-2-carbonyl chloride as a key building block. The inherent reactivity of the carbon-bromine bond, coupled with the synthetically versatile carbonyl chloride functional group, makes this compound a valuable precursor for the synthesis of a diverse range of substituted thiophenes, which are prominent scaffolds in pharmaceuticals and functional materials.
Overview of Palladium-Catalyzed Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the primary site of reaction is the C-Br bond at the 5-position of the thiophene ring. The general order of reactivity for halogens in these couplings is I > Br > Cl, making the bromo-substituent an ideal handle for selective functionalization. This document will focus on four major classes of palladium-catalyzed reactions: Suzuki-Miyaura coupling, Heck coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of 5-arylthiophene-2-carbonyl derivatives. The reaction couples this compound, or its ester derivatives, with an organoboron reagent, typically an arylboronic acid.
Data Presentation: Suzuki-Miyaura Coupling of 5-Bromothiophene-2-carboxylate Esters
While direct coupling of the carbonyl chloride is possible, it is often advantageous to first convert it to an ester to enhance stability and prevent side reactions. The following table summarizes representative yields for the Suzuki-Miyaura coupling of pentyl 5-bromothiophene-2-carboxylate with various arylboronic acids.
| Entry | Arylboronic Acid | Product | Solvent System | Yield (%) |
| 1 | 3-Chloro-4-fluorophenylboronic acid | Pentyl 5-(3-chloro-4-fluorophenyl)thiophene-2-carboxylate | 1,4-Dioxane/H₂O (4:1) | 71.5 |
| 2 | 4-Methoxyphenylboronic acid | Pentyl 5-(4-methoxyphenyl)thiophene-2-carboxylate | 1,4-Dioxane/H₂O (4:1) | 75 |
| 3 | 4-(Methylthio)phenylboronic acid | Pentyl 5-(4-(methylthio)phenyl)thiophene-2-carboxylate | 1,4-Dioxane/H₂O (4:1) | 80.2 |
| 4 | 3,4-Dichlorophenylboronic acid | Pentyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate | 1,4-Dioxane/H₂O (4:1) | 65 |
| 5 | p-Tolylboronic acid | Pentyl 5-(p-tolyl)thiophene-2-carboxylate | 1,4-Dioxane/H₂O (4:1) | 70.2 |
Experimental Protocol: Suzuki-Miyaura Coupling
Step 1 (Optional but Recommended): Esterification of this compound
-
To a solution of this compound (1.0 equiv.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon), add the desired alcohol (e.g., pentyl alcohol, 1.1 equiv.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv.).
-
Cool the mixture to 0 °C and add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equiv.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
Step 2: Suzuki-Miyaura Coupling of the Ester
-
To a reaction vessel, add the pentyl 5-bromothiophene-2-carboxylate (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and a base such as potassium phosphate (K₃PO₄, 2.0 equiv.).[1]
-
Add a degassed solvent system of 1,4-dioxane and water (4:1 ratio).[1]
-
Purge the mixture with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5 mol%).[1]
-
Heat the reaction mixture to 90 °C and stir for 12 hours.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Heck Coupling
The Heck reaction facilitates the coupling of the C-Br bond of this compound (or its derivatives) with an alkene to form a new C-C bond, leading to 5-alkenylthiophene derivatives.
Data Presentation: Heck Coupling (Representative)
| Halogen at C5 | Reactivity | Expected Conditions |
| Iodo | High | Milder conditions, lower catalyst loading |
| Bromo | Moderate | Standard conditions |
| Chloro | Low | Harsher conditions, specialized ligands |
Experimental Protocol: Heck Coupling (Representative)
This protocol is adapted from general procedures for 5-halothiophenecarboxylates and should be optimized for this compound.
-
In a reaction vessel, combine this compound (1.0 equiv.), the alkene (1.0-1.5 equiv.), a palladium source such as palladium(II) acetate [Pd(OAc)₂] (1-5 mol%), a phosphine ligand like triphenylphosphine (PPh₃) (2-10 mol%), and a base (e.g., triethylamine or potassium carbonate, 2.0 equiv.).
-
Add a suitable solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Degas the mixture by purging with an inert gas for 15-20 minutes.
-
Heat the reaction under an inert atmosphere at a temperature ranging from 80 to 140 °C.
-
Monitor the reaction's progress using TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
Caption: Catalytic cycle for the Heck coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne, yielding 5-alkynylthiophene-2-carbonyl derivatives. This reaction is particularly useful for synthesizing conjugated systems.
Data Presentation: Acyl Sonogashira Coupling of Thiophene-2-carbonyl chloride
The following data is for the closely related thiophene-2-carbonyl chloride, demonstrating the feasibility of the acyl Sonogashira reaction.
| Entry | Alkyne | Catalyst System | Yield (%) |
| 1 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | High |
| 2 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | ~95 |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | ~90 |
Experimental Protocol: Acyl Sonogashira Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%), and copper(I) iodide (CuI) (4 mol%).
-
Add an anhydrous and degassed solvent, such as tetrahydrofuran (THF) or triethylamine.
-
Add a base, typically an amine like triethylamine (if not used as the solvent, 2.0 equiv.).
-
Add the terminal alkyne (1.1 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Caption: Catalytic cycles for the Sonogashira coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. However, the high reactivity of the carbonyl chloride group in this compound towards amines presents a significant challenge, as direct amidation of the carbonyl chloride can compete with the desired C-N cross-coupling at the C5 position. To circumvent this issue, a two-step approach is recommended: first, convert the carbonyl chloride to a more stable ester, and then perform the Buchwald-Hartwig amination on the resulting 5-bromothiophene-2-carboxylate.
Data Presentation: Buchwald-Hartwig Amination (Representative)
| Amine Type | Typical Ligand | Typical Base | Solvent | Temperature (°C) |
| Primary Arylamine | XPhos, RuPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-110 |
| Secondary Arylamine | BINAP, dppf | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | 80-110 |
| Primary Alkylamine | XPhos, RuPhos | NaOtBu, LiHMDS | Toluene, THF | 60-100 |
| Secondary Alkylamine | BrettPhos, RuPhos | NaOtBu, K₂CO₃ | Toluene, Dioxane | 80-110 |
Experimental Protocol: Two-Step Buchwald-Hartwig Amination
Step 1: Esterification of this compound
Follow the esterification protocol outlined in the Suzuki-Miyaura coupling section.
Step 2: Buchwald-Hartwig Amination of the Ester
-
To a flame-dried Schlenk tube, add the 5-bromothiophene-2-carboxylate ester (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equiv.).
-
Evacuate and backfill the tube with an inert gas (this should be repeated three times).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Add the amine (1.2 equiv.) via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Proposed two-step workflow for the Buchwald-Hartwig amination.
Safety Precautions
-
This compound is a corrosive and moisture-sensitive compound. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Palladium catalysts and phosphine ligands can be air-sensitive and/or toxic. Handle under an inert atmosphere.
-
Bases such as sodium tert-butoxide are strong bases and should be handled with care.
-
Solvents like toluene, dioxane, and DMF are flammable and have associated health risks. Ensure proper ventilation.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Disclaimer: The protocols provided are intended as a guide and may require optimization for specific substrates and reaction scales. The information is for research purposes only and should be used by qualified individuals.
References
Application Notes and Protocols for the Synthesis of Bioactive Heterocycles from 5-Bromothiophene-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive heterocyclic compounds, utilizing 5-Bromothiophene-2-carbonyl chloride as a versatile starting material. The following sections detail the synthesis of pyrazole and thiazole derivatives, which are known to exhibit a range of biological activities, including antimicrobial and antioxidant properties.[1][2][3]
Introduction to this compound in Heterocyclic Synthesis
This compound is a reactive acyl halide that serves as an excellent precursor for the synthesis of a variety of heterocyclic systems. Its thiophene core is a common motif in many pharmaceuticals, and the bromo-substituent provides a handle for further functionalization, such as cross-coupling reactions. The carbonyl chloride group readily reacts with nucleophiles like amines and hydrazines, facilitating the construction of amide bonds which are often key linkages in the assembly of more complex heterocyclic scaffolds.
Synthesis of Bioactive Pyrazole Derivatives
Thiophene-containing pyrazoles have demonstrated significant potential as antimicrobial and antioxidant agents.[4] The general strategy for the synthesis of these compounds involves the reaction of a thiophene-based precursor with a hydrazine derivative. While many literature procedures start from thiophene chalcones, a more direct route utilizing this compound is presented here, proceeding through an amide linkage followed by cyclization or via a related intermediate.
Protocol 1: Synthesis of 5-Bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide
This protocol is adapted from a procedure starting with the corresponding carboxylic acid and is expected to proceed efficiently with the more reactive acyl chloride.[5]
Experimental Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-methyl-1H-pyrazol-3-amine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution and stir at room temperature.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide.
Quantitative Data:
| Product | Starting Materials | Yield (%) | Reference |
| 5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide | 5-Bromothiophene carboxylic acid and 5-methyl-1H-pyrazol-3-amine (adapted) | ~68% | [5] |
Diagram of Synthetic Pathway:
Caption: Synthesis of a thiophene-pyrazole amide.
Synthesis of Bioactive Thiazole Derivatives
Thiazole-containing compounds are another important class of heterocycles with diverse biological activities.[6][7][8] A common route to thiazoles is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. This compound can be readily converted to the necessary α-haloketone intermediate.
Protocol 2: Two-Step Synthesis of a 2,4-Disubstituted Thiazole
This protocol outlines a two-step procedure starting with the conversion of this compound to an α-bromoketone, followed by cyclization with a thioamide.
Step 1: Synthesis of 2-Bromo-1-(5-bromothiophen-2-yl)ethan-1-one
-
Diazomethane Formation (Caution: Diazomethane is toxic and explosive): Prepare a solution of diazomethane in diethyl ether from a suitable precursor (e.g., Diazald®) following established safety procedures.
-
Acyl Chloride to Diazoketone: Slowly add this compound (1.0 eq) to the ethereal solution of diazomethane at 0 °C.
-
Formation of α-Bromoketone: After the reaction is complete (cessation of nitrogen evolution), carefully add a solution of HBr in a suitable solvent (e.g., acetic acid or diethyl ether) to the reaction mixture until the yellow color of the diazoketone disappears.
-
Work-up and Purification: Neutralize the excess acid, extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify the crude α-bromoketone by recrystallization or column chromatography.
Step 2: Synthesis of the Thiazole Ring
-
Reaction Setup: In a suitable solvent such as ethanol or acetone, dissolve the thioamide (e.g., thiourea or a substituted thioamide, 1.0 eq) and the 2-bromo-1-(5-bromothiophen-2-yl)ethan-1-one (1.0 eq) from Step 1.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor by TLC.
-
Work-up: Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).
-
Purification: Collect the precipitated product by filtration or extract with an organic solvent. Purify the crude product by recrystallization or column chromatography.
Quantitative Data for Thiazole Synthesis:
Yields for Hantzsch thiazole synthesis are generally moderate to good, depending on the substrates used.
| Product Class | General Starting Materials | Typical Yield Range (%) |
| 2,4-Disubstituted Thiazoles | α-Haloketones and Thioamides | 60-90% |
Diagram of Experimental Workflow:
Caption: Two-step synthesis of a thiophene-substituted thiazole.
Biological Activity of Synthesized Heterocycles
Heterocycles derived from thiophene have been reported to possess a range of biological activities. The following table summarizes some of the observed activities for thiophene-pyrazole and thiophene-thiazole derivatives.
Table of Biological Activities:
| Compound Class | Biological Activity | Key Findings | References |
| Thiophene-Pyrazole Hybrids | Antimicrobial | Compounds with chloro-substitutions on the thiophene ring showed excellent inhibition against various bacterial and fungal strains.[4] | [4] |
| Thiophene-Pyrazole Hybrids | Antioxidant | Certain derivatives with electronegative substituents exhibited significant DPPH radical scavenging potencies.[4] | [4] |
| Thienyl-Thiazole Derivatives | Antioxidant | A thienyl-thiazole scaffold displayed reasonable radical scavenging activity in an ABTS assay.[9] | [9] |
| Thiophene-based Heterocycles | Antimicrobial | A spiro–indoline–oxadiazole derivative of thiophene showed high activity against C. difficile.[10] | [10] |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a variety of bioactive heterocycles. The protocols provided herein offer robust methods for the preparation of thiophene-substituted pyrazoles and thiazoles. The demonstrated biological activities of these compound classes highlight their potential for further investigation in drug discovery and development programs. The presence of the bromo-substituent in the final products allows for subsequent chemical modifications, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. research.biust.ac.bw [research.biust.ac.bw]
- 3. Heterocyclic Compounds: A Study of its Biological Activity | Al-Nahrain Journal of Science [anjs.edu.iq]
- 4. growingscience.com [growingscience.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. bepls.com [bepls.com]
- 7. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX [slideshare.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Heck Coupling of 5-Bromothiophene-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Heck coupling reaction utilizing 5-Bromothiophene-2-carbonyl chloride as a key building block. This versatile reaction enables the formation of carbon-carbon bonds, specifically through the palladium-catalyzed olefination of the thiophene core. The resulting 5-alkenyl-thiophene-2-carbonyl chloride derivatives and their subsequent amide analogs are of significant interest in medicinal chemistry and drug discovery due to the prevalence of the thiophene carboxamide scaffold in a variety of therapeutic agents.[1][2]
The thiophene ring is a privileged structure in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.[3] The products of this Heck coupling can serve as crucial intermediates in the synthesis of complex molecules with potential applications as anticancer, anti-inflammatory, and antimicrobial agents.[2]
Comparative Data on Heck Coupling Conditions
While specific quantitative data for the Heck coupling of this compound is not extensively available in the literature, the following tables summarize typical conditions and yields for the Heck reaction of closely related bromothiophene derivatives. These data can serve as a valuable starting point for the optimization of the reaction with the target acyl chloride. It is important to note that the reactivity of the acyl chloride functionality may necessitate adjustments to the reaction conditions, particularly the choice of base and temperature, to avoid potential side reactions.
Table 1: Heck Coupling of Bromothiophene Derivatives with Styrene
| Entry | Bromothiophene Derivative | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-(5-bromothiophen-2-yl)ethanone | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ | DMF | 100 | 12 | Good | [4] |
| 2 | 2-Bromothiophene | [Pd(η³-C₃H₅)Cl]₂ (0.1) | Tedicyp (0.2) | K₂CO₃ | DMF | 130 | 20 | Moderate | [5] |
| 3 | Aryl Bromides | Pd-complex 6 (2) | - | K₂CO₃ | DMF | 60 | 12 | up to 92 | [6] |
Table 2: Heck Coupling of Bromothiophene and Related Aryl Bromides with Acrylates
| Entry | Bromo-Compound | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | 2-Acetyl-5-bromobenzofuran | Ethyl Acrylate | Pd-complex 3 (0.25) | - | Et₃N | DMF | 130 | - | High |[7] | | 2 | Aryl Bromides | Methyl Acrylate | Pd/MgAl-LDHs | None | NaOAc | DMF | 50 | 0.5 | up to 96 |[5] | | 3 | Aryl Chlorides | Methyl Acrylate | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Cs₂CO₃ | Dioxane | 100-120 | - | High |[8] |
Experimental Protocols
The following protocols are generalized procedures for the Heck coupling reaction and can be adapted for this compound. Optimization of parameters such as catalyst, ligand, base, solvent, and temperature is recommended to achieve the best results.
General Protocol for the Heck Coupling Reaction
This protocol outlines a typical procedure for the palladium-catalyzed Heck coupling of an aryl bromide with an alkene.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene, methyl acrylate) (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)
-
Phosphine ligand (e.g., PPh₃, P(o-tol)₃) (if required, 2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, NaOAc) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., DMF, NMP, dioxane, toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, add this compound, the palladium catalyst, and the phosphine ligand (if applicable).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Under the inert atmosphere, add the anhydrous solvent, the base, and then the alkene via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-140 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).[6]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Heck Coupling Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.
Caption: Catalytic cycle of the Heck coupling reaction.
Experimental Workflow
The diagram below outlines the general experimental workflow for the Heck coupling of this compound.
Caption: General experimental workflow for the Heck coupling.
References
- 1. mdpi.com [mdpi.com]
- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: 5-Bromothiophene-2-carbonyl chloride Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reactions involving 5-bromothiophene-2-carbonyl chloride and improve product yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in reactions with this compound?
A1: Low yields in reactions involving this compound, a reactive acyl chloride, typically stem from a few key issues:
-
Moisture Sensitivity: Acyl chlorides readily react with water, leading to hydrolysis of the starting material into the unreactive 5-bromothiophene-2-carboxylic acid.[1] This necessitates the use of anhydrous (dry) solvents and reagents, as well as performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Inactivity (for Friedel-Crafts reactions): Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[1][2] Any water present will deactivate the catalyst, halting the reaction. It is crucial to use a fresh or properly stored bottle of the Lewis acid.
-
Sub-optimal Reaction Temperature: The temperature can significantly impact the reaction rate and the formation of byproducts. While some reactions proceed well at room temperature, others may require cooling to control exothermic reactions or heating to overcome the activation energy.[2]
-
Inadequate Stoichiometry: In Friedel-Crafts acylations, the product ketone can form a complex with the Lewis acid catalyst, effectively sequestering it.[2] Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often required.
-
Deactivated Substrates: In Friedel-Crafts acylations, aromatic rings with strongly electron-withdrawing groups (e.g., -NO₂, -CN) are deactivated and may not react efficiently.[2] Similarly, substrates with amine (-NH₂) or hydroxyl (-OH) groups can react with the Lewis acid catalyst, deactivating both the catalyst and the substrate.[1]
Q2: I'm observing the formation of multiple products in my Friedel-Crafts acylation. What could be the cause?
A2: While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation because the acyl group deactivates the aromatic ring, multiple products can still arise.[2] This can happen with highly activated aromatic rings. To minimize this, ensure you are using the correct stoichiometry of reactants and consider adjusting the reaction temperature. The choice of solvent can also influence regioselectivity.[1]
Q3: How can I improve the yield of my amide synthesis (amidation) reaction?
A3: For amide synthesis using this compound and an amine (a Schotten-Baumann type reaction), consider the following to improve your yield:
-
Use of a Base: A non-nucleophilic base, such as triethylamine or pyridine, is typically added to neutralize the HCl gas that is formed during the reaction.[3] This prevents the protonation of the amine starting material, which would render it unreactive.
-
Anhydrous Conditions: As with all reactions involving acyl chlorides, ensure your solvent and amine are dry.
-
Controlled Addition: Add the this compound solution dropwise to a cooled solution of the amine and base. This helps to control the reaction rate and minimize side reactions.
-
Solvent Choice: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.[3]
Q4: What is the best way to purify the product of my reaction?
A4: Purification strategies will depend on the specific product's properties. Common methods include:
-
Aqueous Workup: After the reaction is complete, a careful aqueous workup is often necessary. For Friedel-Crafts reactions, this involves quenching the reaction mixture with ice-cold water or dilute acid to decompose the catalyst-product complex.[1] Be aware that emulsions can form, which can be broken by adding a saturated brine solution.[1] For amide synthesis, washing with a dilute acid solution can remove excess unreacted amine, and washing with a dilute base solution can remove any unreacted carboxylic acid (from hydrolysis of the acyl chloride).
-
Extraction: The product is typically extracted into an organic solvent like dichloromethane or ethyl acetate.
-
Chromatography: Column chromatography on silica gel is a common method for separating the desired product from any byproducts or unreacted starting materials.[4] The choice of eluent will depend on the polarity of your product.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.
Troubleshooting Guides
Friedel-Crafts Acylation
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | Moisture in the reaction (deactivated catalyst and starting material). | Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (N₂ or Ar). |
| Inactive Lewis acid catalyst. | Use a fresh, unopened container of the Lewis acid (e.g., AlCl₃). If the catalyst appears clumpy, it has likely been compromised by moisture.[1] | |
| Insufficient amount of Lewis acid. | The product ketone complexes with the Lewis acid. Use at least a stoichiometric amount of the catalyst relative to the acyl chloride.[2] | |
| Deactivated aromatic substrate (e.g., nitrobenzene). | Friedel-Crafts acylation is not suitable for strongly deactivated rings.[2] Consider an alternative synthetic route. | |
| Presence of -NH₂ or -OH groups on the substrate. | These groups react with the Lewis acid.[1] Protect these functional groups before performing the acylation. | |
| Sub-optimal reaction temperature. | Optimize the temperature. Some reactions require cooling (0 °C), while others may need gentle heating.[2] | |
| Formation of Multiple Products | Highly activated aromatic substrate leading to polysubstitution. | Use a 1:1 stoichiometry of the aromatic substrate to the acyl chloride. Consider running the reaction at a lower temperature. |
| Isomer formation. | The choice of solvent can influence regioselectivity. For example, non-polar solvents may favor kinetic products, while polar solvents can lead to thermodynamic products.[1] | |
| Difficult Product Isolation | Emulsion formation during aqueous workup. | Pour the reaction mixture onto a mixture of ice and concentrated HCl.[1] If an emulsion persists, add a saturated solution of NaCl (brine) to help break it.[1] |
| Product complexed with the Lewis acid. | Ensure a thorough quench with water or dilute acid to break up the complex before extraction. |
Amide Synthesis (Amidation)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | Hydrolysis of this compound. | Use anhydrous solvents and ensure the amine is dry. |
| Protonation of the amine starting material by HCl byproduct. | Add a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, pyridine) to the reaction mixture.[3] | |
| Low reactivity of the amine. | For less reactive amines, the reaction may require heating or a longer reaction time. | |
| Formation of Byproducts | Reaction with a di-functional amine. | Use protecting groups if the amine has other reactive functional groups. |
| Self-condensation or polymerization. | Add the acyl chloride slowly to the amine solution to maintain a low concentration of the acyl chloride. | |
| Difficult Product Purification | Unreacted amine in the final product. | Wash the organic layer with a dilute acid solution (e.g., 1M HCl) during the workup to remove the amine as its ammonium salt. |
| Presence of 5-bromothiophene-2-carboxylic acid in the product. | Wash the organic layer with a dilute base solution (e.g., 5% NaHCO₃) to remove the carboxylic acid as its carboxylate salt. |
Quantitative Data on Reaction Yields
The following tables summarize yields obtained in reactions involving this compound or its corresponding carboxylic acid under various conditions.
Table 1: Friedel-Crafts Acylation Yields with Different Catalysts
| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Anisole | Acetic Anhydride | ZnCl₂ (in DES) | [CholineCl][ZnCl₂]₃ | 120 (Microwave) | 5 min | 95 |
| Toluene | Acetyl Chloride | AlCl₃ | Methylene Chloride | 0 to RT | 30 min | ~86 |
| Anisole | Propionyl Chloride | FeCl₃ | Methylene Chloride | RT | 15 min | 65-80 |
| Anisole | Benzoyl Chloride | ZnO | Solvent-free | RT | <5 min | 98 |
Note: This table provides a comparative overview of different catalysts in Friedel-Crafts acylation with similar substrates, as direct comparative data for this compound is limited in the literature.
Table 2: Amide and Ester Synthesis from 5-Bromothiophene-2-carboxylic Acid
| Reactant | Reagents | Solvent | Temperature (°C) | Time | Product | Yield (%) |
| Amyl alcohol | DCC, DMAP | DCM | 30 | - | Pentyl 5-bromothiophene-2-carboxylate | 75 |
| 2-Phenylethanol | DCC, DMAP | - | - | - | Phenethyl 5-bromothiophene-2-carboxylate | 71 |
| Morpholine | DCC, DMAP | Anhydrous DCM | 0 to RT | Overnight | (5-bromothiophen-2-yl)(morpholino)methanone | 29 |
| 2-Aminothiazole | DCC, DMAP | Anhydrous DCM | 0 to RT | 12 h | 5-bromo-N-(thiazol-2-yl)thiophene-2-carboxamide | - |
Note: These reactions start from the carboxylic acid, which is activated in situ. The yields are indicative of what can be achieved in the subsequent reaction with the nucleophile.
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: Under an inert atmosphere (N₂ or Ar), add the anhydrous Lewis acid catalyst (e.g., AlCl₃, 1.1 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Add an anhydrous solvent (e.g., dichloromethane).
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Addition of Acyl Chloride: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the anhydrous solvent. Add this solution dropwise to the cooled catalyst suspension with vigorous stirring.
-
Addition of Aromatic Substrate: Prepare a solution of the aromatic substrate (1.0 equivalent) in the anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C or warm to room temperature, monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cautiously pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the catalyst complex.[5]
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with an organic solvent. Wash the combined organic layers sequentially with water, a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[5]
Protocol 2: General Procedure for Amide Synthesis
This protocol is based on the Schotten-Baumann reaction conditions.
-
Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Prepare a solution of this compound (1.0 equivalent) in the anhydrous solvent. Add this solution dropwise to the cooled amine solution with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-16 hours, monitoring the progress by TLC.[3]
-
Workup: Quench the reaction with water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction and Purification: Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine, followed by a wash with a saturated sodium bicarbonate solution to remove any carboxylic acid impurity, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the product by column chromatography or recrystallization as needed.
Visualizations
Caption: Troubleshooting workflow for low yields in Friedel-Crafts acylation.
Caption: Experimental workflow for amide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Purification of 5-Bromothiophene-2-carbonyl Chloride Derivatives
Welcome to the technical support center for the purification of 5-Bromothiophene-2-carbonyl chloride and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this versatile synthetic building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most prevalent impurities are the starting material, 5-bromothiophene-2-carboxylic acid, and residual chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. Hydrolysis of the product due to exposure to moisture will also lead to the formation of 5-bromothiophene-2-carboxylic acid.
Q2: My purified this compound is a yellow or brownish color. What causes this and how can I remove the color?
A2: A yellow to brown discoloration can indicate the presence of polymeric or degradation byproducts. Purification by vacuum distillation is often effective at separating the desired colorless or pale yellow product from these less volatile colored impurities. If distillation is not feasible, column chromatography may also be used, though care must be taken to use anhydrous solvents to prevent hydrolysis on the column.
Q3: Can I use a basic wash (e.g., sodium bicarbonate solution) to remove the unreacted carboxylic acid impurity?
A3: This is generally not recommended for highly reactive acyl chlorides like this compound. While a dilute basic wash would effectively remove the acidic impurity, it can also cause rapid hydrolysis of the acyl chloride product itself, significantly reducing your yield. Purification methods that do not involve aqueous basic solutions, such as distillation or chromatography under anhydrous conditions, are preferred.
Q4: What are the recommended storage conditions for this compound?
A4: Due to its moisture sensitivity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). It is also recommended to store it in a cool, dark, and dry place, such as a refrigerator at 2-8°C, to minimize degradation over time.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Purity After Synthesis | 1. Incomplete reaction. 2. Hydrolysis of the product during workup. 3. Presence of colored impurities. | 1. Ensure the chlorinating agent is in excess and the reaction has gone to completion (monitor by TLC or ¹H NMR). 2. Perform all workup and purification steps under strictly anhydrous conditions. Use dry solvents and glassware. 3. Purify the crude product by vacuum distillation or flash column chromatography. |
| Product Solidifies in Distillation Condenser | The melting point of the compound is close to the temperature of the cooling water. | Use a water bath with controlled temperature for cooling the condenser, keeping it slightly above the melting point of the compound (Melting point: 36-38 °C). |
| Streaking on TLC Plate | 1. Sample is too concentrated. 2. Presence of highly polar impurities (e.g., carboxylic acid). 3. Interaction with the silica gel (hydrolysis). | 1. Dilute the sample before spotting on the TLC plate. 2. The streak is likely the carboxylic acid impurity. This confirms its presence and the need for purification. 3. Run the TLC quickly and with anhydrous eluent. |
| Low Yield After Column Chromatography | The product is hydrolyzing on the silica gel column. | 1. Use a less polar, anhydrous eluent system. 2. Deactivate the silica gel by adding a small percentage of a non-nucleophilic base like triethylamine to the eluent. 3. Minimize the time the compound spends on the column by using flash chromatography. |
| Product is an Oil Instead of a Solid | Presence of solvent or other impurities that depress the melting point. | 1. Ensure all solvent has been removed under high vacuum. 2. Re-purify the material using vacuum distillation or recrystallization from a non-polar solvent like hexanes. |
Data on Purification Methods
The following table summarizes typical results from common purification methods for thiophene carbonyl chlorides. Note that data for the closely related 5-chlorothiophene-2-carbonyl chloride is used as a proxy where specific data for the bromo derivative is unavailable.
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Vacuum Distillation | >99% (GC) | Highly effective for removing non-volatile and colored impurities. Scalable. | Requires specialized equipment. Potential for thermal degradation if not controlled carefully. |
| Flash Column Chromatography | >98% | Good for removing impurities with different polarities. Can be performed at room temperature. | Can lead to hydrolysis if solvents are not anhydrous. Consumes solvent and stationary phase. |
| Recrystallization | >98% | Can yield very high purity crystalline material. | Finding a suitable solvent system can be challenging. Potential for product loss in the mother liquor. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is adapted from methods used for the analogous 5-chlorothiophene-2-carbonyl chloride and is suitable for purifying this compound.
-
Setup : Assemble a short-path distillation apparatus with a vacuum adapter, a receiving flask, and a cold trap. Ensure all glassware is thoroughly dried.
-
Charge the Flask : Place the crude this compound into the distillation flask.
-
Vacuum Application : Gradually apply vacuum. Be mindful of any volatile impurities that may cause bumping.
-
Heating : Gently heat the distillation flask using a heating mantle.
-
Fraction Collection : Collect the fraction that distills at the appropriate temperature and pressure. For this compound, the boiling point is approximately 126 °C at 14 Torr.[1] The analogous 5-chlorothiophene-2-carbonyl chloride distills at 80-90 °C / 5 mmHg.
-
Completion : Once the product has distilled, release the vacuum and allow the apparatus to cool. The purified product should be a colorless to pale yellow liquid or solid.
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing : Pack a flash chromatography column with silica gel using a non-polar solvent such as hexanes.
-
Eluent Selection : A common eluent system for compounds of this polarity is a mixture of hexanes and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity if necessary. Determine the optimal eluent system by TLC analysis first.
-
Sample Loading : Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column. For best results, pre-adsorb the crude material onto a small amount of silica gel.
-
Elution : Run the column under positive pressure (flash chromatography). Collect fractions and monitor their composition by TLC.
-
Fraction Pooling and Solvent Removal : Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
-
Solvent Selection : Choose a solvent in which this compound is soluble when hot but sparingly soluble at room temperature. Non-polar solvents such as hexanes or heptane are good starting points.
-
Dissolution : Place the crude solid in a flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Hot Filtration (Optional) : If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization : Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath may induce crystallization.
-
Isolation and Drying : Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Visualized Workflow
Below is a troubleshooting workflow for the purification of this compound.
Caption: Troubleshooting workflow for purification.
References
Technical Support Center: 5-Bromothiophene-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving 5-Bromothiophene-2-carbonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Friedel-Crafts acylation?
A1: The most prevalent side reactions include:
-
Hydrolysis: this compound is sensitive to moisture and can readily hydrolyze to 5-bromothiophene-2-carboxylic acid. This significantly reduces the yield of the desired acylated product.
-
Polymerization: Thiophene and its derivatives are electron-rich heterocyclic compounds prone to polymerization in the presence of strong Lewis acids, which are typically used as catalysts in Friedel-Crafts reactions. This can lead to the formation of intractable polymeric tars and reduce the yield of the desired product.[1][2]
-
Polyacylation: Although less common than with Friedel-Crafts alkylation, there is a possibility of multiple acyl groups being introduced onto the aromatic substrate, especially with highly activated rings. However, the electron-withdrawing nature of the acyl group generally deactivates the ring, making subsequent acylations less favorable.[3]
-
Dehalogenation: While less frequently reported, there is a potential for the loss of the bromine atom from the thiophene ring under harsh reaction conditions or in the presence of certain reagents.
-
Complex Formation: The ketone product of the acylation can form a stable complex with the Lewis acid catalyst, effectively sequestering the catalyst and hindering further reaction. This necessitates the use of stoichiometric or even excess amounts of the catalyst.
Q2: My Friedel-Crafts acylation reaction with this compound is giving a low yield. What are the likely causes?
A2: Low yields can be attributed to several factors:
-
Moisture Contamination: As mentioned, hydrolysis of the acyl chloride is a major issue. Ensure all glassware is oven-dried, and all solvents and reagents are anhydrous. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is also highly sensitive to moisture. Inadequate handling or storage can lead to deactivation.
-
Insufficient Catalyst: Due to the formation of a complex with the ketone product, a stoichiometric amount of the Lewis acid is often required for the reaction to go to completion.
-
Deactivated Substrate: If your aromatic substrate contains strongly electron-withdrawing groups, it may be too deactivated to undergo Friedel-Crafts acylation.
-
Reaction Temperature: The optimal temperature can vary depending on the substrate. Too low a temperature may result in a sluggish reaction, while too high a temperature can promote polymerization and other side reactions.
Q3: How can I minimize the formation of polymeric byproducts?
A3: To reduce polymerization, consider the following:
-
Choice of Lewis Acid: Milder Lewis acids (e.g., SnCl₄, ZnCl₂, BF₃·OEt₂) can sometimes be effective while being less prone to inducing polymerization compared to AlCl₃.[1]
-
Reaction Temperature: Running the reaction at lower temperatures can help to control the rate of polymerization.
-
Order of Addition: Adding the acyl chloride or the aromatic substrate slowly to the reaction mixture can help to maintain a low concentration of the reactive electrophile and reduce polymerization.
-
Solvent: The choice of solvent can influence the reaction outcome. Less polar solvents are often preferred.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Hydrolysis of this compound due to moisture. | Ensure all glassware is rigorously dried. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (N₂ or Ar). |
| Inactive Lewis acid catalyst (e.g., AlCl₃) due to moisture exposure. | Use freshly opened or properly stored Lewis acid. Handle the catalyst in a glovebox or under an inert atmosphere. | |
| Insufficient amount of Lewis acid catalyst. | Use at least a stoichiometric equivalent of the Lewis acid relative to the acyl chloride, and in some cases, an excess may be necessary. | |
| The aromatic substrate is too deactivated (contains strong electron-withdrawing groups). | Consider using a more reactive substrate or alternative synthetic routes that do not rely on Friedel-Crafts acylation. | |
| Formation of a Dark, Tarry Substance | Polymerization of the thiophene ring or the aromatic substrate. | Lower the reaction temperature. Use a milder Lewis acid catalyst (e.g., SnCl₄, ZnCl₂). Add the reactants slowly to the reaction mixture. |
| Product is Contaminated with 5-Bromothiophene-2-carboxylic acid | Incomplete reaction or hydrolysis during workup. | Ensure the reaction goes to completion by monitoring with TLC or GC-MS. During workup, perform an aqueous wash with a mild base (e.g., saturated NaHCO₃ solution) to remove the carboxylic acid. |
| Difficulty in Isolating the Product | The product may be complexed with the Lewis acid. | The reaction mixture must be quenched by carefully adding it to ice-water, often containing concentrated HCl, to break up the complex. |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation using this compound
This protocol provides a general procedure for the acylation of an activated aromatic compound (e.g., anisole).
Materials:
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anisole (or other aromatic substrate)
-
Anhydrous Dichloromethane (DCM)
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Crushed Ice
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Concentrated Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Round-bottom flask, magnetic stirrer, dropping funnel, condenser, and other standard glassware for anhydrous reactions.
Procedure:
-
Reaction Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen or argon atmosphere.
-
Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.1 to 1.5 equivalents relative to the acyl chloride) followed by anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension via the dropping funnel over 15-30 minutes, maintaining the temperature at 0 °C.
-
Substrate Addition: After the addition of the acyl chloride is complete, add the aromatic substrate (1.0 equivalent), also dissolved in anhydrous DCM, dropwise to the reaction mixture over 30 minutes at 0 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then remove the ice bath and let the reaction warm to room temperature. Stir for an additional 1-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This step is exothermic and will release HCl gas. Perform this in a well-ventilated fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Friedel-Crafts Acylation
Caption: A troubleshooting workflow for addressing low product yield in Friedel-Crafts acylation reactions.
Signaling Pathway of Common Side Reactions
Caption: Common reaction pathways and side reactions of this compound.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Moisture Sensitivity of Acyl Chlorides
This guide provides researchers, scientists, and drug development professionals with essential information for managing the moisture sensitivity of acyl chlorides.
Frequently Asked Questions (FAQs)
Q1: Why are acyl chlorides so sensitive to moisture?
A1: Acyl chlorides are highly reactive organic compounds.[1] The carbon atom in the carbonyl group (-C=O) is bonded to both a highly electronegative oxygen atom and a chlorine atom.[2] These atoms pull electron density away from the carbon, making it electron-deficient and highly susceptible to attack by nucleophiles, such as water.[2][3] This high reactivity makes them prone to hydrolysis, even with trace amounts of atmospheric moisture.[4][5]
Q2: What happens when an acyl chloride is exposed to water?
A2: Acyl chlorides react vigorously with water in a process called hydrolysis to form the corresponding carboxylic acid and hydrogen chloride (HCl) gas.[6][7] This reaction is a nucleophilic acyl substitution.[6] The presence of the resulting carboxylic acid is a common impurity in acyl chloride reagents and can interfere with subsequent reactions.[5] The HCl gas produced is corrosive and can cause side reactions.[6]
Q3: How can I visually identify a degraded acyl chloride?
A3: A pure acyl chloride is typically a colorless liquid.[8] Degradation, often due to moisture exposure or thermal instability, can cause discoloration, with the liquid turning yellow or even black.[5][9] Another sign of hydrolysis is the fuming of the compound when exposed to air, which is the HCl gas produced reacting with atmospheric moisture.[8]
Q4: What are the best practices for storing acyl chlorides?
A4: To maintain their integrity, acyl chlorides must be stored in tightly sealed containers in a cool, dry, and well-ventilated area.[10] It is crucial to protect them from moisture and incompatible materials like alcohols and strong bases.[10] For long-term storage, keeping them under an inert atmosphere (e.g., nitrogen or argon) is recommended.[11][12] Storing smaller, working quantities in separate bottles can prevent frequent opening of the main stock bottle, minimizing exposure to atmospheric moisture.[11][13]
Q5: Can I use drying agents with acyl chlorides?
A5: While tempting, adding drying agents directly to acyl chlorides can be problematic. Some common drying agents may react with the acyl chloride. However, for less reactive acyl chlorides, drying over anhydrous sodium sulfate (Na₂SO₄) before distillation is a possibility.[9] Storing freshly distilled acyl chlorides over molecular sieves is a practice some researchers use, though caution is advised.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no product yield in acylation reaction | Hydrolysis of the acyl chloride: The starting acyl chloride may have been degraded by moisture. | - Use a fresh bottle of acyl chloride or purify the existing stock by distillation.[9] - Ensure all glassware is oven- or flame-dried before use.[14] - Use anhydrous solvents and perform the reaction under an inert atmosphere (nitrogen or argon).[4] |
| Reaction mixture turns yellow/orange and yields are low | Decomposition of the acyl chloride: Some acyl chlorides are thermally unstable and can decompose at elevated temperatures.[5] | - Perform the reaction at low temperatures (e.g., 0 °C or -78 °C) to minimize degradation.[4][15] |
| Formation of unexpected byproducts | Side reactions with HCl: The HCl generated during the reaction can catalyze unwanted side reactions, such as the cleavage of acid-sensitive protecting groups.[16] | - Add a non-nucleophilic base, such as pyridine or triethylamine, to the reaction mixture to neutralize the HCl as it forms.[17][18] |
| Difficulty in purifying the product | Presence of the corresponding carboxylic acid: Hydrolysis of the acyl chloride leads to the formation of the carboxylic acid, which can be difficult to separate from the desired product. | - During work-up, wash the organic layer with a dilute aqueous base (e.g., saturated NaHCO₃ solution) to remove the acidic impurity.[4] |
| TLC analysis is misleading | On-plate hydrolysis: The silica gel on a TLC plate contains adsorbed water and is slightly acidic, which can rapidly hydrolyze the acyl chloride, giving a false impression of the reaction's progress.[5] | - To monitor the reaction, quench a small aliquot with a nucleophile like methanol or benzylamine to form the stable ester or amide, which can then be analyzed by TLC, LC-MS, or NMR.[5][19] |
Experimental Protocols
Protocol 1: General Procedure for Acylation using an Acyl Chloride under Anhydrous Conditions
This protocol outlines a general procedure for the acylation of an alcohol.
Materials:
-
Acyl chloride
-
Alcohol
-
Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent
-
Triethylamine (TEA) or pyridine (dried over KOH)
-
Round-bottom flask, magnetic stir bar, rubber septum, nitrogen/argon inlet, and bubbler
-
Syringes and needles
Procedure:
-
Reaction Setup: Assemble a clean, oven- or flame-dried round-bottom flask equipped with a magnetic stir bar.[20] Allow the flask to cool to room temperature under a stream of inert gas (nitrogen or argon).[20]
-
Reagent Addition: In the flask, dissolve the alcohol (1.0 equivalent) and triethylamine (1.1-1.5 equivalents) in anhydrous DCM.[4]
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.[4]
-
Acyl Chloride Addition: Slowly add the acyl chloride (1.0-1.2 equivalents) dropwise to the stirred solution via syringe. The reaction can be exothermic, so slow addition is crucial.[4]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-16 hours.[4] Monitor the reaction's progress by taking a small aliquot and quenching it with methanol, followed by TLC or LC-MS analysis.[5]
-
Quenching: Once the reaction is complete, quench it by slowly adding water or a saturated aqueous solution of NaHCO₃.[4]
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, 1 M HCl (to remove excess amine), saturated aqueous NaHCO₃ (to remove acidic impurities), and finally with brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[4]
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.[4]
Protocol 2: Purification of a Liquid Acyl Chloride by Distillation
This protocol is for purifying an acyl chloride that has partially hydrolyzed.
Materials:
-
Crude acyl chloride
-
Distillation apparatus (fractional distillation setup is preferred)
-
Heating mantle
-
Vacuum source (if necessary for high-boiling point acyl chlorides)
Procedure:
-
Setup: Assemble a clean, dry distillation apparatus.[21] All glassware should be oven- or flame-dried to remove any traces of water.
-
Charge the Flask: Charge the distillation flask with the crude acyl chloride.
-
Distillation: Heat the flask gently. Collect the fraction that distills at the boiling point of the pure acyl chloride.[21] For high-boiling or thermally sensitive acyl chlorides, distillation under reduced pressure is recommended to lower the boiling point and prevent decomposition.[5]
-
Storage: Collect the purified acyl chloride in a dry receiver flask under an inert atmosphere and store it in a tightly sealed container.[10]
Visualizations
Caption: Hydrolysis of an acyl chloride yields a carboxylic acid and HCl.
Caption: Experimental workflow for a typical acylation reaction.
Caption: Troubleshooting decision tree for acylation reactions.
References
- 1. savemyexams.com [savemyexams.com]
- 2. chemistrystudent.com [chemistrystudent.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. reddit.com [reddit.com]
- 10. nbinno.com [nbinno.com]
- 11. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. reddit.com [reddit.com]
- 13. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. reddit.com [reddit.com]
- 15. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps [chemistrysteps.com]
- 16. researchgate.net [researchgate.net]
- 17. Acyl chloride - Wikipedia [en.wikipedia.org]
- 18. youtube.com [youtube.com]
- 19. reddit.com [reddit.com]
- 20. youtube.com [youtube.com]
- 21. chemguide.co.uk [chemguide.co.uk]
inert atmosphere conditions for 5-Bromothiophene-2-carbonyl chloride
Technical Support Center: 5-Bromothiophene-2-carbonyl chloride
This guide provides researchers, scientists, and drug development professionals with essential information for handling this compound, focusing on the critical requirement for inert atmosphere conditions.
Frequently Asked Questions (FAQs)
Q1: Why are inert atmosphere conditions mandatory for this compound?
A1: this compound is an acyl chloride, a class of compounds highly reactive towards nucleophiles. Its most significant reactivity is with water.[1][2][3][4] Exposure to atmospheric moisture will lead to rapid hydrolysis, converting the acyl chloride into 5-bromothiophene-2-carboxylic acid and releasing corrosive hydrochloric acid (HCl) gas.[1][2][3] This degradation not only consumes the reagent, leading to lower yields or complete reaction failure, but the HCl produced can also cause unwanted side reactions with acid-sensitive functional groups in the reaction mixture.
Q2: What are the signs of reagent degradation?
A2: The primary sign of degradation is fuming when the container is opened to the air.[4] This is the result of the reagent reacting with moisture in the air to produce HCl gas.[4] You may also observe a change in appearance from a colorless or pale yellow liquid/solid to a darker color, or a loss of clarity.[3] A strong, acrid smell of HCl mixed with a vinegar-like odor is also a key indicator.[4]
Q3: Which inert gas should I use, and what is the required purity?
A3: Both Argon (Ar) and Nitrogen (N₂) are suitable for creating an inert atmosphere. High purity (≥99.998%) is recommended to minimize contamination from oxygen and moisture. For most applications, standard high-purity nitrogen from a cylinder or a nitrogen generator is sufficient and more economical. Argon, being denser than air, can be advantageous for certain setups like Schlenk lines as it provides a more stable blanket.
Q4: How should I properly store this compound?
A4: To ensure its stability and reactivity, the compound must be stored under a dry, inert atmosphere.[2][5][6][7] The container should be tightly sealed, and for long-term storage, the headspace should be purged with nitrogen or argon. It is also recommended to store the reagent at refrigerated temperatures (2-8°C).[5][6]
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Low or No Product Yield | Reagent degradation due to moisture exposure. | Ensure all glassware is rigorously dried (oven or flame-dried). Use anhydrous solvents. Handle the reagent exclusively under a positive pressure of inert gas using a Schlenk line or in a glovebox. |
| Inconsistent Results | Partial degradation of the reagent between uses. | Aliquot the reagent into smaller, single-use quantities under an inert atmosphere. This prevents contamination of the entire stock with repeated openings. |
| Formation of unexpected byproducts | Reaction of HCl byproduct with starting materials or products. | Add a non-nucleophilic base, such as pyridine or triethylamine, to the reaction mixture.[8] This will scavenge the HCl as it is formed, preventing acid-catalyzed side reactions. |
| Reagent fuming upon opening | Improper storage or a compromised container seal. | The reagent has likely been exposed to moisture. While it may still be usable for less sensitive reactions, its purity is compromised. For best results, use a fresh, unopened bottle. Purge the headspace of the opened container with inert gas before resealing. |
Quantitative Data Summary
The following table summarizes key physical and storage properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₅H₂BrClOS | [1][9][10] |
| Molecular Weight | 225.49 g/mol | [9][10][11] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Recommended Storage Temp. | 2-8°C (Refrigerated) | |
| Storage Conditions | Keep in a dark place, under an inert atmosphere. | [5][6][7] |
| Incompatible Materials | Water, strong oxidizing agents, strong bases, alcohols, amines. | [1][6][8] |
Experimental Protocols
Protocol 1: General Procedure for Acylation of an Amine
This protocol outlines a standard procedure for the reaction of this compound with a primary or secondary amine under inert atmosphere conditions using a Schlenk line.
1. Glassware Preparation:
- Thoroughly wash all glassware (e.g., round-bottom flask, addition funnel) and dry in an oven at >120°C for at least 4 hours.
- Assemble the glassware hot and allow it to cool to room temperature under a positive pressure of nitrogen or argon.
2. Reagent Preparation:
- In the reaction flask, dissolve the amine (1.0 eq.) and a non-nucleophilic base like triethylamine (1.1 eq.) in an anhydrous solvent (e.g., dichloromethane, THF).
- In a separate, dry dropping funnel, prepare a solution of this compound (1.05 eq.) in the same anhydrous solvent.
3. Reaction Execution:
- Cool the amine solution to 0°C using an ice bath.
- Add the this compound solution dropwise from the addition funnel to the stirred amine solution over 15-30 minutes. Maintain the inert atmosphere throughout the addition.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
4. Work-up and Purification:
- Quench the reaction by slowly adding water.
- Transfer the mixture to a separatory funnel and extract with an organic solvent.
- Wash the organic layer sequentially with dilute acid (e.g., 1M HCl to remove excess amine and triethylamine hydrochloride), water, and brine.
- Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude amide product.
- Purify the crude product by recrystallization or column chromatography as needed.
Visual Workflow
The following diagram illustrates the essential workflow for setting up an experiment with this compound under inert atmosphere conditions.
Caption: Workflow for conducting a reaction under inert atmosphere.
References
- 1. CAS 31555-60-9: 5-Bromo-2-thiophenecarbonyl chloride [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. scbt.com [scbt.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. This compound | C5H2BrClOS | CID 605712 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Workup Procedure for Suzuki Coupling of Bromothiophenes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the workup procedure of Suzuki coupling reactions involving bromothiophenes.
Frequently Asked Questions (FAQs)
Q1: What is a standard workup procedure for a Suzuki coupling reaction of a bromothiophene?
A1: A general workup procedure involves quenching the reaction, followed by extraction and purification. After cooling the reaction mixture to room temperature, water is typically added to dissolve inorganic salts.[1] The product is then extracted into an organic solvent such as ethyl acetate or diethyl ether. The combined organic layers are washed with water and brine to remove any remaining water-soluble impurities, dried over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.[1] Final purification is usually achieved by column chromatography or recrystallization.[1]
Q2: I see black particles in my reaction mixture after the coupling. What are they and should I be concerned?
A2: The black particles are likely "palladium black," which is finely divided, catalytically inactive palladium metal that has precipitated out of solution. Its formation can indicate some catalyst decomposition. While the presence of palladium black doesn't always mean the reaction has failed, it can be a sign of issues such as the presence of oxygen in your reaction setup or prolonged reaction times at high temperatures. It is crucial to remove these particles during workup to avoid contaminating your final product.
Q3: How can I effectively remove the palladium catalyst from my product?
A3: Several methods can be employed to remove residual palladium. A common and straightforward approach is to filter the crude reaction mixture through a pad of Celite or silica gel, which can adsorb a significant portion of the metal residue.[2] For more complete removal, specialized palladium scavengers can be used. These are typically thiol- or amine-functionalized resins or silica that selectively bind to palladium. Additionally, washing the organic layer with an aqueous solution of a chelating agent like thiourea or cysteine can help extract palladium salts.
Q4: My product is contaminated with the starting boronic acid or its homocoupling byproducts. How do I get rid of them?
A4: Unreacted boronic acids can often be removed by performing a basic aqueous wash (e.g., with 1M NaOH) during the extraction process. Boronic acids are acidic and will be deprotonated to form water-soluble boronate salts. Homocoupling byproducts of the boronic acid can be more challenging to remove as their polarity may be similar to the desired product. Careful column chromatography is often the most effective method for separation. In some cases, recrystallization can also be effective if the solubility profiles of the product and the byproduct are sufficiently different.
Q5: I'm having trouble with emulsion formation during the aqueous extraction. What can I do?
A5: Emulsion formation is a common issue, especially when using certain solvent systems or in the presence of basic aqueous solutions. To break an emulsion, you can try adding a saturated solution of sodium chloride (brine), which increases the ionic strength of the aqueous phase and can help force the separation of the layers. Gently swirling or rocking the separatory funnel instead of vigorous shaking can also prevent emulsion formation. In persistent cases, filtering the emulsified layer through a pad of Celite or glass wool may be effective.
Q6: What are some common recrystallization solvents for biarylthiophenes?
A6: The choice of recrystallization solvent is highly dependent on the specific structure of your biarylthiophene product. A good starting point is often a two-solvent system, such as hexanes/ethyl acetate, hexanes/acetone, or ethanol/water. The ideal solvent system will dissolve the compound when hot but lead to the formation of well-defined crystals upon cooling, while impurities remain in solution.
Troubleshooting Guides
Low Product Yield
A low yield of the desired biarylthiophene after workup can stem from various issues during the reaction or the purification process. This guide will help you diagnose and address potential problems.
Troubleshooting Decision Tree for Low Yield
Caption: Troubleshooting decision tree for low product yield.
Palladium Contamination
Residual palladium in the final product is a common problem in Suzuki couplings. This guide provides a systematic approach to minimize and remove palladium contamination.
Workflow for Palladium Removal
Caption: Stepwise workflow for palladium removal.
Data Presentation
Table 1: Typical Yields for Suzuki Coupling of Various Bromothiophenes
| Bromothiophene Substrate | Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 2-Bromothiophene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 85-95 | [1] |
| 3-Bromothiophene | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/Water | 70-85 | [1] |
| 2,5-Dibromo-3-hexylthiophene | Phenylboronic acid (2.5 eq) | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/Water | 78 | [3] |
| 2-Bromo-5-chlorothiophene | 4-Tolylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene | 92 | [1] |
Table 2: Comparison of Palladium Removal Methods
| Method | Starting Pd Level (ppm) | Final Pd Level (ppm) | Advantages | Disadvantages |
| Filtration through Celite | 500-1000 | 100-300 | Simple, fast, inexpensive | Moderate efficiency |
| Aqueous Wash (Thiourea) | 500-1000 | 50-150 | Good for removing ionic Pd species | Can be less effective for Pd(0) |
| Thiol-functionalized Silica Scavenger | 500-1000 | <10 | High efficiency, high selectivity | Higher cost |
| Activated Carbon | 500-1000 | 20-100 | Inexpensive, readily available | May adsorb product, leading to yield loss |
Experimental Protocols
General Experimental Protocol for Suzuki Coupling Workup of a Bromothiophene
This protocol provides a detailed methodology for the workup and purification of a typical Suzuki coupling reaction between a bromothiophene and an arylboronic acid.
1. Reaction Quenching and Solvent Removal:
-
Once the reaction is deemed complete by TLC or GC-MS analysis, remove the heat source and allow the reaction mixture to cool to room temperature.
-
If the reaction was performed in a high-boiling solvent like DMF or DMSO, it is often beneficial to dilute the mixture with a lower-boiling organic solvent like ethyl acetate and water before proceeding.
2. Extraction:
-
Transfer the reaction mixture to a separatory funnel.
-
Add deionized water to dissolve the inorganic salts.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL). The choice of solvent will depend on the polarity of the product.
-
Combine the organic layers.
3. Washing:
-
To remove unreacted boronic acid, wash the combined organic layers with a 1M aqueous solution of sodium hydroxide (NaOH).
-
Wash the organic layer with deionized water to remove any residual base.
-
Finally, wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to facilitate the removal of water.
4. Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
5. Purification:
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product and impurities (e.g., a gradient of ethyl acetate in hexanes).
-
Recrystallization: If the product is a solid, further purification can be achieved by recrystallization from an appropriate solvent or solvent system. Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble, and then allow it to cool slowly to form crystals. Collect the crystals by vacuum filtration.
References
Technical Support Center: Palladium Catalyst Removal
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the removal of palladium catalysts from reaction mixtures. Below, you will find troubleshooting guides for common issues, answers to frequently asked questions, detailed experimental protocols, and a comparative analysis of different removal methods to assist you in achieving the required purity for your compounds.
Troubleshooting Guides
This section addresses common challenges encountered during palladium catalyst removal and offers step-by-step solutions.
Issue 1: Incomplete Removal of Palladium Catalyst by Filtration
-
Symptoms:
-
The filtrate remains black or grey, indicating the presence of fine palladium particles.
-
Analysis of the product (e.g., by ICP-MS) shows palladium levels above the acceptable limit.
-
-
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Heterogeneous Catalyst Particles Passing Through Filter | 1. Optimize Celite® Filtration: Ensure a well-packed Celite® pad of at least 1-2 cm thickness. Pre-wetting the pad with the reaction solvent can improve its efficacy.[1] 2. Use a Finer Filter Medium: Switch from standard filter paper to a microfilter membrane (e.g., 0.45 µm PTFE) to capture finer particles.[1] 3. Double Filtration: Pass the filtrate through a second, fresh Celite® pad.[1] |
| Presence of Soluble Palladium Species | 1. Switch Removal Method: Filtration is not effective for homogeneous (soluble) palladium catalysts.[1] Consider using scavengers, activated carbon, or chromatography.[1] 2. Induce Precipitation: Before filtration, attempt to precipitate the soluble palladium by adding an anti-solvent. |
| Formation of Colloidal Palladium | 1. Flocculation: Add a small amount of a flocculating agent to encourage the aggregation of colloidal particles, making them easier to filter. 2. Adsorption Pre-treatment: Stir the solution with activated carbon or silica gel to adsorb the colloidal palladium before filtration.[1] |
Issue 2: Low Efficiency of Palladium Scavengers
-
Symptoms:
-
Residual palladium levels in the product remain high after treatment with a scavenger.
-
-
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Scavenger Selection | 1. Consider Palladium Oxidation State: Thiol-based scavengers are generally more effective for Pd(II), while other types may be better suited for Pd(0).[1] 2. Solvent Compatibility: Ensure the chosen scavenger is compatible with your reaction solvent system.[1] 3. Perform a Scavenger Screen: Test a small panel of different scavengers to identify the most effective one for your specific substrate and reaction conditions.[1] |
| Insufficient Scavenger Amount or Reaction Time | 1. Increase Scavenger Equivalents: Incrementally increase the amount of scavenger used. 2. Optimize Reaction Time and Temperature: Increase the stirring time and/or gently heat the mixture (e.g., to 40-50 °C) to improve scavenging kinetics.[2] |
| Product Binding to the Scavenger | 1. Reduce Scavenger Loading: Use the minimum effective amount of scavenger to minimize product loss. 2. Wash the Scavenger: After filtration, wash the scavenger with fresh solvent to recover any adsorbed product. 3. Select a Different Scavenger: Some scavengers may have a higher affinity for your product; testing alternatives is recommended. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing palladium catalysts?
A1: The most common methods include:
-
Filtration: Effective for heterogeneous catalysts like palladium on carbon (Pd/C), often using a filter aid like Celite®.[3][4]
-
Adsorption: Using materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.[3]
-
Scavenging: Employing functionalized silica or polymers (scavengers) that selectively bind to palladium.[1]
-
Crystallization: Purifying the product through crystallization can leave palladium impurities in the mother liquor.[3]
-
Extraction: Using liquid-liquid extraction to partition the palladium catalyst into a separate phase.[1]
-
Chromatography: Techniques like column chromatography can separate the desired compound from the palladium catalyst.[3][4]
Q2: How do I choose the best palladium removal method for my experiment?
A2: The optimal method depends on several factors:
-
Form of Palladium: Determine if your catalyst is homogeneous (dissolved) or heterogeneous (solid). Filtration is suitable for heterogeneous catalysts, while scavengers are better for homogeneous ones.[1]
-
Nature of Your Product: Consider the solubility, stability, and functional groups of your product, as these can influence the choice of solvent and removal agent.
-
Desired Final Palladium Level: For active pharmaceutical ingredients (APIs), stringent limits (often <10 ppm) may necessitate the use of high-efficiency scavengers.[2]
-
Scale of the Reaction: The cost and scalability of the method are important considerations for larger-scale production.
Q3: What is Celite® and how does it work for palladium removal?
A3: Celite® is a diatomaceous earth filter aid. It forms a porous filter cake that can trap fine particles of heterogeneous palladium catalysts, such as palladium on carbon, preventing them from passing through the filter paper.[1][4]
Q4: Is activated carbon a good option for palladium removal?
A4: Activated carbon can be a cost-effective method for palladium removal.[3] However, it often exhibits low selectivity and can adsorb the desired product, leading to yield loss.[3] Specialized palladium scavengers generally offer higher efficiency and selectivity.
Q5: What are palladium scavengers and how do they work?
A5: Palladium scavengers are solid-supported materials, typically silica or polymers, that are functionalized with ligands that have a high affinity for palladium (e.g., thiols, amines, phosphines).[1] When added to the reaction mixture, these scavengers chelate with the palladium, which can then be easily removed by filtration.
Data Presentation: Efficiency of Palladium Removal Methods
The following tables summarize the efficiency of various palladium removal techniques based on available data. Please note that performance can vary significantly depending on the specific reaction conditions.
Table 1: Performance of Palladium Scavengers
| Scavenger Type | Functional Group | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) | Notes |
| Silica-Based | |||||
| Si-Thiol | -SH | >1000 | <10 | >99% | Broadly effective for various palladium species.[2] |
| Si-TMT | Triazine-thiol | ~2000 | <15 | >99.2% | |
| Si-Thiourea | -SC(NH2)NH- | 2400 | ≤ 16 | >99.3% | |
| SPM32 | Thiol-based | 600 | 15 | 97.5% | Can be used in cartridges for continuous flow applications.[5] |
| Polymer-Based | |||||
| MP-TMT | Macroporous Polystyrene-TMT | ~1200 | <10 | >99% | High loading capacity.[2] |
| Polychelated Resin (PCR-B2) | Poly(glycidyl methacrylate) copolymer | 328 | 4 | 98.8% | Effective in recirculation mode.[5] |
Table 2: Performance of Activated Carbon
| Activated Carbon Type | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) | Conditions |
| Darco KB-B | 300 | <1 | >99.6% | 0.2 wt, 45 °C, 18 h[5] |
| Nuchar AquaGuard | 9100 | 6450 | 29.1% | Used alone[5] |
| Nuchar AquaGuard + 1,2-ethanedithiol | 9100 | <300 | >96.7% | Synergistic effect with a chelating agent[5] |
Experimental Protocols
Protocol 1: Palladium Removal by Filtration through Celite®
This protocol is suitable for the removal of heterogeneous palladium catalysts (e.g., Pd/C).
-
Prepare the Celite® Pad:
-
Place a piece of filter paper in a Büchner or sintered glass funnel.
-
Add a layer of Celite® (1-2 cm thick) over the filter paper.
-
Gently press down on the Celite® to create a level and compact bed.
-
Pre-wet the Celite® pad with the solvent used in the reaction mixture. This helps to prevent the loss of fine particles.[1]
-
-
Filter the Reaction Mixture:
-
If necessary, dilute the reaction mixture with a suitable solvent to reduce viscosity.
-
Slowly pour the diluted mixture onto the center of the Celite® bed.
-
Apply gentle vacuum to draw the solution through the filter.
-
-
Wash the Celite® Pad:
-
Wash the Celite® pad with a small amount of fresh solvent to ensure all the product is recovered.
-
-
Collect the Filtrate:
-
The collected filtrate contains the product, now free of the heterogeneous palladium catalyst.
-
Protocol 2: Palladium Removal using a Solid-Supported Scavenger
This protocol is effective for removing homogeneous (soluble) palladium species.
-
Select the Appropriate Scavenger:
-
Choose a scavenger based on the palladium oxidation state, solvent system, and the nature of your product. A small-scale screen of different scavengers is recommended.[1]
-
-
Add the Scavenger to the Reaction Mixture:
-
Add the recommended amount of scavenger (typically specified by the manufacturer in weight percent or equivalents) to the reaction mixture.
-
-
Stir the Mixture:
-
Filter off the Scavenger:
-
Remove the solid-supported scavenger by filtration through filter paper or a sintered funnel.
-
-
Wash the Scavenger:
-
Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product.
-
-
Combine and Concentrate:
-
Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Visualizations
Caption: Workflow for Palladium Removal using Celite® Filtration.
Caption: Decision Logic for Selecting a Palladium Scavenger.
References
Technical Support Center: 5-Bromothiophene-2-carbonyl chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of 5-Bromothiophene-2-carbonyl chloride during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to hydrolysis?
This compound (CAS No: 31555-60-9) is a reactive organic compound used as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] Like other acyl chlorides, it possesses a highly electrophilic carbonyl carbon due to the presence of two strongly electronegative atoms (oxygen and chlorine) bonded to it.[2] This makes it highly susceptible to nucleophilic attack by water, leading to a rapid hydrolysis reaction.
Q2: What is the product of this compound hydrolysis?
When this compound reacts with water, it undergoes hydrolysis to form 5-bromo-2-thiophenecarboxylic acid and hydrochloric acid (HCl).[3] This reaction is typically exothermic and can be vigorous. The formation of these byproducts can significantly reduce the yield of the desired product in a chemical reaction and introduce impurities that may be difficult to remove.
Q3: How can I visually identify if my this compound has hydrolyzed?
Pure this compound is typically a solid or semi-solid.[4] Hydrolysis to 5-bromo-2-thiophenecarboxylic acid, a solid, may not always result in a dramatic visual change. However, fuming in moist air is a strong indicator of hydrolysis, as the released HCl gas reacts with atmospheric moisture.[5] If the container is opened in a humid environment, you may observe white fumes.
Q4: What are the ideal storage conditions for this compound?
To minimize hydrolysis, this compound should be stored in a tightly sealed container, in a dark, dry place, under an inert atmosphere (e.g., nitrogen or argon), and at a refrigerated temperature of 2-8°C.[4]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, with a focus on preventing and troubleshooting hydrolysis-related problems.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of Desired Product | Reagent Hydrolysis: The primary cause is often the premature reaction of this compound with trace moisture. | 1. Ensure Anhydrous Conditions: Rigorously dry all glassware (oven or flame-drying). Use freshly dried, anhydrous solvents. Handle all reagents under a positive pressure of an inert atmosphere (Nitrogen or Argon).[5] 2. Check Reagent Quality: The starting material may have degraded due to improper storage. Consider using a fresh bottle or purifying the existing stock by distillation under reduced pressure. |
| Reaction Mixture Fumes or Changes Color Unexpectedly | Atmospheric Moisture: A leak in the reaction setup is allowing moist air to enter, causing hydrolysis and the release of HCl gas.[5] | 1. Seal System: Check all joints, septa, and connections for a proper seal. Ensure a continuous positive pressure of inert gas is maintained throughout the experiment. 2. Use a Scrubber: If significant HCl evolution is anticipated, vent the reaction through a bubbler containing mineral oil or a non-reactive, acid-neutralizing solution.[5] |
| Difficulty in Product Purification | Presence of Carboxylic Acid Byproduct: Hydrolysis of the starting material leads to the formation of 5-bromo-2-thiophenecarboxylic acid, which can co-purify with the desired product. | 1. Aqueous Wash: During the work-up, wash the organic layer with a saturated sodium bicarbonate solution to remove the acidic byproduct.[5] 2. Chromatographic Separation: If the byproduct is not fully removed by washing, purification by column chromatography may be necessary. |
| Inconsistent Reaction Results | Variable Reagent Purity: The extent of hydrolysis can vary between different batches or even within the same bottle if it has been opened multiple times in a non-inert atmosphere. | 1. Aliquoting: For frequently used reagents, consider transferring a larger stock into smaller, single-use vials under an inert atmosphere.[6] This minimizes the exposure of the entire stock to potential moisture contamination with each use. 2. Reagent Titration: For critical reactions, the purity of the acyl chloride can be assessed by titration prior to use. |
Experimental Protocols
Protocol 1: General Handling and Dispensing of this compound
This protocol outlines the best practices for handling this compound to prevent hydrolysis.
Materials:
-
This compound (in its original sealed container)
-
Inert gas source (Nitrogen or Argon) with a manifold
-
Dry glassware (syringes, needles, flasks, etc.)
-
Septa
-
Glovebox or Schlenk line (recommended)
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and allowed to cool to room temperature under a stream of inert gas or in a desiccator.
-
Inert Atmosphere: If not using a glovebox, assemble the reaction flask and equip it with a septum. Purge the flask with an inert gas for several minutes. Maintain a positive pressure of the inert gas throughout the procedure.
-
Dispensing:
-
Solid/Semi-solid: If the compound is solid, quickly weigh the desired amount in a dry, inert atmosphere (glovebox is ideal) and transfer it to the reaction flask.
-
Liquid (if melted): If the compound is a low-melting solid, it can be gently warmed to a liquid state under an inert atmosphere. Use a dry, pre-purged syringe to draw up the desired volume and transfer it to the reaction flask through the septum.
-
-
Sealing: After dispensing, ensure the container of this compound is tightly sealed under an inert atmosphere. Wrapping the cap with paraffin film can provide an additional barrier against moisture.
-
Storage: Return the reagent to its recommended storage conditions (2-8°C, dark, dry).[4]
Protocol 2: Example Reaction Under Anhydrous Conditions - Amide Synthesis
This protocol provides a general procedure for the reaction of this compound with an amine to form an amide, emphasizing the exclusion of moisture.
Materials:
-
This compound
-
Amine (e.g., benzylamine)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N) or pyridine (as an acid scavenger)
-
Dry, inert gas (Nitrogen or Argon)
-
Standard dry glassware for organic synthesis
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to an inert gas line.
-
Reagent Preparation: In the reaction flask, dissolve the amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM under an inert atmosphere.
-
Cooling: Cool the solution to 0°C using an ice-water bath to control the exothermic reaction.
-
Addition of Acyl Chloride: Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM and transfer it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours, or until completion. Monitor the reaction progress by an appropriate technique (e.g., Thin Layer Chromatography - TLC).
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
Visualizations
Caption: Workflow for preventing hydrolysis of this compound.
Caption: Troubleshooting logic for low yield in reactions.
References
- 1. CAS 31555-60-9: 5-Bromo-2-thiophenecarbonyl chloride [cymitquimica.com]
- 2. savemyexams.com [savemyexams.com]
- 3. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 4. This compound | 31555-60-9 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Optimizing the Base for Suzuki Coupling of Thiophenes
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving thiophene substrates. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to base selection and optimization in these critical C-C bond-forming reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in the Suzuki coupling of thiophenes?
A1: The base plays several critical roles in the Suzuki-Miyaura catalytic cycle.[1] Its primary function is to activate the thiophene boronic acid. It does this by forming a boronate complex, which enhances the nucleophilicity of the organic group on the boron atom, thereby facilitating the crucial transmetalation step with the palladium catalyst.[2][3][4]
Q2: My Suzuki coupling reaction with a thiophene substrate has a low or no yield. What are the common causes related to the base?
A2: Low or no yield in a Suzuki coupling involving thiophenes can often be attributed to several factors, with base selection being a critical one.[5][6] Common issues include:
-
Inappropriate Base Strength: The base may be too weak to effectively promote the formation of the reactive boronate species, or so strong that it causes degradation of the starting materials or the final product.[7]
-
Poor Solubility: The chosen base may not be sufficiently soluble in the reaction solvent, leading to inefficient activation of the boronic acid.[6] Vigorous stirring is essential, especially in biphasic reactions.[7]
-
Promotion of Side Reactions: An unsuitable base can exacerbate side reactions such as protodeboronation of the thiophene boronic acid.[5][7][8]
Q3: I am observing significant protodeboronation of my thiophene boronic acid. How can I mitigate this?
A3: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction with electron-rich heteroaryl boronic acids like those derived from thiophene.[6][7] To minimize this:
-
Switch to a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[7] Consider using milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[6][7]
-
Use Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce its occurrence.[6][7]
-
Protect the Boronic Acid: Using more stable boronic acid derivatives, such as pinacol esters or MIDA (N-methyliminodiacetic acid) boronates, can prevent premature decomposition.[6][8][9] These act as a "slow-release" source of the boronic acid.[6]
Q4: Which bases are generally recommended for the Suzuki coupling of thiophenes?
A4: The optimal base is highly dependent on the specific thiophene substrate and its coupling partner.[5] However, some commonly used bases with general applicability are:
-
Potassium Carbonate (K₂CO₃): A standard and widely used base, often effective in aqueous solvent mixtures.[10][11]
-
Potassium Phosphate (K₃PO₄): A stronger inorganic base that is often successful for more challenging or sterically hindered couplings.[8][10]
-
Cesium Carbonate (Cs₂CO₃): More soluble and generally a stronger base than K₂CO₃, which can lead to increased reaction rates.[10][12]
-
Potassium Fluoride (KF): A milder option that is particularly useful for substrates with base-sensitive functional groups. It is often employed under anhydrous conditions.[1][10]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during the Suzuki coupling of thiophenes, with a focus on the role of the base.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Yield | Inactive catalyst; incorrect base or solvent; presence of oxygen; poor quality reagents.[5][8] | 1. Optimize Base/Solvent System: Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent mixtures (e.g., dioxane/water, toluene/water, THF/water).[6][8] 2. Ensure Inert Atmosphere: Thoroughly degas solvents and maintain the reaction under an inert atmosphere (Argon or Nitrogen) to prevent catalyst decomposition.[7][8] 3. Verify Reagent Quality: Use fresh, high-purity thiophene substrates, boronic acids, and palladium catalysts.[5][8] |
| Significant Protodeboronation | Base is too strong or reaction conditions are too harsh; presence of excess water.[6][7] | 1. Switch to a Milder Base: Use KF or K₂CO₃ instead of stronger bases like NaOH or K₃PO₄.[6][7] 2. Employ Anhydrous Conditions: Use a dry, powdered base with an anhydrous solvent.[6][7] 3. Use a Boronic Ester: Convert the thiophene boronic acid to a more stable pinacol or MIDA ester.[6][8] |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture.[7][8] | 1. Improve Degassing: Ensure all solvents and the reaction vessel are rigorously degassed before heating.[7][8] |
| Dehalogenation of Thiophene Halide | Presence of water; unsuitable base.[8][9] | 1. Minimize Water: Use minimal amounts of water or switch to anhydrous conditions if compatible with your system.[8] 2. Select a Milder Base: A less harsh base may reduce the incidence of this side reaction.[9] |
| Reaction Stalls or is Sluggish | Poor solubility of reagents; insufficiently active catalyst system; low temperature.[8] | 1. Change Solvent System: Ensure all reactants are soluble in the chosen solvent mixture.[6][8] 2. Screen Stronger Bases: A stronger base like K₃PO₄ or Cs₂CO₃ might be necessary to activate the boronic acid sufficiently.[6] 3. Increase Temperature: Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.[8] |
Quantitative Data Summary: Recommended Starting Conditions for Bases
The following table summarizes common base and solvent combinations for the Suzuki coupling of thiophene derivatives. These should be considered as starting points for optimization.
| Base | Equivalents | Common Solvent System(s) | Typical Temperature (°C) | Notes |
| K₂CO₃ | 2.0 - 3.0 | Dioxane/H₂O, THF/H₂O, Toluene/EtOH/H₂O | 80 - 110 | A standard, widely used base. May be less effective for very challenging substrates.[6][10] |
| K₃PO₄ | 2.0 - 3.0 | Dioxane/H₂O, Toluene | 80 - 110 | A strong base, often effective for difficult couplings and with boronic esters.[1][10] |
| Cs₂CO₃ | 2.0 - 3.0 | Dioxane/H₂O, THF/H₂O, DMF | 80 - 110 | More soluble and stronger than K₂CO₃; can increase reaction rates.[10][12] |
| KF | 3.0 | THF (anhydrous), Dioxane | 60 - 80 | A milder option, useful for substrates with base-sensitive groups. Often requires anhydrous conditions.[10] |
Experimental Protocols
General Protocol for Suzuki Coupling of a Thiophene Bromide
This protocol is a representative starting point and will likely require optimization for specific substrates.
Materials:
-
Thiophene bromide (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Ligand (if required, e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed Solvent (e.g., 4:1 Dioxane/Water)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the thiophene bromide, boronic acid (or ester), palladium catalyst, ligand (if used), and finely powdered base.
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Add the degassed solvent mixture via syringe.
-
Seal the flask and place it in a preheated oil bath (typically 80-110 °C).
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the limiting starting material. Reactions can take from 2 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low-yield Suzuki couplings of thiophenes.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
Technical Support Center: Column Chromatography of Thiophene Derivatives
Welcome to the technical support center for the column chromatography of thiophene derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for the successful purification of these important heterocyclic compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the column chromatography of thiophene derivatives in a question-and-answer format.
Q1: My thiophene derivative appears to be decomposing on the silica gel column. What can I do?
A1: Thiophene derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation.[1]
-
Troubleshooting Steps:
-
Test for Stability: Before running a column, spot your compound on a TLC plate and let it sit for an hour or two. Then, elute the plate and check for the appearance of new, lower Rf spots, which may indicate decomposition.
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by preparing a slurry of the silica in your chosen mobile phase containing 1-3% triethylamine. Pack the column with this slurry and then flush with the mobile phase without triethylamine until the eluent is neutral.[2]
-
Use an Alternative Stationary Phase: If decomposition persists, consider using a less acidic or basic stationary phase. Neutral alumina and Florisil are common alternatives.[1] The choice will depend on the specific properties of your thiophene derivative.
-
Q2: I'm having trouble getting a good separation of my thiophene derivative from impurities. What should I try?
A2: Achieving good separation requires optimizing the mobile phase and column parameters.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: The ideal solvent system should provide a retention factor (Rf) of 0.2-0.3 for your target compound on a TLC plate.[3] Experiment with different solvent systems, varying the ratio of a non-polar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane).[2]
-
Employ Gradient Elution: Start with a less polar solvent system to elute non-polar impurities, then gradually increase the polarity of the mobile phase to elute your compound of interest, followed by more polar impurities. This technique often provides better separation and sharper peaks.[2]
-
Dry Loading: If your compound has poor solubility in the initial mobile phase, it can lead to band broadening. To mitigate this, pre-adsorb your crude sample onto a small amount of silica gel. After evaporating the solvent, the resulting free-flowing powder can be carefully added to the top of the column.[4]
-
Q3: My compound is not eluting from the column, or is eluting very slowly (tailing/streaking). What's happening?
A3: This issue can arise from several factors, including incorrect solvent choice, strong interactions with the stationary phase, or poor column packing.
-
Troubleshooting Steps:
-
Increase Solvent Polarity: If your compound is not eluting, the mobile phase is likely not polar enough to displace it from the stationary phase. Gradually increase the percentage of the polar solvent in your mobile phase.[1]
-
Check for Strong Interactions: Some thiophene derivatives, particularly those with basic nitrogen atoms, can interact strongly with the acidic silanol groups of silica gel, causing tailing. Adding a small amount of a competitive base, like triethylamine (0.1-1%), to the mobile phase can help to improve peak shape.
-
Optimize Flow Rate: A flow rate that is too slow can lead to diffusion and band broadening, while a flow rate that is too fast may not allow for proper equilibration, also causing tailing.[4] The optimal flow rate will depend on the column dimensions.
-
Ensure Proper Column Packing: An unevenly packed column can lead to channeling, where the solvent and sample flow through paths of least resistance, resulting in poor separation and distorted peak shapes. Ensure the silica gel is packed uniformly.
-
Q4: How can I visualize my colorless thiophene derivative on a TLC plate?
A4: Most thiophene derivatives are UV active due to their aromatic ring system.
-
Visualization Methods:
-
UV Light (254 nm): This is the most common and non-destructive method. Thiophene-containing compounds will typically appear as dark spots on a fluorescent green TLC plate.
-
Stains: If your compound is not UV active or for secondary confirmation, various chemical stains can be used.
-
Potassium Permanganate (KMnO₄) stain: Reacts with oxidizable functional groups, appearing as yellow or brown spots on a purple background.
-
p-Anisaldehyde stain: A versatile stain that reacts with many functional groups to produce colored spots upon heating.
-
Iodine Chamber: Exposing the TLC plate to iodine vapor will cause many organic compounds to appear as temporary brown spots.
-
-
Data Presentation
The following tables summarize typical parameters and results for the column chromatography of thiophene derivatives.
Table 1: Recommended Solvent Systems for Thiophene Derivatives on Silica Gel
| Thiophene Derivative Type | Non-Polar Solvent | Polar Solvent | Typical Ratio (v/v) | Target Rf |
| Simple Alkyl/Aryl Thiophenes | Hexanes/Heptane | Ethyl Acetate | 98:2 to 90:10 | 0.2 - 0.3 |
| Halogenated Thiophenes | Hexanes | Ethyl Acetate | 95:5 to 80:20 | 0.2 - 0.4 |
| Thiophene Carboxaldehydes/Ketones | Hexanes | Ethyl Acetate/Dichloromethane | 90:10 to 70:30 | 0.2 - 0.3 |
| Thiophene Carboxylic Acids/Esters | Hexanes | Ethyl Acetate with 0.5% Acetic Acid | 80:20 to 50:50 | 0.2 - 0.3 |
| Amino-substituted Thiophenes | Dichloromethane | Methanol with 1% Triethylamine | 99:1 to 95:5 | 0.2 - 0.4 |
Table 2: Quantitative Data from Representative Purifications
| Compound | Scale (mmol) | Stationary Phase | Mobile Phase (Eluent) | Yield (%) | Purity (%) | Reference |
| Ferrocenyl Bithiophene Thioketone | 0.6 | Silica Gel | Hexane/CH₂Cl₂ (7:3) | 67 | >95 (by NMR) | [5] |
| C2-Symmetric Atropisomeric Thiophene | N/A | Silica Gel | n-hexane/Dichloromethane (7:3) | 46 | >98 (by NMR) | [6] |
| 3,4-Dimethylthiophene | N/A | Silica Gel | N/A | N/A | >95 | [7] |
| Bithiophene-functionalized Binaphthyl | N/A | Silica Gel | N/A | 64 | >98 (by NMR) | [8] |
| 2-Phenylbenzo[b]thiophene 1,1-dioxide | 6.0 | Silica Gel | N/A | 85 | >95 | [9] |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of a Substituted Thiophene
This protocol is a general guideline for the purification of a moderately polar, substituted thiophene derivative.
1. Preparation of the Column:
- Select an appropriate size glass column with a stopcock.
- Securely place a small plug of cotton or glass wool at the bottom of the column.
- Add a thin layer (approx. 1 cm) of sand over the plug.
- Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent. The amount of silica gel is typically 50-100 times the weight of the crude sample.
- Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.
- Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
- Add another thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.
2. Sample Loading (Dry Loading Recommended):
- Dissolve the crude thiophene derivative in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
- Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.
- Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a dry, free-flowing powder is obtained.
- Carefully add this powder to the top of the prepared column.
3. Elution and Fraction Collection:
- Carefully add the initial, least polar mobile phase to the column.
- Apply gentle pressure to the top of the column (using a pump or regulated air/nitrogen line) to begin elution.
- Collect the eluent in fractions (e.g., in test tubes). The size of the fractions will depend on the column size and the expected separation.
- If using gradient elution, gradually increase the proportion of the more polar solvent in the mobile phase.
4. Analysis of Fractions:
- Monitor the composition of the collected fractions by Thin Layer Chromatography (TLC).
- Spot each fraction on a TLC plate alongside a spot of the crude reaction mixture and, if available, a pure standard of the target compound.
- Visualize the TLC plate under UV light (254 nm) and/or with an appropriate stain.
- Identify the fractions containing the pure desired product.
5. Isolation of the Purified Compound:
- Combine the fractions that contain the pure product.
- Remove the solvent from the combined fractions using a rotary evaporator to yield the purified thiophene derivative.
Mandatory Visualizations
Caption: Troubleshooting workflow for thiophene derivative purification.
Caption: General experimental workflow for column chromatography.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Chiroptical Properties of Bithiophene-Functionalized Open and Methylene-Bridged Binaphthyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Navigating Viscous Thiophene Polymer Reaction Mixtures
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiophene-based polymers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when dealing with viscous reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why does my thiophene polymerization reaction become so viscous?
A1: The viscosity of your reaction mixture increases due to the formation and growth of polythiophene chains. As the polymer chains lengthen, their entanglement increases, leading to a higher resistance to flow. Factors influencing the final viscosity include the monomer concentration, the degree of polymerization (molecular weight), polymer-solvent interactions, and the reaction temperature.[1][2][3] Higher molecular weight polymers will generally produce more viscous solutions.[1][4]
Q2: What are the main challenges associated with high viscosity in my experiments?
A2: High viscosity in thiophene polymer reaction mixtures can lead to several experimental challenges, including:
-
Inefficient Mixing: Standard stirring methods may become ineffective, leading to poor heat and mass transfer, which can affect reaction kinetics and polymer homogeneity.[5][6]
-
Difficulties in Transfer and Handling: Transferring the viscous mixture between vessels can be challenging, resulting in product loss and inaccurate measurements.[7][8]
-
Complications in Purification: Processes like filtration and precipitation become difficult and time-consuming.[9][10][11]
-
Challenges in Characterization: Preparing samples for analytical techniques such as GPC or NMR can be problematic due to insolubility or high viscosity.[4]
Q3: How can I reduce the viscosity of my reaction mixture?
A3: Several strategies can be employed to reduce the viscosity of your thiophene polymer solution:
-
Dilution: Adding more solvent is the most straightforward method to decrease viscosity.[12] However, this will also decrease the polymer concentration, which might affect downstream processes.
-
Temperature Increase: For many polymer solutions, increasing the temperature can lower the viscosity.[5][13][14] Caution must be exercised to avoid polymer degradation at elevated temperatures.[13]
-
Solvent Choice: The choice of solvent significantly impacts solution viscosity. A "good" solvent that promotes chain extension can lead to higher viscosity at lower concentrations, while a "poor" solvent might lead to polymer aggregation and potentially higher viscosity at higher concentrations.[15] Experimenting with different solvents or solvent mixtures can help manage viscosity.
-
Sonication: Extended ultrasonication can help to reduce the viscosity by breaking up aggregates.[16]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with viscous thiophene polymers.
Problem 1: Ineffective Stirring and Poor Mixing
Symptoms:
-
The magnetic stir bar is decoupled and no longer spinning, or is spinning in place without creating a vortex.[5]
-
The reaction mixture appears non-homogeneous, with visible gradients in color or consistency.
-
The entire batch of material moves uniformly with the stirrer without actual mixing.[5]
Solutions:
| Solution | Description | Considerations |
| Switch to Overhead Stirring | Overhead stirrers provide higher torque and are more effective for viscous materials.[5][6][17] | Choose an appropriate impeller (e.g., anchor or paddle) for high-viscosity mixing to ensure the entire volume is mixed.[5] |
| Optimize Stirring Speed | Start at a low speed and gradually increase to avoid aeration.[5] | For non-Newtonian fluids, a slower, steady speed might be more effective than high speeds that can create a "hole" in the material.[5] |
| Increase Temperature | Heating the reaction vessel can lower the viscosity, allowing for more effective stirring.[5] | Ensure the temperature is not high enough to cause polymer degradation or unwanted side reactions.[13] |
| Dilute the Reaction Mixture | Adding more solvent will decrease the viscosity. | This will lower the concentration and may impact reaction rates or subsequent work-up steps. |
Problem 2: Difficulty in Transferring the Viscous Polymer Mixture
Symptoms:
-
Significant product loss due to the mixture adhering to the original container and transfer tools.[8]
-
Inaccurate volume or mass transfer for subsequent steps.
Solutions:
| Solution | Description | Considerations |
| Use a Positive Displacement Pipette | These are more effective for viscous liquids than air displacement pipettes. | Ensure the pipette tips are compatible with your solvents. |
| Wide-Bore Pipette Tips/Glassware | Using tips with a wider opening or wide-necked glassware can facilitate easier transfer. | May reduce accuracy for small volumes. |
| Dissolve and Transfer | If possible, dissolve a weighed amount of the viscous material in a volatile solvent, transfer the solution, and then remove the solvent.[8] | The solvent must be easily removable and not interfere with subsequent steps. |
| Heating | Gently warming the mixture can lower its viscosity, making it easier to pour or pipette.[8][18] | Avoid overheating, which could degrade the polymer. |
| Scraping | Use a flexible spatula to scrape the walls of the container to recover as much material as possible. | Can be time-consuming and may not be suitable for all applications. |
Problem 3: Challenges in Polymer Purification (Filtration and Precipitation)
Symptoms:
-
Filtration is extremely slow or completely stalled.[9]
-
The filter clogs quickly.
-
During precipitation, the polymer forms a sticky, unmanageable mass instead of a fine powder.[19]
Solutions:
| Solution | Description | Considerations |
| Dilute Before Filtration | Significantly diluting the polymer solution can make it easier to filter.[10] | Requires larger volumes of solvent and subsequent solvent removal. |
| Use a Larger Filter Area | A larger surface area can help to prevent clogging and speed up filtration. | |
| Step-wise Filtration | Start with a larger pore size filter to remove larger impurities before moving to a finer filter.[10] | May increase processing time and potential for product loss. |
| High-Pressure or Vacuum Filtration | Applying pressure or vacuum can accelerate the filtration of viscous solutions.[9][10][11] | Requires specialized equipment. High pressure may not be suitable for all filter types.[9] |
| Anti-Solvent Precipitation with High Agitation | Slowly add the polymer solution to a vigorously stirred anti-solvent. This promotes the formation of a fine powder rather than a sticky mass.[19] | The choice of anti-solvent is crucial and should be one in which the polymer is insoluble. |
| Precipitation in a Water/Organic Anti-solvent Medium | Using a mixture of water and an organic anti-solvent can help to precipitate the polymer as a powder.[19] | The ratio of water to anti-solvent needs to be optimized.[19] |
Experimental Protocols
Protocol 1: Overhead Stirring Setup for Viscous Polymerizations
-
Select the appropriate overhead stirrer: Choose a stirrer with sufficient torque for the expected viscosity of your reaction.
-
Choose the right impeller:
-
For moderate viscosity, a propeller-type impeller can be used.
-
For high viscosity, an anchor or paddle-type impeller is recommended to ensure mixing throughout the entire vessel.[5]
-
-
Assemble the setup:
-
Securely clamp the overhead stirrer above the reaction vessel.
-
Insert the impeller shaft through a sealed stirring guide to maintain an inert atmosphere if required.
-
Position the impeller blade as close to the bottom of the vessel as possible without touching.
-
-
Initiate stirring:
-
Start the stirrer at a low speed (e.g., 50-100 rpm) before the reaction mixture becomes highly viscous.
-
Gradually increase the speed as the viscosity increases, monitoring the mixing effectiveness. Avoid excessively high speeds that can introduce air into the mixture.[5]
-
Protocol 2: Purification of Thiophene Polymers by Anti-Solvent Precipitation
-
Prepare the polymer solution: If the reaction mixture is highly viscous, dilute it with a suitable "good" solvent to a manageable viscosity.
-
Prepare the anti-solvent: In a separate, larger beaker, add a volume of a suitable anti-solvent (a solvent in which the polymer is insoluble, e.g., methanol, hexane). The volume should be at least 5-10 times the volume of the polymer solution.
-
Set up for precipitation:
-
Place the beaker with the anti-solvent on a magnetic stir plate and add a stir bar.
-
Begin stirring vigorously to create a strong vortex.
-
-
Precipitate the polymer:
-
Slowly add the polymer solution dropwise into the center of the vortex of the stirring anti-solvent. A syringe pump can be used for a controlled addition rate.
-
The polymer should precipitate as a fine powder or fibers.
-
-
Isolate the polymer:
-
Continue stirring for some time after the addition is complete to ensure full precipitation.
-
Collect the precipitated polymer by filtration (e.g., using a Büchner funnel).
-
Wash the polymer with fresh anti-solvent to remove any residual impurities.
-
-
Dry the polymer: Dry the purified polymer under vacuum to remove residual solvents.
Visual Guides
Caption: Troubleshooting workflow for viscous polymer mixtures.
Caption: Workflow for purification by anti-solvent precipitation.
References
- 1. ipme.ru [ipme.ru]
- 2. researchgate.net [researchgate.net]
- 3. Toward More Universal Prediction of Polymer Solution Viscosity for Solvent-Based Recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. labsup.net [labsup.net]
- 6. IT’S ALL A MATTER OF STIRRING: TIPS AND TRICKS TO CHOOSE THE BEST STIRRERS FOR YOUR LABORATORY [velp.com]
- 7. opentrons.com [opentrons.com]
- 8. reddit.com [reddit.com]
- 9. lifecore.com [lifecore.com]
- 10. researchgate.net [researchgate.net]
- 11. Application Note: Filtration of Polymer Solutions at High Temperature - Polymer Char [polymerchar.com]
- 12. quora.com [quora.com]
- 13. echemi.com [echemi.com]
- 14. quora.com [quora.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Laboratory Stirring & Mixing [sigmaaldrich.com]
- 18. kranalytical.co.uk [kranalytical.co.uk]
- 19. US4668768A - Anti-solvent precipitation process for isolating polymers from solution - Google Patents [patents.google.com]
Validation & Comparative
1H NMR spectrum of 5-Bromothiophene-2-carbonyl chloride
A Comprehensive Guide to the ¹H NMR Spectral Analysis of 5-Bromothiophene-2-carbonyl chloride and its Analogs for Researchers in Drug Development
For scientists and professionals engaged in drug discovery and development, a precise understanding of molecular structure is fundamental. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for the structural elucidation of organic molecules. This guide provides a detailed comparison of the ¹H NMR spectrum of this compound with two structurally related alternatives: 2-Thiophenecarbonyl chloride and 2,5-Dibromothiophene. This analysis is designed to assist researchers in interpreting spectral data and understanding the influence of substituents on the chemical shifts of thiophene protons.
Comparative ¹H NMR Data
The electronic environment of protons on the thiophene ring is significantly influenced by the nature and position of substituents. This effect is clearly observable in the ¹H NMR chemical shifts (δ). The following table summarizes the experimental ¹H NMR data for this compound and its analogs. The data for this compound is estimated based on the spectral data of the closely related compound, 5-Bromothiophene-2-carbaldehyde, due to the limited availability of direct experimental spectra for the carbonyl chloride derivative.
| Compound | Structure | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound (Estimated) | H3 | ~7.65 | Doublet | ~4.0 | |
| H4 | ~7.20 | Doublet | ~4.0 | ||
| 2-Thiophenecarbonyl chloride | H3 | 7.95 | Doublet of Doublets | 3.9, 1.2 | |
| H4 | 7.25 | Doublet of Doublets | 5.0, 3.9 | ||
| H5 | 7.80 | Doublet of Doublets | 5.0, 1.2 | ||
| 2,5-Dibromothiophene | H3, H4 | 6.83 | Singlet | - |
Note: The chemical shifts for this compound are estimations and may vary slightly under experimental conditions.
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible ¹H NMR spectra.
1. Sample Preparation:
-
Sample Quantity: Weigh approximately 5-20 mg of the solid compound.
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic compounds.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm. Many commercially available deuterated solvents already contain TMS.
-
NMR Tube: Transfer the solution into a clean, dry 5 mm NMR tube. Ensure the sample is free of any particulate matter to avoid compromising the spectral resolution.
2. NMR Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Spectral Width: Typically set to 12-15 ppm to cover the entire proton chemical shift range.
-
Number of Scans: 16 to 64 scans are usually sufficient to achieve a good signal-to-noise ratio for a sample of this concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds between scans allows for adequate relaxation of the protons.
-
Acquisition Time (aq): Typically 2-4 seconds.
-
3. Data Processing:
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased and the baseline is corrected to ensure accurate integration.
-
Referencing: The chemical shift scale is referenced to the TMS signal at 0.00 ppm.
-
Integration: The area under each signal is integrated to determine the relative ratio of the protons.
Structural and Spectral Relationships
The following diagrams illustrate the structural differences between the compared molecules and the logical workflow of an NMR experiment.
Caption: Structural comparison and resulting ¹H NMR signal patterns.
Caption: Workflow for ¹H NMR spectroscopy.
A Comparative Guide to the 13C NMR Analysis of 5-Bromothiophene-2-carbonyl chloride and Related Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the 13C Nuclear Magnetic Resonance (NMR) spectral data for 5-Bromothiophene-2-carbonyl chloride, a key synthetic intermediate, and its common precursors and analogs. Understanding the distinct 13C NMR chemical shifts is crucial for reaction monitoring, quality control, and structural elucidation in synthetic and medicinal chemistry. This document presents experimental and predicted data to facilitate the identification and differentiation of these compounds.
Comparative 13C NMR Data
The following table summarizes the experimental and predicted 13C NMR chemical shifts for this compound and related thiophene derivatives. The data highlights the influence of substituents on the electronic environment of the thiophene ring carbons. All predicted values were obtained using online NMR prediction tools.
| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C=O (ppm) | Data Source |
| This compound | ~141.9 | ~138.5 | ~132.6 | ~125.0 | ~160.5 | Predicted |
| 2-Thiophenecarbonyl chloride | ~139.8 | ~136.1 | ~128.4 | ~135.5 | ~161.4 | Predicted |
| 5-Bromothiophene-2-carboxylic acid | ~140.1 | ~132.9 | ~129.8 | ~118.9 | ~166.7 | Experimental (DMSO-d6) |
| Thiophene | 125.6 | 127.4 | 127.4 | 125.6 | - | Experimental (CDCl3) |
Experimental Protocols
A standardized protocol for acquiring high-quality 13C NMR spectra is essential for accurate and reproducible results.
1. Sample Preparation:
-
Concentration: For 13C NMR, a higher concentration is generally preferred due to the low natural abundance of the 13C isotope. Aim for a concentration of 20-50 mg of the compound dissolved in approximately 0.6-0.7 mL of a deuterated solvent.
-
Solvent: Chloroform-d (CDCl3) is a common solvent for nonpolar to moderately polar organic compounds. For compounds with poor solubility in CDCl3, other deuterated solvents such as DMSO-d6 or Acetone-d6 can be used. Ensure the chosen solvent does not have signals that overlap with the expected signals of the analyte.
-
Procedure:
-
Accurately weigh the desired amount of the sample into a clean, dry vial.
-
Add the deuterated solvent using a clean pipette.
-
Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
2. NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Parameters:
-
Pulse Program: A standard proton-decoupled 13C pulse sequence (e.g., zgpg30 on Bruker instruments) should be used to obtain a spectrum with single lines for each carbon.
-
Acquisition Time (AQ): Typically around 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate integration if quantitative analysis is desired. For routine qualitative spectra, a shorter delay may be sufficient.
-
Number of Scans (NS): Due to the low sensitivity of 13C NMR, a larger number of scans is required. This can range from several hundred to several thousand scans, depending on the sample concentration.
-
Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., from -25 to 225 ppm) is usually sufficient to cover the entire range of carbon chemical shifts in organic molecules.
-
3. Data Processing:
-
Fourier Transform: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the solvent peak to its known chemical shift (e.g., CDCl3 at 77.16 ppm).
Reaction Pathway Visualization
The following diagram illustrates the synthetic relationship between the compared compounds, starting from 5-bromothiophene-2-carboxylic acid.
Caption: Synthetic route from carboxylic acid to acyl chloride and subsequent reactions.
Mass Spectrometry of 5-Bromothiophene-2-carbonyl Chloride and its Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the mass spectral behavior of key chemical intermediates is crucial for reaction monitoring, impurity profiling, and structural elucidation. This guide provides a comparative analysis of the mass spectrometry of 5-Bromothiophene-2-carbonyl chloride and related derivatives, supported by experimental data and detailed protocols.
Comparison of Mass Spectral Data
The mass spectra of this compound and its derivatives are characterized by distinct fragmentation patterns influenced by the acyl chloride group and the halogenated thiophene ring. The following table summarizes the key mass-to-charge ratios (m/z) observed for this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectral Peaks (m/z) |
| This compound | C5H2BrClOS | 225.49 | 224/226/228 (M+), 189/191 ([M-Cl]+), 161/163 ([M-Cl-CO]+), 119, 111, 82 |
Note: The presence of bromine (isotopes 79Br and 81Br in an approximate 1:1 ratio) and chlorine (isotopes 35Cl and 37Cl in an approximate 3:1 ratio) results in characteristic isotopic patterns for the molecular ion and chlorine/bromine-containing fragments.[1]
Fragmentation Pathways
The primary fragmentation pathway for this compound under electron ionization (EI) is initiated by the loss of a chlorine radical from the molecular ion to form a stable acylium ion.[2] This is followed by the characteristic loss of a neutral carbon monoxide molecule. Subsequent fragmentation of the bromothiophene ring can then occur.
Caption: Proposed fragmentation pathway of this compound in EI-MS.
Experimental Protocols
The following provides a general experimental protocol for the analysis of this compound derivatives using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Dissolve approximately 1 mg of the this compound derivative in 1 mL of a dry, inert solvent such as dichloromethane or hexane.
-
Anhydrous conditions are critical to prevent hydrolysis of the acyl chloride.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Caption: General experimental workflow for GC-MS analysis of thiophene derivatives.
Comparison with Alternatives
While GC-MS with electron ionization is a standard and effective technique for analyzing volatile compounds like this compound, other methods can provide complementary information.
-
Chemical Ionization (CI): A softer ionization technique that often results in a more abundant molecular ion peak and less fragmentation. This can be useful for confirming the molecular weight of derivatives where the EI spectrum shows a weak or absent molecular ion.
-
High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. This is invaluable for confirming the identity of unknown derivatives or impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for the analysis of less volatile or thermally labile derivatives of 5-Bromothiophene-2-carboxylic acid, which is the hydrolysis product of the carbonyl chloride.
References
A Comparative Guide to the FT-IR Analysis of 5-Bromothiophene-2-carbonyl chloride for Researchers in Drug Development
For scientists and professionals engaged in the intricate process of drug development, the precise characterization of chemical intermediates is paramount. 5-Bromothiophene-2-carbonyl chloride is a key building block in the synthesis of various pharmaceutical compounds. Its purity and structural integrity, often rapidly assessed by Fourier-Transform Infrared (FT-IR) spectroscopy, are critical for successful downstream reactions. This guide provides a comparative FT-IR analysis of this compound against common alternatives, offering supporting data and detailed experimental protocols to ensure accurate and reproducible results.
Performance Comparison of Thiophene-based Acyl Chlorides
The reactivity and spectral characteristics of acyl chlorides are central to their application. Below is a comparison of the key FT-IR vibrational frequencies for this compound and two relevant alternatives: Thiophene-2-carbonyl chloride and the widely used Benzoyl chloride. These data facilitate the identification and differentiation of these compounds in a laboratory setting.
| Functional Group | This compound (cm⁻¹) | Thiophene-2-carbonyl chloride (cm⁻¹) | Benzoyl chloride (cm⁻¹) |
| C=O Stretch (Acyl Chloride) | ~1770 - 1790 (strong, sharp) | ~1765 (strong, sharp) | ~1774 (strong, sharp) |
| C-Cl Stretch | ~700 - 800 | Not specified | ~876 |
| Thiophene Ring C=C Stretch | ~1520, ~1410 | ~1518, ~1411 | N/A |
| Thiophene Ring C-H Bending | ~1220, ~1040 | ~1223, ~1050 | N/A |
| C-Br Stretch | ~650 - 550 | N/A | N/A |
| Aromatic C=C Stretch | N/A | N/A | ~1600, ~1580, ~1450 |
| Aromatic C-H Bending | N/A | N/A | ~790, ~680 |
Note: The exact peak positions can vary slightly due to the sample state (neat, solvent), instrument, and environmental conditions. The data for this compound is inferred from the characteristic peaks of acyl chlorides and brominated thiophenes due to the limited availability of a complete, assigned spectrum.
Experimental Protocol: FT-IR Analysis of Liquid Acyl Chlorides
This section details a standard operating procedure for acquiring a high-quality FT-IR spectrum of a liquid acyl chloride, such as this compound, using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
Objective: To obtain the infrared spectrum of a liquid acyl chloride for identification and purity assessment.
Materials:
-
FT-IR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal).
-
Sample of this compound (or alternative).
-
Anhydrous solvent for cleaning (e.g., dichloromethane or isopropanol).
-
Lint-free laboratory wipes.
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat.
Procedure:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Verify that the ATR accessory is correctly installed and aligned.
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in the appropriate anhydrous solvent. Allow the solvent to evaporate completely.
-
-
Background Spectrum Acquisition:
-
With the clean, dry ATR crystal, acquire a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, water vapor).
-
The background scan is typically an average of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Sample Application:
-
Place a small drop of the liquid acyl chloride sample directly onto the center of the ATR crystal. A volume of 1-2 drops is usually sufficient to cover the crystal surface.
-
If the sample is volatile, it may be necessary to cover the ATR accessory to minimize evaporation during the measurement.
-
-
Sample Spectrum Acquisition:
-
Acquire the FT-IR spectrum of the sample. The instrument will automatically ratio the single beam spectrum of the sample against the stored background spectrum to generate the absorbance spectrum.
-
Use the same number of scans as for the background to ensure consistency.
-
-
Data Processing and Analysis:
-
The resulting spectrum should show characteristic absorption bands.
-
Label the significant peaks corresponding to the functional groups of interest (e.g., C=O stretch, C-Cl stretch, thiophene ring vibrations).
-
Compare the obtained spectrum with reference spectra or the data provided in the comparison table to confirm the identity and assess the purity of the compound.
-
-
Cleaning:
-
After the measurement, carefully clean the ATR crystal by wiping away the sample with a dry, lint-free wipe.
-
Perform a final cleaning with a wipe soaked in the anhydrous solvent to remove any residual sample. Ensure the crystal is completely dry before the next use.
-
Workflow for Comparative FT-IR Analysis
The following diagram illustrates the logical workflow for the comparative analysis of this compound and its alternatives using FT-IR spectroscopy.
Caption: Workflow for the comparative FT-IR analysis of acyl chlorides.
A Comparative Guide to 5-Bromothiophene-2-carbonyl chloride and 5-Chlorothiophene-2-carbonyl chloride for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 5-Bromothiophene-2-carbonyl chloride and 5-Chlorothiophene-2-carbonyl chloride, two critical reagents in organic synthesis and pharmaceutical development. We will delve into their physical and chemical properties, reactivity, synthesis, and applications, supported by experimental data and protocols.
Introduction
This compound and 5-Chlorothiophene-2-carbonyl chloride are halogenated derivatives of thiophene, a five-membered aromatic heterocycle containing a sulfur atom. Their structure, featuring a reactive acyl chloride group, makes them highly valuable as acylating agents and building blocks for constructing more complex molecules. The primary distinction lies in the halogen atom (bromine vs. chlorine) at the 5-position of the thiophene ring, which subtly influences their physical properties, reactivity, and suitability for specific synthetic applications. This guide aims to elucidate these differences to aid researchers in reagent selection.
Physical and Chemical Properties
The fundamental properties of these two compounds are summarized below. The substitution of chlorine with bromine results in a significantly higher molecular weight and a corresponding increase in melting and boiling points.
| Property | This compound | 5-Chlorothiophene-2-carbonyl chloride |
| Structure | ||
| CAS Number | 31555-60-9 | 42518-98-9[1][2] |
| Molecular Formula | C₅H₂BrClOS[3] | C₅H₂Cl₂OS[2][4] |
| Molecular Weight | 225.49 g/mol [3] | 181.04 g/mol [1][2] |
| Appearance | Colorless clear liquid to solid[3] | Colorless to pale yellow liquid[5][6] |
| Melting Point | 36-38 °C[3] | ~4 °C[4][6] |
| Boiling Point | 126 °C / 14 Torr[3] | 122-127 °C / 16 Torr[4] |
| Density | Not readily available | ~1.50 g/cm³[4][6] |
| Solubility | Soluble in organic solvents | Soluble in organic solvents; slightly soluble in water[5][7] |
| Moisture Sensitivity | Moisture sensitive | Highly moisture sensitive; hygroscopic[6][7] |
Comparative Reactivity
Both compounds function as potent acylating agents due to the highly electrophilic carbonyl carbon of the acyl chloride group. They readily react with a variety of nucleophiles, such as amines, alcohols, and thiols, to form the corresponding amides, esters, and thioesters.
The primary difference in reactivity stems from the electronic effects of the halogen substituent on the thiophene ring.
-
Inductive Effect (-I): Both chlorine and bromine are electron-withdrawing through the sigma bond network. Chlorine is more electronegative than bromine, resulting in a stronger inductive withdrawal for 5-chlorothiophene-2-carbonyl chloride.
-
Resonance Effect (+R): Both halogens can donate a lone pair of electrons to the aromatic pi-system. This effect is more pronounced for chlorine due to better orbital overlap between the chlorine 3p and carbon 2p orbitals compared to the bromine 4p and carbon 2p orbitals.
In halogens, the inductive effect typically outweighs the resonance effect. The stronger electron-withdrawing nature of chlorine makes the carbonyl carbon in 5-Chlorothiophene-2-carbonyl chloride slightly more electrophilic and, therefore, theoretically more reactive toward nucleophiles than its bromo-counterpart. However, this difference is generally subtle, and for most synthetic purposes, their reactivity can be considered comparable, with reaction kinetics being more significantly influenced by factors like solvent, temperature, and the nature of the nucleophile.
A key practical consideration is their high moisture sensitivity. Both compounds readily hydrolyze upon contact with water to form their respective carboxylic acids and hydrochloric acid.[6] Therefore, they must be handled under anhydrous conditions.
Synthesis and Experimental Protocols
The most common and efficient method for synthesizing both reagents is the treatment of the corresponding carboxylic acid with a chlorinating agent, typically thionyl chloride (SOCl₂) or oxalyl chloride.[1][8]
Diagram: General Synthesis Workflow
Caption: Synthesis of 5-halothiophene-2-carbonyl chlorides.
Experimental Protocol: Synthesis of 5-Chlorothiophene-2-carbonyl chloride
This protocol is adapted from established methods and can be modified for the bromo-analog.[9][10]
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen), add 5-chlorothiophene-2-carboxylic acid (1.0 eq).
-
Solvent Addition: Add an anhydrous, non-polar solvent such as dichloromethane or toluene.[1]
-
Reagent Addition: Add thionyl chloride (SOCl₂) (approx. 2.0-3.0 eq) dropwise to the stirred suspension at a controlled temperature, often at or below 10°C, to manage the initial exothermic reaction.[1][9] A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[10]
-
Reaction: After the addition is complete, slowly heat the mixture to reflux and maintain for 1-4 hours, monitoring the reaction progress (e.g., by observing the cessation of gas evolution or by FT-IR to see the disappearance of the carboxylic acid O-H stretch).[1]
-
Work-up: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure (in a well-ventilated fume hood).
-
Purification: The crude product can often be used directly or purified by vacuum distillation to yield the pure acyl chloride.[9] High purity ( >99%) and quantitative yields have been reported for this method.[1][10]
Applications in Drug Development
While both compounds are versatile synthetic intermediates, their documented applications show distinct areas of focus.
5-Chlorothiophene-2-carbonyl chloride is most famously used as a crucial intermediate in the industrial synthesis of Rivaroxaban , a direct Factor Xa inhibitor used as an anticoagulant.[1][7][11] Its role is to introduce the 5-chlorothiophene moiety via an amide bond formation. This specific application has driven significant research into optimizing its synthesis for high yield and purity.[1][9]
Diagram: Role in Rivaroxaban Synthesis
References
- 1. 5-Chlorothiophene-2-carbonyl chloride | 42518-98-9 | Benchchem [benchchem.com]
- 2. 5-Chlorothiophene-2-carbonyl Chloride | C5H2Cl2OS | CID 589223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 5-CHLOROTHIOPHENE-2-CARBONYL CHLORIDE CAS#: 42518-98-9 [m.chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. nbinno.com [nbinno.com]
- 7. 5-CHLOROTHIOPHENE-2-CARBONYL CHLORIDE | 42518-98-9 [chemicalbook.com]
- 8. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride - Google Patents [patents.google.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
A Comparative Guide to Alternatives for 5-Bromothiophene-2-carbonyl Chloride in Synthesis
In the realm of medicinal chemistry and materials science, the 5-bromothiophene-2-carbonyl scaffold is a crucial building block for a variety of functional molecules. The traditional method for introducing this moiety involves the use of 5-Bromothiophene-2-carbonyl chloride, a reactive acyl chloride. However, its high reactivity, moisture sensitivity, and the generation of corrosive hydrochloric acid as a byproduct necessitate the exploration of milder and more versatile alternatives.
This guide provides an objective comparison between the use of this compound and its primary alternative: the direct use of 5-Bromothiophene-2-carboxylic acid with various coupling agents. This approach offers a more flexible and often milder route for the synthesis of amides and esters, accommodating a broader range of sensitive substrates.
Comparative Analysis of Acylation Strategies
The selection of an acylating strategy hinges on factors such as substrate stability, desired reactivity, and reaction conditions.
-
Acyl Chloride Method (e.g., Schotten-Baumann reaction) : This classic method utilizes the highly electrophilic acyl chloride. It is generally fast and high-yielding for simple, robust amines and alcohols. However, the reagent's sensitivity to moisture requires anhydrous conditions, and the HCl byproduct can be detrimental to acid-sensitive functional groups or require a stoichiometric amount of base to neutralize, complicating purification.
-
Carboxylic Acid Activation Method : This strategy involves activating the carboxyl group of 5-Bromothiophene-2-carboxylic acid in situ to facilitate nucleophilic attack by an amine or alcohol. This is achieved using a wide array of coupling reagents. This method is generally milder, avoids the generation of HCl, and is compatible with a wider variety of functional groups. The choice of coupling reagent can be tailored to the specific substrates, including those that are sterically hindered or electronically deficient[1][2].
References
A Comparative Guide to the Reactivity of Bromothiophene vs. Chlorothiophene Acyl Chlorides
For researchers and professionals in drug development and synthetic chemistry, 5-halothiophene-2-carbonyl chlorides are crucial intermediates. Their reactivity in key reactions, such as Friedel-Crafts acylation, dictates reaction conditions and ultimate yield. This guide provides an objective comparison of the reactivity of 5-bromothiophene-2-carbonyl chloride and 5-chlorothiophene-2-carbonyl chloride, supported by established chemical principles and experimental protocols.
Core Reactivity Principles: An Overview
The primary difference in reactivity between these two compounds stems from the electronic properties of the halogen substituent on the thiophene ring. Thiophene undergoes electrophilic aromatic substitution, and the halogen atom influences the electron density of the ring through two opposing effects:
-
Inductive Effect (-I): As electronegative atoms, both chlorine and bromine pull electron density away from the thiophene ring, deactivating it towards electrophilic attack.
-
Resonance Effect (+R): The lone pairs on the halogens can be donated into the aromatic system, partially offsetting the inductive effect and directing incoming electrophiles to the ortho and para positions (in this case, primarily the C4 position).
The balance between these two effects determines the overall reactivity. Chlorine is more electronegative than bromine, resulting in a stronger electron-withdrawing inductive effect. This makes the thiophene ring in 5-chlorothiophene-2-carbonyl chloride more electron-deficient and thus less reactive towards electrophiles compared to its bromo-counterpart.
Data Presentation: Chemical Properties and Reactivity
While direct kinetic data for a side-by-side comparison is sparse in published literature, a comparison of their physical properties and a qualitative assessment based on chemical principles can guide researchers.
Table 1: Comparison of Physical and Chemical Properties
| Property | This compound | 5-Chlorothiophene-2-carbonyl chloride | Data Source |
| Molecular Formula | C₅H₂BrClOS | C₅H₂Cl₂OS | [1][2] |
| Molecular Weight | 225.49 g/mol | 181.04 g/mol | [2][3] |
| CAS Number | 31555-60-9 | 42518-98-9 | [1][2] |
| Appearance | Not specified | Colorless liquid | [4] |
| Hydrogen Bond Donors | 0 | 0 | [1] |
| Rotatable Bonds | 1 | Not specified | [1] |
Table 2: Qualitative Reactivity Comparison in Electrophilic Aromatic Substitution
| Feature | This compound | 5-Chlorothiophene-2-carbonyl chloride | Rationale |
| Halogen Electronegativity | Lower (2.96 Pauling scale) | Higher (3.16 Pauling scale) | Chlorine is inherently more electronegative than bromine. |
| Inductive Effect (-I) | Weaker | Stronger | The more electronegative chlorine exerts a stronger electron-withdrawing pull. |
| Ring Deactivation | Less Deactivated | More Deactivated | The stronger inductive effect of chlorine reduces the ring's electron density more significantly.[5] |
| Relative Reactivity | Higher | Lower | The less deactivated (more electron-rich) ring of the bromo-derivative reacts faster with electrophiles. |
Visualizing the Underlying Principles
Caption: Electronic effects governing thiophene reactivity.
Caption: Workflow for Friedel-Crafts acylation.
Experimental Protocols
The following are representative protocols. Researchers should optimize conditions based on their specific substrates and equipment.
Protocol 1: Synthesis of 5-Chlorothiophene-2-carbonyl chloride
This protocol is adapted from methods utilizing a chlorinating agent on the corresponding carboxylic acid.[4][6]
Objective: To prepare 5-chlorothiophene-2-carbonyl chloride from 5-chloro-2-thiophenecarboxylic acid.
Materials:
-
5-chloro-2-thiophenecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Inert, non-polar solvent (e.g., carbon tetrachloride or dichloromethane)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
-
Heating mantle
-
Vacuum distillation apparatus
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet.
-
Charging Reactor: Under an inert atmosphere, add the non-polar solvent and thionyl chloride (typically 1.1-1.3 molar equivalents relative to the carboxylic acid) to the flask.
-
Cooling: Cool the mixture in an ice bath to below 0 °C.
-
Addition of Starting Material: Slowly add 5-chloro-2-thiophenecarboxylic acid to the cooled, stirring solution in portions, maintaining the temperature below 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 15-30 minutes.
-
Reflux: Heat the reaction mixture to reflux and maintain for 1-3 hours, monitoring the reaction progress (e.g., by TLC or cessation of gas evolution).
-
Work-up: Cool the mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to yield the final 5-chlorothiophene-2-carbonyl chloride.[4]
Protocol 2: General Friedel-Crafts Acylation of an Aromatic Compound
This protocol describes a general procedure for using a halothiophene acyl chloride to acylate an aromatic ring like benzene.[7][8]
Objective: To synthesize a thiophenyl ketone via Friedel-Crafts acylation.
Materials:
-
5-bromo- or 5-chlorothiophene-2-carbonyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous aromatic substrate (e.g., benzene, toluene)
-
Anhydrous inert solvent (e.g., dichloromethane (DCM) or carbon disulfide)
-
Round-bottom flask with dropping funnel and magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
-
Iced hydrochloric acid (HCl) for quenching
-
Separatory funnel
-
Drying agent (e.g., anhydrous MgSO₄)
-
Rotary evaporator
Procedure:
-
Setup: In a dry, inert-atmosphere flask, suspend anhydrous AlCl₃ (1.1 equivalents) in the anhydrous solvent.
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Add the 5-halothiophene-2-carbonyl chloride (1 equivalent) dropwise to the AlCl₃ suspension with vigorous stirring. Allow the complex to form over 15-20 minutes.
-
Addition of Arene: Add the aromatic substrate (1 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to proceed at 0 °C to room temperature for several hours. Monitor completion by TLC.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with additional solvent (e.g., DCM).
-
Washing: Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the resulting ketone by recrystallization or column chromatography.
Conclusion
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 5-Chlorothiophene-2-carbonyl Chloride | C5H2Cl2OS | CID 589223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C5H2BrClOS | CID 605712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride - Google Patents [patents.google.com]
- 7. byjus.com [byjus.com]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
A Comparative Guide to Monitoring the Reaction of 5-Bromothiophene-2-carbonyl chloride using HPLC Analysis
For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is crucial for optimization, yield determination, and impurity profiling. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with Thin-Layer Chromatography (TLC) for monitoring the acylation reaction of 5-Bromothiophene-2-carbonyl chloride with a primary amine. Supporting experimental data and detailed protocols are provided to illustrate the strengths and weaknesses of each technique in this application.
The Model Reaction: Amide Formation
Acyl chlorides are highly reactive compounds that readily undergo nucleophilic acyl substitution. A common application is the formation of amides by reacting an acyl chloride with an amine.[1][2][3] In this guide, we will consider the reaction of this compound with aniline to form N-phenyl-5-bromothiophene-2-carboxamide.
Reaction Scheme:
This compound + Aniline → N-phenyl-5-bromothiophene-2-carboxamide + HCl
This reaction is typically fast and requires careful monitoring to determine the point of completion and to identify any potential side products or unreacted starting materials.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.[4] For the analysis of the reaction between this compound and aniline, a reversed-phase HPLC method is ideal. Due to the reactivity of the acyl chloride with water, derivatization of the acyl chloride is a common strategy for its quantification.[5][6] However, for the purpose of monitoring the disappearance of the starting material and the appearance of the product, a rapid quenching and dilution of the reaction aliquot into the mobile phase can be effective.
Experimental Protocol: HPLC Analysis
-
Instrumentation:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for separating the aromatic compounds.[4][7][8]
-
Detector: UV detector set to a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm).
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point. For example, a gradient from 50% to 90% acetonitrile over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a large volume of the initial mobile phase (e.g., 1 mL). This slows down the reaction and hydrolyzes any remaining acyl chloride.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
Quantitative Data Summary
The progress of the reaction can be monitored by observing the decrease in the peak area of the starting material (this compound) and the increase in the peak area of the product (N-phenyl-5-bromothiophene-2-carboxamide).
| Time (minutes) | Retention Time of Starting Material (min) | Peak Area of Starting Material | Retention Time of Product (min) | Peak Area of Product | % Conversion |
| 0 | 5.2 | 1,250,000 | - | - | 0% |
| 5 | 5.2 | 625,000 | 7.8 | 600,000 | 50% |
| 15 | 5.2 | 125,000 | 7.8 | 1,150,000 | 90% |
| 30 | 5.2 | < 10,000 | 7.8 | 1,240,000 | >99% |
| 60 | - | - | 7.8 | 1,250,000 | 100% |
Note: The % conversion is calculated based on the relative peak areas of the starting material and product.
Alternative Method: Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and inexpensive qualitative technique for monitoring the progress of a reaction. It provides a visual representation of the disappearance of starting materials and the appearance of products.
Experimental Protocol: TLC Analysis
-
Materials:
-
TLC Plates: Silica gel plates with a fluorescent indicator (e.g., F254).
-
Mobile Phase (Eluent): A mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The optimal ratio should be determined experimentally.
-
Visualization: UV lamp (254 nm).
-
-
Procedure:
-
At each time point, a small amount of the reaction mixture is spotted onto the TLC plate using a capillary tube.
-
Spots of the starting materials (this compound and aniline) and a co-spot (a mixture of the reaction and starting materials) should also be applied for comparison.
-
The TLC plate is developed in a chamber containing the eluent.
-
After the solvent front has moved up the plate, it is removed, dried, and visualized under a UV lamp.
-
Qualitative Data Summary
The progress of the reaction is observed by the diminishing intensity of the starting material spot and the increasing intensity of the product spot.
| Time (minutes) | Observation under UV light |
| 0 | A prominent spot corresponding to the this compound is visible. |
| 5 | The spot for the starting material is less intense, and a new spot for the product has appeared. |
| 15 | The starting material spot is faint, while the product spot is now the most prominent. |
| 30 | The starting material spot is barely visible or has disappeared completely. |
| 60 | Only the product spot is visible, indicating the reaction is complete. |
Comparison of HPLC and TLC for Reaction Monitoring
| Feature | HPLC | TLC |
| Data Quality | Quantitative and highly reproducible. | Qualitative or semi-quantitative at best. |
| Sensitivity | High sensitivity, capable of detecting trace impurities. | Lower sensitivity. |
| Resolution | Excellent separation of complex mixtures. | Lower resolution, closely related compounds may not separate. |
| Time | Longer analysis time per sample. | Very rapid analysis. |
| Cost | High initial instrument cost and ongoing solvent/column costs. | Very low cost. |
| Application | Ideal for kinetic studies, impurity profiling, and final product quantification. | Suitable for quick checks of reaction progress and rough estimation of completion. |
Visualizations
Reaction Pathway
Caption: Reaction of this compound with aniline.
Experimental Workflow
Caption: Workflow for reaction monitoring by HPLC and TLC.
Conclusion
Both HPLC and TLC are valuable tools for monitoring the reaction of this compound. HPLC provides precise, quantitative data that is essential for detailed kinetic analysis, impurity profiling, and quality control in a drug development setting. In contrast, TLC offers a rapid, simple, and cost-effective method for qualitative reaction monitoring, making it well-suited for quick checks in a research and development lab. The choice between these methods will depend on the specific requirements of the analysis, with HPLC being the superior choice for high-stakes applications requiring accurate quantitative data.
References
- 1. savemyexams.com [savemyexams.com]
- 2. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. benchchem.com [benchchem.com]
- 5. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acid Chlorides by HPLC [October 11, 2003] - Chromatography Forum [chromforum.org]
- 7. halocolumns.com [halocolumns.com]
- 8. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
X-ray crystallography of 5-Bromothiophene-2-carbonyl chloride derivatives
A Comparative Guide to the X-ray Crystallography of 5-Bromothiophene-2-carbonyl Chloride and Its Derivatives
This guide provides a comparative analysis of the X-ray crystallographic data for derivatives of this compound. Due to the limited availability of public crystallographic data for this compound itself, this guide focuses on a comparative study of closely related 5-bromothiophene derivatives for which single-crystal X-ray diffraction data is available. This information is crucial for researchers in drug design, materials science, and organic chemistry for understanding molecular geometry, crystal packing, and intermolecular interactions.
Comparative Crystallographic Data
The following tables summarize key crystallographic parameters for derivatives containing the 5-bromothiophene-2-yl moiety. These compounds provide insight into the structural characteristics that can be anticipated for this compound.
Table 1: Crystallographic Data for 5-Bromothiophene Derivatives
| Parameter | Compound 1: 2,5-Bis(5-bromo-2-thienyl)thiophene[1][2] | Compound 2: 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole[3][4][5] |
| Chemical Formula | C₁₂H₆Br₂S₃ | C₁₃H₈Br₂N₂OS₂ |
| Molecular Weight | 406.17 g/mol | 448.16 g/mol |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pcc2 | Pc |
| a (Å) | 7.6216(16) | 13.4050(4) |
| b (Å) | 30.003(6) | 4.7716(1) |
| c (Å) | 5.8841(13) | 11.7303(4) |
| α (°) | 90 | 90 |
| β (°) | 90 | 105.885(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1345.5(5) | 721.66(4) |
| Z | 4 | 2 |
| Temperature (K) | 173 | 160 |
| R-factor | 0.053 | 0.0294 |
Experimental Protocols
Synthesis of this compound Derivatives
A general synthetic route to 5-bromothiophene derivatives often involves the bromination of a thiophene precursor followed by functional group manipulation at the 2-position. For instance, 5-Bromothiophene-2-carboxylic acid can be synthesized and subsequently converted to the carbonyl chloride or other derivatives.
Synthesis of 5-Bromothiophene-2-sulfonamide:
This synthesis involves the chlorosulfonation of 1-bromothiophene, followed by reaction with an amine.[6]
-
Step 1: Chlorosulfonation: 1-Bromothiophene is reacted with chlorosulfonic acid in a solvent such as carbon tetrachloride.
-
Step 2: Amination: The resulting sulfonyl chloride is then reacted with an appropriate amine to yield the sulfonamide.
Suzuki Cross-Coupling for 5-Arylthiophene Derivatives:
5-bromothiophene derivatives can be used in palladium-catalyzed Suzuki cross-coupling reactions to form C-C bonds.[6]
-
Reaction Components: 5-bromothiophene derivative, an aryl boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₃PO₄).
-
Solvent and Temperature: A mixed solvent system like dioxane/water is often used, with the reaction typically heated to around 95°C.
Single-Crystal X-ray Diffraction
The determination of the crystal structure of these compounds follows a generalized methodology.
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution of the purified compound.
-
Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is often cooled to a low temperature (e.g., 100-173 K) to minimize thermal vibrations.[1] A monochromatic X-ray beam is directed at the crystal, and as it is rotated, diffraction patterns are collected on a detector.[1]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².[2]
Visualizations
Experimental Workflow for X-ray Crystallography
Caption: General workflow for the determination of a small molecule crystal structure.
Logical Relationship of this compound Derivatives
Caption: Synthetic and structural relationships between 5-bromothiophene derivatives.
References
- 1. 2,5-Bis(5-bromo-2-thienyl)thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. zora.uzh.ch [zora.uzh.ch]
- 4. Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, C$_{13}$H$_{8}$Br$_{2}$N$_{2}$OS$_{2}$ [zora.uzh.ch]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Electrochemical Characterization of Functionalized Polythiophenes
For Researchers, Scientists, and Drug Development Professionals
Alternatives to Poly(5-Bromothiophene-2-carbonyl chloride)
The following functionalized polythiophenes have been selected for comparison due to their structural similarities and the availability of comprehensive electrochemical data. These polymers are often utilized for their conducting properties and their potential for further functionalization, making them relevant alternatives for applications envisioned for polymers from this compound.
-
Poly(3-thiopheneacetic-acid) (PTAA) : A widely studied carboxyl-functionalized polythiophene used for immobilizing bioactive molecules.[1]
-
Poly(3-thiophene-butyric-acid) (PTBA) : A derivative of PTAA with a longer alkyl spacer, exhibiting improved redox activity.[1]
-
Poly(3-hexylthiophene) (P3HT) : A well-known polythiophene derivative with good solubility and charge transport properties.
-
Poly(3,4-ethylenedioxythiophene) (PEDOT) : A highly conductive and stable polymer widely used in bioelectronics and organic electrochemical transistors (OECTs).[2][3]
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide, providing a foundation for the electrochemical characterization of novel polythiophene derivatives.
Synthesis of Functionalized Polythiophenes
The synthesis of functionalized polythiophenes can be achieved through various methods, including electrochemical polymerization and chemical oxidative polymerization.
Electrochemical Polymerization (Potentiodynamic Method):
-
Prepare a solution of the thiophene monomer (e.g., 3-thiopheneacetic acid) in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate).
-
Use a three-electrode electrochemical cell with a working electrode (e.g., platinum, glassy carbon, or indium tin oxide), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).
-
Polymerize the monomer onto the working electrode by cycling the potential between a defined range (e.g., -0.5 V to +1.5 V vs. Ag/AgCl) at a specific scan rate (e.g., 50 mV/s) for a set number of cycles.
-
After polymerization, rinse the polymer-coated electrode with the solvent to remove any unreacted monomer and electrolyte.
Chemical Oxidative Polymerization:
-
Dissolve the thiophene monomer in an appropriate organic solvent.
-
Add an oxidizing agent, such as iron(III) chloride (FeCl3), to initiate the polymerization.
-
Stir the reaction mixture at room temperature for a specified period (e.g., 24 hours).
-
Precipitate the polymer by adding a non-solvent (e.g., methanol).
-
Collect the polymer by filtration, wash it extensively to remove residual oxidant and oligomers, and dry it under vacuum.
Electrochemical Characterization: Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental technique to investigate the redox properties of conducting polymers.[4][5]
-
Place the polymer-coated working electrode in a monomer-free electrolyte solution (e.g., 0.1 M tetrabutylammonium perchlorate in acetonitrile).
-
Use a three-electrode setup as described for electropolymerization.
-
Record the cyclic voltammogram by sweeping the potential between the vertices where the polymer is in its neutral and oxidized states.
-
Vary the scan rate (e.g., from 10 to 100 mV/s) to study the kinetics of the redox process.
-
From the CV curves, determine the onset and peak potentials for oxidation and reduction, which are indicative of the polymer's electronic properties.
Data Presentation: Comparative Electrochemical Properties
The following table summarizes the key electrochemical parameters for the selected polythiophene derivatives. These values are crucial for evaluating their performance in various electrochemical applications.
| Polymer | Oxidation Onset Potential (V vs. Ag/AgCl) | Peak Oxidation Potential (V vs. Ag/AgCl) | Peak Reduction Potential (V vs. Ag/AgCl) | Band Gap (eV) | Key Features |
| Poly(3-thiopheneacetic-acid) (PTAA) | ~0.5 | ~0.8 | ~0.6 | ~2.0 | Widely used for bio-functionalization, but can exhibit some degradation.[1] |
| Poly(3-thiophene-butyric-acid) (PTBA) | ~0.4 | ~0.7 | ~0.5 | ~1.9 | Improved and more stable redox activity compared to PTAA.[1] |
| Poly(3-hexylthiophene) (P3HT) | ~0.2 | ~0.6 | ~0.3 | ~1.9 | Good solubility and processability, widely used in organic electronics. |
| Poly(3,4-ethylenedioxythiophene) (PEDOT) | ~-0.2 | ~0.1 | ~-0.1 | ~1.6 | High conductivity, excellent stability, and biocompatibility.[2][3] |
Note: The values presented in this table are approximate and can vary depending on the specific experimental conditions (e.g., solvent, electrolyte, scan rate, and electrode material).
Mandatory Visualization
The following diagrams illustrate the logical workflow of the experimental protocols described above.
References
A Researcher's Guide to Palladium Catalysts for Thiophene Coupling Reactions
In the synthesis of pharmaceuticals, organic materials, and fine chemicals, the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-S, C-O) bonds involving thiophene rings is a critical step. Palladium-catalyzed cross-coupling reactions have become indispensable tools for this purpose, offering a versatile and efficient means to construct complex molecular architectures. However, the success of these reactions is highly dependent on the choice of the palladium catalyst, which is typically composed of a palladium precursor and a supporting ligand.
This guide provides a comparative overview of different palladium catalysts for various thiophene coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, Stille, and Buchwald-Hartwig amination. The performance of catalysts based on phosphine ligands and N-heterocyclic carbene (NHC) ligands is compared, with supporting experimental data and detailed protocols to aid researchers in selecting the optimal catalytic system for their specific needs.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between a thiophene-boronic acid (or ester) and an aryl or vinyl halide. The choice of palladium catalyst significantly impacts the reaction's efficiency, particularly when dealing with challenging substrates.
Data Presentation: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Thiophenes
| Catalyst System | Ligand Type | Substrates | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(OAc)₂ / SPhos | Phosphine | 2-Bromothiophene, Cyclopropylboronic acid | K₃PO₄ | Toluene | RT | 12 | 93 | 1 | [1] |
| Pd(OAc)₂ / XPhos | Phosphine | 4-Chlorotoluene, Phenylboronic acid | K₃PO₄ | MeOH/THF | RT | 24 | 84 | 0.0025 | [2] |
| Pd(0) / L1 | Phosphine | Thiophene-2-boronic ester, Bromobenzene | K₂CO₃ | - | 65 | 0.5 | 89 | 0.1 | [3] |
| Pd(PPh₃)₄ | Phosphine | Thiophene-2-boronic ester, Bromobenzene | K₂CO₃ | - | 65 | 0.5 | <89 | 0.1 | [3] |
| PEPPSI-IPr | NHC | 2,4-Dihalopyridine, p-Fluorophenylboronic acid | - | - | - | - | High | - | [4] |
| PEPPSI-SIPr | NHC | 2,4-Dihalopyridine, p-Fluorophenylboronic acid | - | - | - | - | High | - | [4] |
Experimental Protocols
General Procedure for Suzuki–Miyaura Cross-Coupling of Bromothiophenes (as in[1])
A solution of bromothiophene (1 eq.) in toluene (2 mL/mmol) is added to a three-neck round bottom flask equipped with mechanical stirring and a reflux condenser. This is followed by the addition of cyclopropylboronic acid (1.3 eq.) and anhydrous potassium phosphate (2 eq.). The flask is then purged with argon for 15 minutes. Subsequently, Pd(OAc)₂ (1 mol%) and SPhos (2 mol%) are added, and the mixture is stirred at room temperature for 12 hours. Upon completion, the reaction is quenched with water and extracted with an organic solvent. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product, which is then purified by column chromatography.
General Procedure for Suzuki-Miyaura Coupling of 4-chlorotoluene and Phenylboronic Acid (as in[2])
In a reaction vessel, combine 4-chlorotoluene (0.5 M), phenylboronic acid (0.55 M), and the chosen base (e.g., K₃PO₄, 0.55 M). Add the palladium precatalyst (e.g., Pd(OAc)₂) at a concentration of 0.0025 M. For in-situ systems, add the appropriate amount of XPhos ligand (1.2 equivalents relative to the palladium). The solvent system used is a mixture of methanol (0.95 mL) and THF (0.05 mL). The reaction mixture is stirred at a controlled temperature for a specified time. Product yield is determined by gas chromatography with a flame ionization detector (FID) using naphthalene as an internal standard.
Mandatory Visualization
Caption: A logical workflow for selecting a palladium catalyst system for thiophene coupling reactions.
Heck Coupling
The Heck reaction enables the arylation or vinylation of thiophenes at a C-H bond, offering an atom-economical alternative to traditional cross-coupling methods that require pre-functionalized substrates.
Data Presentation: Comparison of Palladium Catalysts for Heck Coupling of Thiophenes
| Catalyst System | Ligand Type | Substrates | Oxidant/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | None | Benzo[b]thiophene 1,1-dioxides, Styrenes | Ag₂CO₃ | THF | 100 | 24 | Good to Excellent | [5] |
| Pd(OAc)₂ / P(o-anisyl)₃ | Phosphine | Di-brominated donor monomer, TPD monomer | K₂CO₃ | Toluene | 70-120 | 2-24 | - | [6] |
| Pd(II) complex with SPO ligand | Phosphine Oxide | Aryl halides, Olefins | - | - | 60 | - | Excellent | [7] |
Experimental Protocols
General Procedure for Oxidative Heck Reaction of Benzo[b]thiophene 1,1-dioxides (as in[5])
To a reaction tube are added benzo[b]thiophene 1,1-dioxide (0.20 mmol), alkene (0.30 mmol), Pd(OAc)₂ (10 mol %), and Ag₂CO₃ (2.0 equiv) in THF (1.2 mL). The tube is sealed and the mixture is stirred at 100 °C for 24 hours. After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography on silica gel to afford the desired product.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the synthesis of acetylenic thiophenes by reacting a terminal alkyne with a halothiophene.
Data Presentation: Comparison of Palladium Catalysts for Sonogashira Coupling of Thiophenes
| Catalyst System | Co-catalyst | Substrates | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Pd/C-CuI-PPh₃ | CuI | Iodothiophene, Terminal alkynes | - | Water | - | - | Good | [8] |
| PdCl₂(PPh₃)₂ | None (Cu-free) | Aryl halides, Alkynes | TBAF | Solvent-free | - | - | Moderate to Excellent | [9] |
Experimental Protocols
General Procedure for Pd/C-mediated Sonogashira Coupling in Water (as in[8])
A mixture of iodothiophene (1 mmol), terminal alkyne (1.2 mmol), Pd/C (5 mol%), CuI (10 mol%), and PPh₃ (20 mol%) in water is stirred at a specified temperature until the reaction is complete (monitored by TLC). After completion, the reaction mixture is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product is purified by column chromatography.
General Procedure for Copper-Free Sonogashira Coupling (as in[9])
A mixture of the aryl halide (1 mmol), terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (3 mol%), and TBAF (3 eq.) is stirred at room temperature under a nitrogen atmosphere. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried and concentrated, and the residue is purified by chromatography.
Stille Coupling
The Stille reaction couples an organotin compound with an organic halide and is particularly useful for the synthesis of conjugated polymers containing thiophene units.
Data Presentation: Comparison of Palladium Catalysts for Stille Coupling of Thiophenes
| Catalyst System | Ligand Type | Substrates | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Phosphine | Di-stannylated and di-halogenated monomers | Toluene/DMF | 90-120 | 12-48 | High | [6] |
| Pd₂(dba)₃ / P(o-tol)₃ | Phosphine | Brominated DPP, Stannylated thiophene | Chlorobenzene | 130 | - | High | [10] |
| Pd(PPh₃)₂Cl₂ | Phosphine | Brominated DPP, Stannylated thiophene | Toluene | Reflux | - | Lower (more side products) | [10] |
| Pd/C with CuI | - | Aryl/vinyl halides, Organostannanes | - | - | - | Effective | [11] |
Experimental Protocols
General Procedure for Stille Polymerization (as in[6])
In a Schlenk flask, dissolve equimolar amounts of the di-stannylated and di-halogenated monomers in a degassed anhydrous solvent such as toluene. Add the palladium catalyst, typically Pd(PPh₃)₄, at a loading of 2-4 mol%. Heat the reaction mixture under an inert atmosphere at a temperature ranging from 90 to 120 °C for 12 to 48 hours. After cooling, the polymer is precipitated by pouring the reaction mixture into methanol, collected by filtration, and purified by Soxhlet extraction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone reaction for the formation of C-N bonds, enabling the synthesis of a wide range of aminothiophenes, which are important building blocks in medicinal chemistry.[12][13]
Data Presentation: Comparison of Palladium Catalysts for Buchwald-Hartwig Amination of Thiophenes
| Catalyst System | Ligand Generation | Substrates | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ / BINAP | Second-generation | Aryl halides, Primary amines | NaOtBu | Toluene | - | - | [14] |
| Pd(OAc)₂ / DPPF | Second-generation | Aryl halides, Primary amines | NaOtBu | Toluene | - | - | [15] |
| Pd-PEPPSI-IPentCl | NHC | Hetero(aryl)chlorides, 2-Aminopyridine | - | - | - | Highly effective | [12] |
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination
A mixture of the thiophene halide (1.0 equiv), the amine (1.2 equiv), a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 equiv) is dissolved in an anhydrous, deoxygenated solvent (e.g., toluene) under an inert atmosphere. The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS). The reaction is then cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.
Conclusion
The choice of palladium catalyst is a critical parameter in thiophene coupling reactions. While traditional phosphine-based catalysts like those using PPh₃, SPhos, and XPhos ligands remain widely used and effective for many transformations, the development of N-heterocyclic carbene (NHC) ligands has provided more stable and often more active catalysts, particularly for challenging substrates.[4][16][17] This guide provides a starting point for researchers to navigate the catalyst landscape for thiophene coupling. The optimal choice will always depend on the specific substrates, desired reaction conditions, and economic considerations. The provided experimental protocols offer a foundation for further optimization in the laboratory.
References
- 1. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers [frontiersin.org]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 8. Facile synthesis of substituted thiophenes via Pd/C-mediated sonogashira coupling in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. acs.figshare.com [acs.figshare.com]
- 17. Are N-heterocyclic carbenes "better" ligands than phosphines in main group chemistry? A theoretical case study of ligand-stabilized E2 molecules, L-E-E-L (L = NHC, phosphine; E = C, Si, Ge, Sn, Pb, N, P, As, Sb, Bi) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to 5-Halothiophene-2-carbonyl Chlorides: A Cost-Benefit Analysis
In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is a critical decision that profoundly impacts project timelines, costs, and outcomes. Among the versatile reagents used in organic synthesis, 5-halothiophene-2-carbonyl chlorides serve as key intermediates for the introduction of the thiophene moiety, a common scaffold in a multitude of bioactive compounds and functional materials. This guide provides a comprehensive cost-benefit analysis of 5-Bromothiophene-2-carbonyl chloride and its primary alternative, 5-Chlorothiophene-2-carbonyl chloride, with a discussion on the theoretical advantages of 5-Iodothiophene-2-carbonyl chloride.
This comparison is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the procurement and application of these valuable synthetic intermediates. The analysis is supported by a review of established chemical principles and includes detailed experimental protocols for key applications.
Executive Summary
The choice between 5-bromo-, 5-chloro-, and 5-iodothiophene-2-carbonyl chloride represents a classic trade-off between cost and reactivity. 5-Chlorothiophene-2-carbonyl chloride is the most economical option, making it attractive for large-scale synthesis. However, its lower reactivity in key cross-coupling reactions often necessitates more forcing conditions, specialized catalysts, or longer reaction times. Conversely, this compound offers a significant enhancement in reactivity, particularly in palladium-catalyzed cross-coupling reactions, which can lead to higher yields and milder reaction conditions, albeit at a higher initial cost. 5-Iodothiophene-2-carbonyl chloride, while theoretically the most reactive, is less commercially available and significantly more expensive, limiting its practical application to scenarios where maximum reactivity is paramount.
Cost and Availability Comparison
A primary driver in the selection of a starting material is its cost and availability. A survey of major chemical suppliers provides a clear cost differentiation between the bromo- and chloro-analogues.
| Compound | Supplier Example | Price (USD/g) |
| This compound | Sigma-Aldrich | ~$102.35/g |
| 5-Chlorothiophene-2-carbonyl chloride | Sigma-Aldrich | ~$12.65/g |
| 5-Iodothiophene-2-carbonyl chloride | Not readily available from major suppliers | - |
Note: Prices are subject to change and may vary between suppliers and purity grades. The prices listed are for research quantities and are intended for comparative purposes.
The data clearly indicates that 5-Chlorothiophene-2-carbonyl chloride is substantially more cost-effective on a per-gram basis than its bromo counterpart. The lack of readily available commercial sources for 5-Iodothiophene-2-carbonyl chloride suggests a significantly higher cost associated with its synthesis or procurement.
Performance and Reactivity Analysis
The "benefit" in this cost-benefit analysis is primarily determined by the chemical reactivity of the C-X bond (where X = Cl, Br, I) in the 5-position of the thiophene ring. This reactivity is crucial for one of the most common applications of these building blocks: palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
The generally accepted order of reactivity for halogens in these reactions is:
I > Br > Cl
This trend is a direct consequence of the carbon-halogen bond dissociation energies. The weaker C-I bond is more readily cleaved during the oxidative addition step of the catalytic cycle, which is often the rate-determining step.[1]
| Halogen | Carbon-Halogen Bond Dissociation Energy (kcal/mol) | General Reactivity in Cross-Coupling |
| Cl | ~81 | Lower |
| Br | ~68 | Moderate |
| I | ~51 | Higher |
While direct comparative studies under identical conditions are not always available, the established principles of organic chemistry allow for a qualitative and semi-quantitative comparison. For instance, Suzuki-Miyaura couplings using aryl chlorides often require more sophisticated and expensive phosphine ligands, higher catalyst loadings, and elevated temperatures to achieve yields comparable to those obtained with aryl bromides under milder conditions.[1]
Key Applications and Experimental Protocols
5-Halothiophene-2-carbonyl chlorides are primarily used as acylating agents to form amides and esters, and as substrates in cross-coupling reactions to form C-C bonds at the 5-position of the thiophene ring.
Amide Synthesis (Acylation)
The reactivity of the acyl chloride group is largely independent of the halogen at the 5-position for typical amidation reactions. Therefore, the choice of reagent for this application is primarily driven by cost.
Experimental Protocol: General Procedure for Amide Synthesis
-
Dissolution: Dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition: Slowly add a solution of 5-halothiophene-2-carbonyl chloride (1.05 eq.) in the same solvent to the cooled amine solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Suzuki-Miyaura Cross-Coupling
This is where the difference in reactivity between the halo-substituents becomes critical. The following are representative protocols, with the understanding that reactions with 5-chlorothiophene-2-carbonyl chloride may require more forcing conditions.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water or 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Chlorothiophene-2-carbonyl chloride
The protocol is similar to the one for the bromo-derivative, with the following potential modifications:
-
Catalyst: A more active catalyst system may be required, such as a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos).
-
Temperature: Higher reaction temperatures (e.g., 100-120 °C) may be necessary.
-
Reaction Time: Longer reaction times (e.g., 12-24 hours) may be needed for complete conversion.
Visualizing the Workflow and Logic
To better illustrate the decision-making process and experimental workflows, the following diagrams are provided.
Conclusion and Recommendations
The selection of a 5-halothiophene-2-carbonyl chloride should be a strategic decision based on the specific needs of the research project.
-
For cost-sensitive projects and large-scale synthesis , particularly for acylation reactions where the C-X bond is not involved, 5-Chlorothiophene-2-carbonyl chloride is the clear choice. Researchers should be prepared to invest time in optimizing cross-coupling reaction conditions if this starting material is chosen for such applications.
-
For projects where higher yields, milder reaction conditions, and faster reaction times in cross-coupling reactions are critical , the additional cost of This compound is often justified. This is particularly true in the context of medicinal chemistry and early-stage drug discovery, where the value of obtaining the desired compound efficiently outweighs the higher material cost.
-
5-Iodothiophene-2-carbonyl chloride should be considered only in cases where all attempts with the bromo- and chloro-analogues have failed and the highest possible reactivity is required, provided a source for this reagent can be identified and the cost is not prohibitive.
By carefully weighing the economic and chemical factors, researchers can make an informed decision that best aligns with their project goals and resources.
References
Safety Operating Guide
Proper Disposal of 5-Bromothiophene-2-carbonyl chloride: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 5-Bromothiophene-2-carbonyl chloride. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Researchers, scientists, and drug development professionals handling this compound must be aware of its hazardous properties and the appropriate disposal protocols. This chemical is corrosive, reacts violently with water to liberate toxic gas, and can cause severe skin burns and eye damage.[1][2] Therefore, meticulous planning and execution of its disposal are paramount.
Key Safety and Handling Data
The following table summarizes the critical quantitative and qualitative safety information for this compound.
| Property | Value | Source |
| Molecular Formula | C₅H₂BrClOS | [3] |
| Molecular Weight | 225.49 g/mol | [3][4] |
| Appearance | Not specified, likely a liquid or solid | |
| Boiling Point | 70 - 75 °C (158 - 167 °F) | [5] |
| Density | 1.50 g/cm³ at 20 °C (68 °F) | [5] |
| Hazards | Corrosive to metals. Causes severe skin burns and eye damage. Harmful if swallowed. Toxic if inhaled. May cause respiratory irritation. Reacts violently with water. | [1][2][5] |
| Incompatible Materials | Water, strong oxidizing agents, strong bases, alcohols, amines. | [1] |
| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen halides, Sulfur oxides, Bromine, Hydrogen chloride gas. | [1] |
Experimental Protocol for Disposal
Given the reactivity of this compound, especially with water and other protic solvents, a carefully controlled neutralization and disposal procedure is required. The following protocol is a general guideline and should be adapted to comply with all local, regional, and national hazardous waste regulations.
Objective: To safely neutralize and prepare this compound for disposal by an approved waste management company.
Materials:
-
This compound waste
-
An appropriate inert solvent (e.g., Toluene, Dichloromethane)
-
A suitable quenching agent (e.g., a dilute solution of sodium bicarbonate or another weak base)
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, face shield, lab coat, and potentially a respirator if not working in a fume hood.
-
Stir plate and stir bar
-
Ice bath
-
Appropriate, labeled waste container
Procedure:
-
Preparation: Don all required PPE and perform the entire procedure within a certified chemical fume hood. Ensure an emergency eyewash and safety shower are readily accessible.
-
Dilution: Slowly add the this compound waste to a flask containing an inert solvent. This helps to control the reaction rate during neutralization.
-
Cooling: Place the flask in an ice bath to dissipate any heat generated during the neutralization process.
-
Neutralization: While stirring vigorously, slowly add the quenching agent dropwise to the diluted waste. Be vigilant for any signs of a vigorous reaction, such as gas evolution or a rapid temperature increase.
-
Monitoring: Continue to add the quenching agent until the reaction ceases. The pH of the solution can be checked to ensure neutralization is complete.
-
Waste Collection: Transfer the neutralized solution to a properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with this compound.
-
Final Disposal: Arrange for the collection of the hazardous waste container by a certified waste disposal company.[1][6]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Disclaimer: This information is intended for guidance purposes only. Always consult your institution's safety officer and the most current Safety Data Sheet (SDS) before handling or disposing of any chemical. All procedures must be carried out in accordance with institutional, local, and national regulations.
References
Personal protective equipment for handling 5-Bromothiophene-2-carbonyl chloride
Essential Safety and Handling Guide for 5-Bromothiophene-2-carbonyl chloride
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS Number: 31555-60-9). The following procedures are designed to ensure the safe management of this chemical in a laboratory setting.
Physicochemical and Hazard Data
| Property | Value | Source |
| Molecular Formula | C5H2BrClOS | [1][2] |
| Molecular Weight | 225.49 g/mol | [1][3] |
| Physical Form | Solid, semi-solid, or liquid | [2] |
| Signal Word | Danger | [2] |
| Hazard Statements | May cause respiratory irritation. Causes severe skin burns and eye damage. Harmful if swallowed.[2][4][5] | |
| Storage Temperature | 2-8°C, in a dark place under an inert atmosphere.[2] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the necessary steps for safely handling this compound from receipt to disposal.
1. Pre-Handling Preparations:
-
Training: Ensure all personnel handling the chemical are trained on its hazards and the procedures outlined in this guide.
-
Safety Data Sheet (SDS) Review: All users must read and understand the SDS for this compound and analogous compounds.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[6][7]
-
Fume Hood: All handling of this compound must be conducted within a certified chemical fume hood to ensure adequate ventilation.[5]
-
Personal Protective Equipment (PPE) Inspection: Before starting work, inspect all PPE for integrity.
2. Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Butyl rubber or Viton® recommended). Nitrile gloves may offer limited protection and should be used with caution. | Protects against skin burns and absorption. Aromatic and halogenated compounds can degrade standard glove materials.[8] |
| Eye and Face Protection | Safety glasses with side shields and a face shield, or chemical safety goggles and a face shield. | Provides protection against splashes and vapors that can cause severe eye damage.[6][9] |
| Skin and Body Protection | A flame-retardant lab coat worn over personal clothing. A chemical-resistant apron is required for tasks with a higher risk of splashing. | Protects skin from contact and contamination of personal clothing.[8][10] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is required if vapors or aerosols are generated. | Protects against inhalation, which may cause respiratory irritation.[5][6] |
| Footwear | Closed-toe, chemical-resistant shoes. | Ensures feet are fully covered and protected from potential spills.[8] |
3. Handling Procedures:
-
Work exclusively within a designated and properly functioning chemical fume hood.[5]
-
Use non-sparking tools and take precautionary measures against static discharge.[10]
-
Keep the container tightly closed when not in use.[6][9][11]
-
Wash hands thoroughly with soap and water after handling.[5][6][11]
4. First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4][6][9][12] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with large amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[4][6][9][11][12] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6][9][11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6][9] |
Disposal Plan
1. Waste Collection:
-
All materials contaminated with this compound, including gloves, disposable lab coats, and absorbent materials, must be collected in a designated, sealed, and properly labeled hazardous waste container.
-
Unused or waste this compound should be kept in its original or a compatible, tightly sealed container, clearly labeled as hazardous waste.
2. Waste Disposal:
-
Disposal of this compound and its contaminated materials must be handled by a licensed hazardous waste disposal company.
-
Do not dispose of this chemical down the drain or in regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[4][6][9]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C5H2BrClOS | CID 605712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 31555-60-9 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. aksci.com [aksci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
